molecular formula C11H22O2 B1582431 Heptyl butyrate CAS No. 5870-93-9

Heptyl butyrate

Cat. No.: B1582431
CAS No.: 5870-93-9
M. Wt: 186.29 g/mol
InChI Key: JPQHLIYIQARLQM-UHFFFAOYSA-N
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Description

Heptyl butyrate is a flavor ester that occurs naturally in babaco fruit. It is an attractant for Vespula pensylvanica, a species of Yellow Jacket.>, also known as fema 2549 or this compound, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Thus, is considered to be a fatty ester lipid molecule. exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. has been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. has a sweet, chamomile, and clean taste.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

heptyl butanoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H22O2/c1-3-5-6-7-8-10-13-11(12)9-4-2/h3-10H2,1-2H3
Source PubChem
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InChI Key

JPQHLIYIQARLQM-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
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DSSTOX Substance ID

DTXSID0042038
Record name Heptyl butyrate
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Molecular Weight

186.29 g/mol
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Physical Description

Liquid, colourless liquid with a camomile odour
Record name Heptyl butanoate
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Record name Heptyl butyrate
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/16/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

225.00 to 226.00 °C. @ 760.00 mm Hg
Record name Heptyl butanoate
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Solubility

slightly, soluble in alcohol, propylene glycol; insoluble in water
Record name Heptyl butanoate
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Record name Heptyl butyrate
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/16/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.8555 (30°/30°)
Record name Heptyl butyrate
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CAS No.

5870-93-9
Record name Heptyl butyrate
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Record name Heptyl butyrate
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Record name Butanoic acid, heptyl ester
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Record name Heptyl butyrate
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Record name HEPTYL BUTYRATE
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Record name Heptyl butanoate
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Melting Point

-57.5 °C
Record name Heptyl butanoate
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Heptyl Butyrate: A Technical Overview of its Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 5870-93-9

Synonyms: Heptyl butanoate, Butanoic acid heptyl ester, Butyric acid heptyl ester, n-Heptyl butyrate.[1][2]

This technical guide provides an in-depth overview of heptyl butyrate, a versatile ester recognized for its distinct fruity aroma. The following sections detail its chemical and physical properties, experimental protocols for its synthesis and analysis of its chemoattractant properties, and its various industrial applications. This document is intended for researchers, scientists, and professionals in drug development and other scientific fields who require comprehensive information on this compound.

Physicochemical and Spectroscopic Data

This compound is a colorless liquid with a characteristic fruity, chamomile-like odor.[3] It is a fatty acid ester that is naturally present in fruits such as fresh apples, plums, and babaco.[4] The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₁H₂₂O₂[5]
Molecular Weight 186.29 g/mol [5][6]
CAS Number 5870-93-9[1][5]
Appearance Colorless liquid[5][7]
Melting Point -57.5 °C to -58 °C[6][7]
Boiling Point 225-226 °C at 760 mmHg[5][6][7]
Density 0.864 g/mL at 25 °C[6]
Refractive Index n20/D 1.419 - 1.423[1][5]
Flash Point 91 °C (195.8 °F) - closed cup[2][6]
Purity ≥98%[6]
Solubility Slightly soluble in water[7]
FEMA Number 2549[6][7]

Experimental Protocols

While this compound does not have prominent applications in drug development involving specific signaling pathways, it is a subject of interest in chemical synthesis and ecological research. The following protocols provide detailed methodologies for its synthesis and for evaluating its well-documented chemoattractant properties.

Synthesis via Fischer Esterification

This compound can be synthesized through the Fischer esterification of butanoic acid and 1-heptanol, a reaction catalyzed by a strong acid.

Materials:

  • 1-heptanol

  • Butanoic acid

  • Concentrated sulfuric acid (H₂SO₄) or other acid catalyst like p-toluenesulfonic acid

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1-heptanol, a molar excess of butanoic acid (e.g., 1.2 equivalents), and toluene.

  • Catalyst Addition: With stirring, cautiously add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux and Water Removal: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap, effectively removing water and driving the reaction towards the formation of the ester.

  • Reaction Monitoring: Continue the reflux until no more water is collected in the trap, which typically takes 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted butanoic acid (caution: CO₂ evolution), water, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the toluene using a rotary evaporator.

  • Purification: The crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.

Protocol for Evaluating Chemoattractant Properties for Vespula species (Yellowjackets)

This compound is a known potent attractant for several species of yellowjackets. The following protocol outlines a typical field experiment to evaluate its efficacy.

Materials:

  • Commercial wasp traps (e.g., Trappit Dome traps)

  • This compound

  • A suitable solvent or carrier (e.g., mineral oil)

  • Acetic acid solution (e.g., 0.5%) as a potential co-attractant

  • Drowning solution (water with a surfactant)

  • Polyethylene caps or other dispensing devices

  • Field site with a known population of yellowjackets

Procedure:

  • Trap Preparation:

    • Prepare the drowning solution and add it to the base of the traps.

    • For the attractant, prepare different formulations to be tested. For example:

      • Treatment 1: 1 ml of this compound in a dispenser.

      • Treatment 2: 1 ml of this compound combined with a 0.5% acetic acid drowning solution.

      • Control: A trap with only the drowning solution.

  • Experimental Design:

    • Set up the traps in the field, ensuring they are placed at a standardized height (e.g., 1-1.5 meters above the ground) and are sufficiently spaced apart (e.g., >10 meters) to avoid interference.

    • Use a randomized block design to account for spatial variability in the wasp population.

  • Data Collection:

    • Check the traps at regular intervals (e.g., daily or every few days).

    • Count and identify the species of trapped wasps.

  • Data Analysis:

    • Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test like Tukey's) to compare the effectiveness of the different treatments.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants 1-Heptanol + Butanoic Acid Catalyst H₂SO₄ Reflux Reflux with Dean-Stark Trap Catalyst->Reflux Wash_NaHCO3 Wash with NaHCO₃ Reflux->Wash_NaHCO3 Wash_H2O Wash with H₂O Wash_NaHCO3->Wash_H2O Wash_Brine Wash with Brine Wash_H2O->Wash_Brine Drying Dry over Na₂SO₄ Wash_Brine->Drying Evaporation Solvent Evaporation Drying->Evaporation Distillation Fractional Distillation Evaporation->Distillation Product Pure Heptyl Butyrate Distillation->Product

Caption: Workflow for the synthesis and purification of this compound.

Applications

This compound's primary applications stem from its distinct sensory properties and its role as a semiochemical.

  • Flavors and Fragrances: Due to its fruity aroma, this compound is used as a flavoring agent in a variety of food products and as a fragrance component in perfumes, cosmetics, and personal care items.[5]

  • Pest Management: It is a highly effective attractant for certain species of yellowjackets (Vespula spp.).[8] This property is leveraged in commercial lures for trapping and monitoring these pest insects, offering a targeted approach that generally does not attract beneficial insects like honeybees.[4]

  • Chemical Research: In analytical chemistry, this compound can be used as a standard for the identification and quantification of other compounds.[5] It also serves as a solvent and an intermediate in various organic syntheses.[5]

References

A Technical Guide to the Natural Occurrence of Heptyl Butyrate in Fruits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heptyl Butyrate

This compound (also known as heptyl butanoate) is the ester formed from the condensation of heptyl alcohol and butyric acid.[1] It is a colorless liquid characterized by a fruity, chamomile-like odor and a sweet, green tea-like taste reminiscent of plum. Its chemical formula is C₁₁H₂₂O₂.[2] Due to its aromatic properties, this compound is utilized as a food-grade flavoring agent and is found naturally in a variety of fruits.[1][3] This compound is a subject of interest for its role in fruit aroma profiles and its potential applications in various industries. This guide provides a detailed overview of its natural sources, biosynthesis, and the analytical methodologies used for its identification and quantification in fruit matrices.

Natural Occurrence in Fruits

This compound is a naturally occurring volatile organic compound that contributes to the characteristic aroma of several fruit species. Its presence is well-documented in fresh apples and plums.[1][2][4] It has also been identified in babaco fruit (Vasconcellea × heilbornii), an Ecuadorean hybrid fruit.[1][4] The concentration and presence of this compound can vary significantly based on the fruit's cultivar, stage of ripeness, and environmental conditions during growth.

Quantitative Data Summary

While this compound is qualitatively known to exist in several fruits, precise quantitative data in publicly accessible literature is often limited and highly variable. The table below summarizes the fruits in which this ester has been identified.

FruitScientific NamePart AnalyzedAnalytical MethodReference
AppleMalus domesticaFruitNot Specified[1][2][4][5]
PlumPrunus domesticaFruitNot Specified[1][2][4][5]
BabacoVasconcellea × heilborniiFruitNot Specified[1][4]
Heracleum persicumHeracleum persicumFruit/PlantNot Specified[6]

Biosynthesis of Volatile Esters in Fruits

The formation of volatile esters like this compound in fruits is a complex metabolic process that occurs primarily during ripening.[7][8] The final and most critical step in this pathway is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).[9][10] These enzymes facilitate the esterification reaction between an alcohol and an acyl-coenzyme A (acyl-CoA).

For this compound, the specific precursors are 1-heptanol and butyryl-CoA. These precursors are synthesized through various metabolic pathways:

  • Alcohols (like 1-heptanol) are often derived from the degradation of fatty acids and amino acids.[9]

  • Acyl-CoAs (like butyryl-CoA) are typically generated from the metabolism of fatty acids and branched-chain amino acids.[9]

The availability of these precursors is a key determining factor for the specific ester profile of a given fruit.[9]

G cluster_precursors Precursor Biosynthesis cluster_substrates Ester Substrates cluster_enzyme Enzymatic Reaction cluster_product Final Product Fatty_Acids Fatty Acid Metabolism Heptanol 1-Heptanol Fatty_Acids->Heptanol Butyryl_CoA Butyryl-CoA Fatty_Acids->Butyryl_CoA Amino_Acids Amino Acid Metabolism Amino_Acids->Butyryl_CoA AAT Alcohol Acyltransferase (AAT) Heptanol->AAT Butyryl_CoA->AAT Heptyl_Butyrate This compound AAT->Heptyl_Butyrate

Fig. 1: Simplified biosynthetic pathway of this compound in fruits.

Experimental Protocol for Analysis

The analysis of volatile compounds such as this compound from a complex fruit matrix is most commonly achieved using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[11][12][13][14][15] This technique is sensitive, rapid, and solvent-free, making it ideal for profiling fruit aromas.[11][16]

Detailed Methodology: HS-SPME-GC-MS

This protocol is a representative synthesis based on common practices in the field.[12][15][17]

1. Materials and Reagents:

  • Fruit Sample: Fresh, ripe fruit, homogenized.

  • Internal Standard: e.g., 2-octanol or other suitable compound not present in the sample.

  • Sodium Chloride (NaCl): To increase the ionic strength of the sample and promote volatile release.

  • HS-SPME Assembly: Manual or autosampler holder with an appropriate fiber. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for extracting a broad range of volatiles.[11]

  • Vials: 15 mL or 20 mL glass headspace vials with PTFE/silicone septa.

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with a suitable capillary column (e.g., DB-5ms, HP-5ms).

2. Sample Preparation:

  • Weigh approximately 2-5 g of homogenized fruit pulp into a headspace vial.

  • Add a saturated solution of NaCl (e.g., 1-2 mL) to the vial.[12][15]

  • Add a known concentration of the internal standard (e.g., 5 µL) for semi-quantification purposes.[12]

  • Immediately seal the vial securely with the cap and septum.

3. HS-SPME Procedure:

  • Place the vial in a heating block or the autosampler's incubation chamber.

  • Pre-incubation/Equilibration: Incubate the sample for 10-15 minutes at a controlled temperature (e.g., 40-50°C) with agitation to allow volatiles to equilibrate in the headspace.[12]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature and agitation.[12]

4. GC-MS Analysis:

  • Desorption: After extraction, immediately retract the fiber and insert it into the hot GC injection port (e.g., 250°C) for thermal desorption of the analytes onto the column.[16]

  • GC Separation: Use a temperature program to separate the compounds. A typical program might be:

    • Initial temperature of 40°C, hold for 3 minutes.

    • Ramp at 5-10°C/min to 180°C.

    • Ramp at 20-25°C/min to 280°C and hold for 5 minutes.[14]

  • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode (e.g., at 70 eV). Scan a mass range of m/z 35-400.

  • Identification: Identify compounds by comparing their mass spectra with reference libraries (e.g., NIST, Wiley) and by comparing their retention indices.

Visualization of Experimental Workflow

The logical flow from sample preparation to final data analysis is critical for reproducible results. The diagram below illustrates a standard workflow for the analysis of this compound in fruits.

G Sample_Prep 1. Fruit Sample Preparation (Homogenization, Weighing) Vial_Loading 2. Vial Loading (Add Sample, NaCl, Internal Std) Sample_Prep->Vial_Loading Incubation 3. Incubation & Equilibration (e.g., 40°C for 10 min) Vial_Loading->Incubation SPME_Extraction 4. HS-SPME Extraction (Expose Fiber for 30 min) Incubation->SPME_Extraction GC_Desorption 5. GC-MS Injection (Thermal Desorption in Inlet) SPME_Extraction->GC_Desorption Separation 6. Chromatographic Separation (Temperature Program) GC_Desorption->Separation Detection 7. Mass Spectrometry Detection (Scan Mode, EI 70 eV) Separation->Detection Data_Processing 8. Data Processing (Peak Integration, Deconvolution) Detection->Data_Processing Identification 9. Compound Identification (Library Match, Retention Index) Data_Processing->Identification Quantification 10. Quantification (Relative to Internal Standard) Identification->Quantification

Fig. 2: Standard workflow for HS-SPME-GC-MS analysis of fruit volatiles.

References

A Technical Guide to the Synthesis of Heptyl Butyrate from Butanoic Acid and Heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of heptyl butyrate, an ester with applications in the flavor, fragrance, and pharmaceutical industries. The document details two primary synthetic routes: the traditional acid-catalyzed Fischer esterification and the increasingly prevalent lipase-catalyzed enzymatic synthesis. This guide offers detailed experimental protocols, comparative quantitative data, and workflow visualizations to assist researchers in selecting and implementing the most suitable method for their specific needs. This compound is naturally found in fruits like apples and plums.[1][2]

Comparative Analysis: Chemical vs. Enzymatic Synthesis

The choice between chemical and enzymatic synthesis of this compound depends on several factors, including desired purity, environmental impact, and cost considerations.

ParameterChemical Synthesis (Fischer Esterification)Enzymatic Synthesis (Lipase-Catalyzed)
Catalyst Strong mineral acids (e.g., H₂SO₄, HCl) or solid acid catalysts (e.g., sulfonated activated carbon)[3][4][5]Lipases (e.g., from Candida antarctica)[5][6]
Reaction Temperature High (typically reflux, 60–110 °C)[3]Mild (typically 30–70 °C)[7]
Reaction Time 1–10 hours[3]Can range from a few hours to over 24 hours
Typical Yield 53-80% (can be driven higher with excess reactant or water removal)[4][8]Generally high, often exceeding 90%[6]
Product Purity May require extensive purification to remove catalyst and byproducts.[5]High, due to enzyme specificity.[5]
Byproducts Water, potential for side reactions like dehydration of the alcohol.[3]Water
Solvent Often excess alcohol or a non-polar solvent (e.g., toluene)[3]Organic solvents (e.g., n-hexane) or solvent-free systems[9][10]
Environmental Impact Involves corrosive acids and high energy consumption.Milder conditions and biodegradable catalysts are more environmentally friendly.[11]
Catalyst Reusability Generally not reusable (homogeneous) or reusable (heterogeneous).[12]High reusability with immobilized enzymes.[5]

Experimental Protocols

Chemical Synthesis: Fischer Esterification

This protocol describes the synthesis of this compound via Fischer esterification using sulfuric acid as a catalyst. This method is a classic and widely used procedure for ester synthesis.[3]

Materials:

  • Butanoic acid

  • 1-Heptanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene (optional, for azeotropic removal of water)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine butanoic acid and 1-heptanol. A slight excess of one of the reactants, typically the less expensive one (heptanol), can be used to shift the equilibrium towards the product. A common molar ratio is 1:1.2 of butanoic acid to heptanol.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total mass of the reactants) to the stirred mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours. To improve the yield, a Dean-Stark apparatus can be used with a solvent like toluene to azeotropically remove the water formed during the reaction.[12]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the mixture sequentially with:

      • Water

      • 5% sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted butanoic acid). Caution: CO₂ evolution will occur. Vent the separatory funnel frequently.

      • Saturated brine solution (to reduce the solubility of the ester in the aqueous layer).

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent (if any) and excess heptanol using a rotary evaporator.

    • For higher purity, the crude this compound can be purified by fractional distillation under reduced pressure.

Product Analysis: The identity and purity of the synthesized this compound can be confirmed by:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify the product based on its mass spectrum.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the proton environment of the ester.[13]

    • ¹³C NMR: To confirm the carbon skeleton of the ester.[13]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester carbonyl (C=O) stretch.[14]

Spectroscopic Data for this compound
¹H NMR (CDCl₃, δ) ~4.05 (t, 2H, -O-CH₂-), ~2.25 (t, 2H, -CO-CH₂-), ~1.62 (m, 4H), ~1.30 (m, 8H), ~0.90 (t, 6H, 2 x -CH₃)[13]
¹³C NMR (CDCl₃, δ) ~173.9 (C=O), ~64.4 (-O-CH₂-), ~36.2 (-CO-CH₂-), ~31.8, ~28.9, ~28.6, ~25.9, ~22.5, ~18.5, ~14.0, ~13.7[13]
FTIR (neat, cm⁻¹) ~2958, 2929, 2858 (C-H stretch), ~1738 (C=O stretch), ~1175 (C-O stretch)[14]
Mass Spectrum (EI, m/z) 186 (M+), 115, 89, 71, 43 (base peak)[13]
Enzymatic Synthesis: Lipase-Catalyzed Esterification

This protocol outlines a greener alternative for the synthesis of this compound using an immobilized lipase as a biocatalyst. This method offers high selectivity and operates under milder reaction conditions.[6][9]

Materials:

  • Butanoic acid

  • 1-Heptanol

  • Immobilized lipase (e.g., Novozym® 435, Candida antarctica lipase B immobilized on acrylic resin)

  • An organic solvent (e.g., n-hexane, or solvent-free)

  • Molecular sieves (optional, to remove water)

  • Incubator shaker

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a screw-capped flask, combine butanoic acid and 1-heptanol. An equimolar ratio or a slight excess of one reactant can be used. If using a solvent, add it to the flask.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5-10% (w/w) of the total substrate mass.

  • Water Removal (Optional): To drive the equilibrium towards product formation, activated molecular sieves can be added to the reaction mixture to adsorb the water produced.

  • Incubation: Place the flask in an incubator shaker set to a specific temperature (e.g., 40-50 °C) and agitation speed (e.g., 150-200 rpm). The reaction time can vary from a few hours to 24 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots at different time intervals and analyzing them by gas chromatography (GC) to determine the conversion of the reactants.

  • Enzyme Recovery: After the reaction is complete, the immobilized enzyme can be recovered by simple filtration. The enzyme can be washed with the solvent used in the reaction and dried for reuse in subsequent batches.

  • Purification:

    • The solvent from the filtrate can be removed by rotary evaporation.

    • If the reaction was performed solvent-free, the product is often of high purity. Further purification by vacuum distillation can be performed if necessary.

Product Analysis: The product can be analyzed using the same techniques as described for the chemical synthesis method (GC-MS, NMR, and FTIR).

Visualizing the Synthesis Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the chemical and enzymatic synthesis processes.

Fischer_Esterification_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification butanoic_acid Butanoic Acid reflux Reflux (2-4 hours) butanoic_acid->reflux heptanol 1-Heptanol heptanol->reflux catalyst H₂SO₄ catalyst->reflux wash_water Wash with Water reflux->wash_water wash_bicarb Wash with NaHCO₃ wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO₄ wash_brine->dry evaporation Rotary Evaporation dry->evaporation distillation Fractional Distillation evaporation->distillation product This compound distillation->product

Fig. 1: Fischer Esterification Workflow

Enzymatic_Synthesis_Workflow cluster_reactants Reactants & Biocatalyst cluster_reaction Reaction cluster_separation Separation cluster_purification Purification butanoic_acid Butanoic Acid incubation Incubation with Shaking (e.g., 40-50°C) butanoic_acid->incubation heptanol 1-Heptanol heptanol->incubation lipase Immobilized Lipase lipase->incubation filtration Filtration incubation->filtration recovered_lipase Recovered Lipase (for reuse) filtration->recovered_lipase evaporation Rotary Evaporation filtration->evaporation product This compound evaporation->product

Fig. 2: Enzymatic Synthesis Workflow

Signaling Pathway of Fischer Esterification

The mechanism of Fischer esterification involves a series of protonation and nucleophilic attack steps, which can be visualized as a signaling pathway.

Fischer_Esterification_Mechanism Protonation 1. Protonation of Carbonyl Oxygen Nucleophilic_Attack 2. Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack Increases electrophilicity of carbonyl carbon Proton_Transfer 3. Proton Transfer Nucleophilic_Attack->Proton_Transfer Water_Elimination 4. Elimination of Water Proton_Transfer->Water_Elimination Forms a good leaving group (H₂O) Deprotonation 5. Deprotonation Water_Elimination->Deprotonation Ester Ester Product Deprotonation->Ester

Fig. 3: Fischer Esterification Mechanism Pathway

References

Heptyl Butyrate: A Technical Guide to Safety and Handling for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heptyl butyrate, a fruity-scented ester, is utilized in various scientific applications, from flavor and fragrance research to its use as a solvent or carrier in certain formulations.[1][2] Understanding its safety profile and proper handling procedures is paramount for ensuring a safe laboratory environment. This in-depth technical guide provides critical safety data, outlines experimental protocols for its analysis, and details handling procedures for research and development settings.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic fruity, chamomile-like aroma.[3] It is naturally found in fresh apples and plums.[4][5] Key physical and chemical properties are summarized below.

PropertyValueSource
Synonyms Heptyl butanoate, Butyric acid heptyl ester[3][6]
Molecular Formula C₁₁H₂₂O₂[3][4]
Molecular Weight 186.29 g/mol [5]
CAS Number 5870-93-9[3][4]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 225-226 °C (at 760 mm Hg)[4][5]
Melting Point -58 °C[4]
Flash Point 91 °C (195 °F) (Closed Cup)[3][4]
Density 0.864 g/mL at 25 °C[4]
Solubility Immiscible with water; Soluble in ethanol and propylene glycol[3][4]
Vapor Pressure 0.09 mm Hg at 25 °C[7]

Safety and Hazard Information

This compound is classified as a combustible liquid.[3][8] While it has low acute toxicity, proper handling is essential to minimize exposure and ensure personnel safety.[7][9]

GHS Hazard Classification
  • Classification: Flammable liquids (Category 4)[8]

  • Signal Word: Warning[3][8]

  • Hazard Statement: H227 Combustible liquid[3][8]

Toxicological Data
EndpointResultSpeciesSource
Acute Oral Toxicity LD50: > 5000 mg/kgNot specified[7]
Acute Dermal Toxicity LD50: > 5000 mg/kgNot specified[7]
Skin Irritation Mild irritantNot specified[6][9]
Eye Irritation Minimal to mild irritantNot specified[7][9]
Dermal Sensitization Not expected to be a sensitizerNot specified[9]
Exposure Limits

Occupational exposure limits for this compound have not been established by OSHA.[6] An ACGIH TLV of 50 ppm (205 mg/m³) TWA has been cited in one source.[6]

Handling and Personal Protective Equipment (PPE)

Proper handling and the use of appropriate personal protective equipment are crucial for minimizing risk when working with this compound.

Engineering Controls
  • Work in a well-ventilated area.[6]

  • Use local exhaust ventilation if there is a risk of vapor inhalation.[6]

Personal Protective Equipment (PPE)
AreaPPE RecommendationSpecifications
Hands Chemical-resistant glovesNitrile or other resistant material. Inspect before use.
Eyes/Face Safety glasses with side-shields or chemical safety gogglesProtects against splashes.[6]
Body Laboratory coatProvides a barrier against accidental spills.
Respiratory Not typically required with adequate ventilation. Use a NIOSH-approved respirator if aerosol formation or high vapor concentrations are expected.[8][10]

A logical workflow for ensuring safety during handling is presented below.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase a Review Safety Data Sheet (SDS) b Assess Risks for Specific Procedure a->b c Ensure Proper Ventilation b->c d Select and Inspect PPE c->d e Don Appropriate PPE d->e Proceed to Handling f Handle this compound e->f g Keep Away from Ignition Sources f->g h Avoid Inhalation and Contact f->h i Store in Tightly Closed Container h->i Procedure Complete j Decontaminate Work Area i->j k Properly Remove and Store/Dispose of PPE j->k l Wash Hands Thoroughly k->l

Caption: Workflow for Safe Handling of this compound.

First Aid and Emergency Procedures

In case of exposure or spill, follow these procedures.

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air and keep them at rest. Seek medical attention if discomfort continues.[3]
Skin Contact Remove contaminated clothing. Rinse the skin immediately with plenty of water.[3] If irritation persists, seek medical advice.[6]
Eye Contact Rinse immediately with plenty of water for at least 10 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[3] Seek medical attention if irritation persists.[6]
Ingestion Rinse mouth thoroughly with water. Do NOT induce vomiting. Seek medical advice.[3][6]
Fire Use alcohol-resistant foam, carbon dioxide, dry powder, or water fog to extinguish.[3] Do not use a water jet, as it may spread the fire.[3]
Spill Absorb with inert material (e.g., sand, earth) and collect in a suitable container for disposal.[3] Ensure adequate ventilation and eliminate ignition sources.[6]

Experimental Protocols

Gas Chromatography (GC) Analysis for Purity Assessment

This protocol is a generalized method for the analysis of volatile esters like this compound, based on standard GC procedures for short-chain fatty acids.

Objective: To determine the purity of a this compound sample.

Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., hexane or ethanol)

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

  • Appropriate GC column (e.g., a polar column like DB-Wax or similar)

  • Autosampler vials with inserts

  • Micropipettes

Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of a high-purity this compound standard in the chosen solvent.

    • Create a series of calibration standards by serial dilution of the stock solution.

    • Prepare the sample for analysis by diluting a known quantity of the this compound sample in the same solvent to a concentration that falls within the calibration range.

  • GC Instrument Setup (Example Conditions):

    • Injector Temperature: 250 °C

    • Detector (FID) Temperature: 260 °C

    • Carrier Gas: Helium or Nitrogen

    • Injection Mode: Split (e.g., 25:1 ratio)

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 200 °C at a rate of 10 °C/minute.

      • Hold at 200 °C for 5 minutes.

    • Note: These conditions are illustrative and should be optimized for the specific instrument and column in use.

  • Analysis:

    • Inject the prepared calibration standards into the GC-FID system to generate a calibration curve.

    • Inject the prepared sample solution.

    • Record the chromatograms and peak areas for all injections.

  • Data Processing:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard.

    • Calculate the concentration of this compound in the sample using the calibration curve.

    • Determine the purity by comparing the peak area of this compound to the total area of all peaks in the chromatogram (assuming all components have a similar response factor).

G cluster_prep Preparation cluster_setup Instrumentation cluster_analysis Injection & Run cluster_data Calculation prep Sample & Standard Preparation setup GC Instrument Setup analysis Analysis data Data Processing result Purity Determination p1 Prepare Calibration Standards p2 Dilute this compound Sample p1->p2 s1 Set Injector & Detector Temp p2->s1 s2 Define Oven Temp Program s1->s2 a1 Inject Standards (Build Curve) s2->a1 a2 Inject Sample a1->a2 d1 Identify Peaks by Retention Time a2->d1 d2 Calculate Concentration from Curve d1->d2 d3 Calculate Area Percent Purity d2->d3 d3->result

Caption: Experimental Workflow for GC Purity Analysis.
Environmental Risk Assessment Workflow

The environmental risk of this compound, particularly in its use as a pest attractant, is assessed through a structured process.[8] This involves evaluating both potential exposure and hazard.

G cluster_hazard Hazard Assessment cluster_exposure Exposure Assessment start Risk Assessment Initiation haz1 Review Toxicological Profile (Acute & Chronic Effects) start->haz1 exp1 Analyze Environmental Fate (Soil, Water, Air) start->exp1 haz2 Assess Effects on Non-Target Organisms haz1->haz2 risk_char Risk Characterization haz2->risk_char exp2 Evaluate Application Method & Rate (e.g., in traps) exp1->exp2 exp2->risk_char risk_manage Risk Management & Decision risk_char->risk_manage

Caption: Environmental Risk Assessment Workflow.

Storage and Disposal

Storage:

  • Store in a cool, dry, well-ventilated place away from heat, sparks, open flames, and hot surfaces.[3][8]

  • Keep containers tightly closed.[8]

  • Store away from strong oxidizing agents.[6]

Disposal:

  • Dispose of contents and container in accordance with local, state, and federal regulations.[3][8]

  • Waste material should be treated as hazardous waste and disposed of at a licensed waste disposal site.[3]

This guide provides a comprehensive overview of the safety and handling of this compound for a research audience. Always refer to the specific Safety Data Sheet provided by your supplier for the most detailed and up-to-date information.

References

An In-depth Technical Guide on the Odor Profile and Sensory Data of Heptyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the odor profile and sensory data associated with heptyl butyrate. It includes qualitative descriptions, and contextual quantitative data for related compounds, detailed experimental methodologies for its synthesis and sensory analysis, and visualizations of key processes.

Introduction to this compound

This compound (also known as heptyl butanoate) is an organic ester with the chemical formula C₁₁H₂₂O₂. It is a colorless liquid naturally found in a variety of fruits, including fresh apples and plums[1]. This compound is widely recognized for its characteristic pleasant aroma and is utilized in the flavor and fragrance industries[2]. Beyond its sensory properties, this compound is also noted for its role as a potent attractant for certain insect species, particularly social wasps[2][3].

Odor and Taste Profile

The sensory characteristics of this compound are predominantly defined by its fruity and sweet notes. The odor is complex, with multiple descriptors identified by sensory experts.

Table 1: Qualitative Odor and Taste Profile of this compound

Sensory AttributeDescriptors
Odor Profile Fruity, chamomile-like, sweet, green, tea-like, tropical, floral, clean, honey[2][4].
Taste Profile Sweet, green, tea-like, reminiscent of plum, pear, kiwi, tropical, banana peel[2][4].

Quantitative Sensory Data:

To provide a frame of reference for researchers, the following table presents odor detection thresholds for other common fruity esters. These values can offer a general understanding of the potency of similar chemical structures.

Table 2: Odor Detection Thresholds of Selected Fruity Esters

CompoundOdor ProfileOdor Detection Threshold (ppm in air)Reference
Ethyl AcetateFruity, sweet, solvent-like0.87 - 0.89[5]
Isoamyl AcetateBanana, pear1.6[6]
Ethyl ButyrateFruity, pineapple-likeNot specified in provided resultsN/A
Hexyl AcetateFruity, pear, apple0.0018[5]
Methyl CinnamateFruity, balsamic, strawberryNot specified in provided results
Ethyl CinnamateFruity, balsamic, sweetNot specified in provided results

Note: Odor threshold values can vary significantly depending on the methodology used for determination (e.g., testing medium, panelist sensitivity, and experimental protocol).

Experimental Protocols

3.1. Synthesis of this compound via Fischer Esterification

This compound is commonly synthesized through the Fischer esterification of heptyl alcohol (1-heptanol) with butyric acid, using a strong acid catalyst such as sulfuric acid.

Materials and Reagents:

  • 1-Heptanol

  • Butyric acid

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate (drying agent)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Diethyl ether (or other suitable extraction solvent)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 1-heptanol and butyric acid.

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight) to the mixture while stirring.

  • Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and add an equal volume of deionized water. Shake gently and allow the layers to separate. Remove the lower aqueous layer.

  • Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize any unreacted acid, followed by a saturated sodium chloride solution (brine) to reduce the solubility of the ester in any remaining aqueous phase.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude this compound by fractional distillation under reduced pressure to obtain the pure ester. The boiling point of this compound is approximately 225-226 °C at atmospheric pressure[4].

Fischer_Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Heptanol 1-Heptanol Reflux Reflux (2-3 hours) Heptanol->Reflux ButyricAcid Butyric Acid ButyricAcid->Reflux Catalyst H₂SO₄ (catalyst) Catalyst->Reflux Wash_H2O Wash with H₂O Reflux->Wash_H2O Wash_NaHCO3 Wash with 5% NaHCO₃ Wash_H2O->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Drying Dry with Na₂SO₄ Wash_Brine->Drying Filtration Filtration Drying->Filtration Distillation Fractional Distillation Filtration->Distillation Product Pure this compound Distillation->Product

Fischer Esterification Workflow for this compound Synthesis.

3.2. Sensory Analysis Methodology

A comprehensive sensory analysis of this compound would involve both instrumental and human panel evaluations.

3.2.1. Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific volatile compounds in a sample that contribute to its overall aroma.

Instrumentation:

  • Gas chromatograph (GC) coupled with a mass spectrometer (MS) and an olfactometry port.

  • Capillary column suitable for flavor and fragrance analysis (e.g., DB-5, DB-WAX).

Procedure:

  • Sample Preparation: A dilute solution of this compound in a neutral solvent (e.g., ethanol) is prepared. For headspace analysis of a product containing this compound, techniques such as solid-phase microextraction (SPME) can be used.

  • GC Separation: The sample is injected into the GC, where the volatile compounds are separated based on their boiling points and polarity as they pass through the capillary column.

  • Olfactory Detection: The effluent from the GC column is split, with one portion directed to the MS detector for chemical identification and the other to a sniffing port.

  • Sensory Evaluation: Trained sensory panelists sniff the effluent at the olfactometry port and record the time, intensity, and description of each odor detected.

  • Data Analysis: The data from the MS and the olfactometry are correlated to identify the specific chemical compounds responsible for each perceived aroma.

3.2.2. Sensory Panel Descriptive Analysis

A trained sensory panel can provide detailed quantitative and qualitative data on the sensory profile of this compound.

Panelist Selection and Training:

  • Select 8-12 panelists based on their sensory acuity, ability to describe aromas, and consistency.

  • Train the panelists on the specific odor and taste descriptors relevant to fruity esters, using reference standards for each attribute.

Evaluation Procedure:

  • Sample Preparation: Prepare a series of concentrations of this compound in a neutral medium (e.g., water with a solubilizing agent for taste, or on an odorless blotter for aroma).

  • Presentation: Present the samples to the panelists in a controlled environment (i.e., individual booths with controlled lighting and temperature). Samples should be coded with random three-digit numbers.

  • Attribute Rating: Panelists rate the intensity of each pre-defined sensory attribute (e.g., fruity, sweet, green, chamomile) on a structured scale (e.g., a 15-point line scale).

  • Data Collection and Analysis: Collect the intensity ratings from all panelists. Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in perceived intensities and to assess panel performance.

Sensory_Analysis_Workflow cluster_instrumental Instrumental Analysis cluster_human Human Sensory Panel GC_O Gas Chromatography-Olfactometry (GC-O) GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Data_Integration Data Integration & Analysis GC_O->Data_Integration Panel_Selection Panelist Selection & Training Descriptive_Analysis Quantitative Descriptive Analysis (QDA) Panel_Selection->Descriptive_Analysis Descriptive_Analysis->Data_Integration Sample This compound Sample Sample->GC_O Sample->Descriptive_Analysis Odor_Profile Comprehensive Odor Profile Data_Integration->Odor_Profile

Workflow for Comprehensive Sensory Analysis.

Structure-Odor Relationship

The odor profile of an ester like this compound is determined by its chemical structure, specifically the length of the alcohol and carboxylic acid chains.

Structure_Odor_Relationship cluster_structure Chemical Structure cluster_profile Odor Profile Heptyl_Group Heptyl Group (from 1-Heptanol) Ester_Linkage Ester Linkage (-COO-) Heptyl_Group->Ester_Linkage Butyrate_Group Butyrate Group (from Butyric Acid) Butyrate_Group->Ester_Linkage Fruity Fruity Ester_Linkage->Fruity Sweet Sweet Ester_Linkage->Sweet Green Green Ester_Linkage->Green Chamomile Chamomile-like Ester_Linkage->Chamomile

Relationship between Chemical Structure and Odor Profile.

The heptyl (seven-carbon) chain from the alcohol contributes to the waxy and green notes, while the butyrate (four-carbon) chain from the carboxylic acid is primarily responsible for the fruity and sweet characteristics. The combination of these two moieties results in the complex and pleasant aroma of this compound.

Conclusion

References

A Technical Guide to the Solubility of Heptyl Butyrate in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of heptyl butyrate, a key fragrance and flavoring ester. Understanding the solubility of this compound in different solvents is critical for its application in various fields, including formulation development, quality control, and chemical synthesis. This document presents available quantitative solubility data, details a standardized experimental protocol for solubility determination, and outlines the logical workflow for such experiments.

Quantitative Solubility of this compound

This compound, a colorless liquid with a fruity aroma, exhibits varying degrees of solubility depending on the polarity of the solvent. While extensive quantitative data is not widely published, the following table summarizes the available information.

SolventChemical FormulaSolubilityTemperature (°C)
WaterH₂O10.87 mg/L (estimated)[1]25
EthanolC₂H₅OHMiscible[2], Soluble[3][4][5]Room Temperature
Propylene GlycolC₃H₈O₂Soluble[3][4]Not Specified
Fats-Soluble[2]Not Specified
MethanolCH₃OHSoluble (qualitative)Not Specified
AcetoneC₃H₆OSoluble (qualitative)Not Specified
Diethyl Ether(C₂H₅)₂OSoluble (qualitative)Not Specified
HexaneC₆H₁₄Soluble (qualitative)Not Specified

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a liquid analyte, such as this compound, in various organic solvents. This protocol is based on the widely accepted shake-flask method, a robust technique for establishing equilibrium solubility.

Objective: To quantitatively determine the solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, diethyl ether, hexane) of analytical grade

  • Glass vials with screw caps

  • Calibrated positive displacement pipettes

  • Analytical balance

  • Thermostatic shaker bath

  • Centrifuge

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

  • Volumetric flasks and syringes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations. These will be used to create a calibration curve.

  • Sample Preparation: Add an excess amount of this compound to a series of glass vials. An excess is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

  • Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a period to allow for the separation of the undissolved this compound. To ensure complete separation of any micro-droplets, centrifuge the vials at a controlled temperature.

  • Sample Extraction: Carefully extract an aliquot of the clear, saturated supernatant using a calibrated pipette. Be cautious not to disturb the undissolved layer.

  • Dilution: Immediately dilute the extracted aliquot with a known volume of the pure solvent to prevent any potential precipitation and to bring the concentration within the linear range of the analytical instrument.

  • Quantitative Analysis: Analyze the diluted samples using a calibrated GC-FID or another suitable analytical method to determine the precise concentration of this compound.

  • Data Analysis: Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

  • Replicates: Perform the experiment in triplicate to ensure the reliability and reproducibility of the results.

Visualization of Experimental Workflow

The following diagrams illustrate the key stages of the experimental protocol for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results prep_standards Prepare Standard Solutions quantify Quantitative Analysis (e.g., GC-FID) prep_standards->quantify Calibration Curve prep_samples Prepare Samples (Excess this compound + Solvent) agitate Agitate in Thermostatic Bath (e.g., 24-48 hours) prep_samples->agitate phase_sep Phase Separation (Centrifugation) agitate->phase_sep extract Extract Supernatant phase_sep->extract dilute Dilute Aliquot extract->dilute dilute->quantify calculate Calculate Solubility quantify->calculate report Report Data calculate->report

Caption: Experimental workflow for determining this compound solubility.

The logical relationship for assessing the solubility of an organic compound can be visualized as a decision tree, guiding the experimental process based on the initial observations.

solubility_logic start Start: Mix this compound and Solvent observe Observe Mixture start->observe miscible Homogeneous Solution? (Miscible) observe->miscible Yes immiscible Phase Separation? (Immiscible/Insoluble) observe->immiscible No quantitative_analysis Proceed to Quantitative Analysis (Shake-Flask Method) miscible->quantitative_analysis immiscible->quantitative_analysis

Caption: Logical steps for solubility assessment.

References

Heptyl Butyrate as an Insect Attractant: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Heptyl butyrate, a naturally occurring ester found in fruits like apples and plums, is a potent attractant for several insect species, most notably for yellowjacket wasps of the genus Vespula.[1][2] Its application in pest management strategies, particularly in baiting and trapping systems, has proven effective for monitoring and controlling populations of these often-aggressive insects.[3][4] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound as an insect attractant. It details the electrophysiological and behavioral responses elicited by this semiochemical, outlines established experimental protocols for its study, and presents the current, albeit incomplete, picture of the underlying molecular and cellular signaling pathways. This document is intended to serve as a valuable resource for researchers in chemical ecology, neuroethology, and pest management, as well as for professionals involved in the development of novel insect control technologies.

Introduction

This compound (CH₃(CH₂)₆COO(CH₂)₃CH₃) is a volatile organic compound that plays a significant role in the chemical ecology of various insects.[1] Its fruity odor serves as a powerful kairomone, signaling the presence of a potential food source.[3] The specificity of this compound for certain pest species, such as the western yellowjacket (Vespula pensylvanica), while being less attractive to beneficial insects like honeybees, makes it an ideal candidate for use in integrated pest management (IPM) programs.[1][5] Understanding the precise mechanisms by which insects detect and respond to this compound is crucial for optimizing its use in current applications and for the rational design of new, more effective attractants or repellents.

This guide will delve into the known aspects of this compound's mechanism of action, from the initial interaction with olfactory receptors on the insect's antennae to the resulting behavioral attraction.

The Insect Olfactory System: A General Overview

The process of odor detection in insects is a complex cascade of events initiated at the peripheral olfactory organs, primarily the antennae. These appendages are covered in specialized hair-like structures called sensilla, which house the dendrites of olfactory sensory neurons (OSNs). The general mechanism of odorant detection and signal transduction is as follows:

  • Odorant Entry and Transport: Volatile molecules, such as this compound, enter the sensilla through nanopores in the cuticle. Once inside the sensillum lymph, they are thought to be bound and transported by Odorant-Binding Proteins (OBPs) to the dendritic membrane of the OSNs.[6]

  • Receptor Activation: The odorant molecule then binds to a specific Olfactory Receptor (OR), which is a transmembrane protein located on the dendrite of an OSN. Insect ORs are heteromeric complexes, typically consisting of a highly conserved co-receptor (Orco) and a variable, odorant-specific ORx subunit that determines the receptor's ligand specificity.[7][8]

  • Signal Transduction: The binding of the odorant to the ORx subunit is believed to induce a conformational change in the OR-Orco complex, opening it as a non-selective cation channel. This leads to an influx of positive ions (primarily Na⁺ and Ca²⁺) into the neuron, causing a depolarization of the cell membrane.[8] In some cases, a metabotropic pathway involving G-proteins and second messengers like cAMP may also be activated, which can modulate the sensitivity of the neuron.[4]

  • Action Potential Generation: If the depolarization reaches a certain threshold, it triggers the generation of action potentials (nerve impulses) that travel along the axon of the OSN.

  • Central Processing: The axons of the OSNs project to the antennal lobe in the insect's brain, where they synapse with projection neurons and local interneurons in distinct spherical structures called glomeruli. The pattern of activated glomeruli creates a specific "odor map" that is then further processed in higher brain centers, ultimately leading to a behavioral response, such as attraction towards the odor source.

This compound's Interaction with the Olfactory System

While the complete molecular details of this compound's interaction with the insect olfactory system are not yet fully elucidated, particularly the specific olfactory receptors involved, a combination of electrophysiological and behavioral studies provides significant insights into its mechanism of action.

Electrophysiological Responses

Electroantennography (EAG) is a technique used to measure the summated electrical response of the entire antenna to an odorant stimulus. Studies on the common wasp, Vespula vulgaris, have demonstrated significant EAG responses to a range of aliphatic butyrates, including this compound.[9][10] This confirms that the antennae of these wasps possess olfactory sensory neurons that are sensitive to this compound.

The peak EAG activity for V. vulgaris was observed for hexyl, heptyl, octyl, and nonyl butyrate, suggesting that the olfactory receptors involved are tuned to butyrates with mid-to-long chain alcohol moieties.[9]

Behavioral Responses

Numerous field studies have quantified the attractive power of this compound for various yellowjacket species. The data consistently show a strong attractive response, although the intensity can vary between species.

Table 1: Quantitative Behavioral Response of Vespula species to this compound

SpeciesAttractant(s)Mean No. Wasps Trapped (± SE)LocationReference
Vespula pensylvanicaThis compound171.5California, USA[5]
This compound + Citric acid272.5California, USA[5]
This compound + Turkey broth230.0California, USA[5]
Vespula germanicaThis compound (pure) on filter paper (hovering)8.8 ± 1.5Argentina[8]
This compound (pure) on filter paper (landing)0.4 ± 0.2Argentina[8]
This compound treated meat bait (landing)7.8 ± 1.7Argentina[8]
Untreated meat bait (landing)2.8 ± 0.9Argentina[8]
Vespula vulgarisThis compound125.3 ± 29.3New Zealand[10]
Octyl butyrate118.8 ± 29.4New Zealand[10]
Control (no attractant)10.5 ± 2.9New Zealand[10]
Vespula atropilosaThis compound27.2 ± 8.1Washington, USA[3]
This compound + Acetic acid29.5 ± 8.8Washington, USA[3]

Table 2: Dose-Response Relationship of Vespula pensylvanica to this compound in Traps

This compound Concentration in Mineral OilMean Percentage of Wasps Captured
0%5.8
12.5%10.2
25%13.5
50%18.9
75%22.1
100%25.4
Data derived from Landolt (1998)[3]

Experimental Protocols

Electroantennography (EAG)

EAG is a fundamental technique for assessing the overall olfactory sensitivity of an insect's antenna to a specific compound.

Methodology:

  • Insect Preparation: An adult wasp is immobilized, and one of its antennae is excised at the base.

  • Electrode Placement: The excised antenna is mounted between two glass capillary electrodes filled with a saline solution. The recording electrode makes contact with the distal tip of the antenna, while the reference electrode is connected to the basal end.

  • Signal Amplification: The electrodes are connected to a high-impedance preamplifier, which records the potential difference across the antenna.

  • Odorant Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of air containing a known concentration of this compound is then injected into the airstream for a short duration (e.g., 0.5 seconds).

  • Data Recording and Analysis: The resulting depolarization of the antennal olfactory neurons is recorded as a negative voltage deflection, the amplitude of which is proportional to the strength of the olfactory response.

Field Olfactometer Bioassay

This method is used to assess the behavioral response of insects to a volatile chemical in a field setting.

Methodology:

  • Test Arena: A suitable field location with a known population of the target insect species is selected.

  • Odor Source: A filter paper is treated with a specific concentration of this compound dissolved in a solvent (e.g., ethanol). A control filter paper is treated with the solvent alone.

  • Experimental Setup: The treated and control filter papers are placed at a set distance from each other in the test arena.

  • Behavioral Observation: The number of insects exhibiting specific behaviors (e.g., hovering, landing) on or near each filter paper is recorded over a defined period (e.g., 10 minutes).

  • Data Analysis: The data are statistically analyzed to determine if there is a significant preference for the this compound-treated source over the control.

Visualizations

Signaling Pathway

Insect_Olfactory_Signaling_Pathway cluster_sensillum Sensillum cluster_osn Olfactory Sensory Neuron (OSN) cluster_brain Brain (Antennal Lobe) Odorant This compound Pore Pore Odorant->Pore Enters OBP Odorant-Binding Protein (OBP) Pore->OBP Binds to OR_complex OR-Orco Complex OBP->OR_complex Transports to Dendrite OSN Dendrite OR_complex->Dendrite Activates Ion_Channel Ion Channel Opens OR_complex->Ion_Channel Gating Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx (Na+, Ca2+) Action_Potential Action Potential Generated Depolarization->Action_Potential Axon Axon Action_Potential->Axon Glomerulus Glomerulus Axon->Glomerulus Synapses in Projection_Neuron Projection Neuron Glomerulus->Projection_Neuron Higher_Brain_Centers Higher Brain Centers Projection_Neuron->Higher_Brain_Centers Relays Signal Behavioral_Response Attraction Behavior Higher_Brain_Centers->Behavioral_Response Leads to

Caption: Generalized insect olfactory signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_eag Electroantennography (EAG) Workflow cluster_olfactometer Field Olfactometer Bioassay Workflow EAG_1 Insect Immobilization & Antenna Excision EAG_2 Antenna Mounting on Electrodes EAG_1->EAG_2 EAG_3 Odorant Delivery (this compound Puff) EAG_2->EAG_3 EAG_4 Recording of Antennal Depolarization (EAG) EAG_3->EAG_4 EAG_5 Data Analysis (Response Amplitude) EAG_4->EAG_5 Olf_1 Preparation of Odor Sources (this compound & Control) Olf_2 Placement of Sources in Field Arena Olf_1->Olf_2 Olf_3 Observation of Insect Behavior (Hovering, Landing) Olf_2->Olf_3 Olf_4 Data Collection (Counts per Time Unit) Olf_3->Olf_4 Olf_5 Statistical Analysis (Preference Index) Olf_4->Olf_5

Caption: Experimental workflows for EAG and field olfactometer bioassays.

Future Directions and Unanswered Questions

Despite the significant progress in understanding the role of this compound as an insect attractant, several key questions remain unanswered:

  • Specific Olfactory Receptors: The specific ORs in Vespula and other responsive insect species that bind to this compound have not yet been identified. Antennal transcriptome analysis followed by heterologous expression of candidate ORs and screening with this compound would be a powerful approach to deorphanize these receptors.[11][12][13][14]

  • Odor Coding: It is unclear how the signals from this compound-sensitive OSNs are processed in the antennal lobe and how they contribute to the overall "attraction" signal in the brain. Single sensillum recording (SSR) studies are needed to identify the specific sensilla and OSNs that respond to this compound and to characterize their response properties in detail.[5][15]

  • Synergism and Inhibition: The behavioral response to this compound can be modulated by the presence of other compounds. For example, the addition of acetic acid can enhance its attractiveness to some yellowjacket species, while other compounds may have an inhibitory effect.[3] The neural basis for these synergistic and antagonistic interactions is an important area for future research.

  • Molecular Docking: Once the relevant ORs are identified, molecular docking studies could provide insights into the specific binding interactions between this compound and the receptor protein, which could aid in the design of more potent and selective analogues.[1][6][16][17]

Conclusion

This compound is a valuable tool in the management of pest insect populations, particularly yellowjackets. Its mechanism of action as an attractant is rooted in the fundamental principles of insect olfaction, involving the detection of the molecule by specialized olfactory receptors on the antennae, which triggers a neural signal that is ultimately interpreted by the brain as an attractive cue. While the broader strokes of this mechanism are understood, the specific molecular players and the finer details of the neural processing remain to be fully elucidated. Further research employing a combination of molecular, electrophysiological, and behavioral techniques will be essential to fill these knowledge gaps and to fully exploit the potential of this compound and other semiochemicals in the development of environmentally sound pest control strategies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Application of Heptyl Butyrate as a Yellowjacket Attractant

This technical guide provides a comprehensive overview of the discovery, evaluation, and application of this compound as a chemical attractant for various species of yellowjackets (Vespula spp.). The document synthesizes key findings from foundational and contemporary research, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating workflows and relationships through diagrams.

Introduction

Yellowjackets, social wasps of the genera Vespula and Dolichovespula, are significant pests in both urban and rural environments, posing a threat to public health and impacting ecological systems.[1] The development of effective trapping systems is a cornerstone of yellowjacket control, and chemical attractants play a pivotal role in the efficacy of these traps. This compound, a naturally occurring ester found in fruits like apples and plums, has emerged as a highly effective lure for several pestiferous yellowjacket species.[2][3] This guide delves into the scientific journey of its discovery and the technical details of its application.

The Serendipitous Discovery of this compound's Attractiveness

The discovery of this compound as a yellowjacket attractant was an outcome of serendipity. In the late 1960s, a team of researchers at the United States Department of Agriculture (USDA), including entomologist Harry G. Davis and chemist Martin Beroza, were investigating chemical attractants for the little housefly (Fannia canicularis).[2] During these screenings, they observed that this compound exhibited a notable attractiveness to yellowjackets.[2]

Subsequent research by Davis and his colleagues in the late 1960s and early 1970s confirmed the potent attraction of this compound, particularly to the western yellowjacket, Vespula pensylvanica.[1][4][5] These initial studies laid the groundwork for its eventual commercialization as a key component in yellowjacket traps.[6] Further research in subsequent decades, notably by Peter Landolt, expanded on the understanding of species-specific responses and the potential for combination lures.[1][2]

Quantitative Analysis of Attractiveness

Field trials have been instrumental in quantifying the effectiveness of this compound as a yellowjacket attractant. The data consistently demonstrates its potent luring capability, especially for certain Vespula species.

Species-Specific Attraction

Research has shown that the response to this compound varies significantly among different yellowjacket species. Vespula pensylvanica and Vespula atropilosa are strongly attracted, while other species, such as Vespula germanica, show little to no attraction.[1][6][7][8]

Table 1: Yellowjacket Species Response to this compound

SpeciesAttractiveness LevelReferences
Vespula pensylvanicaHigh[1][6][8]
Vespula atropilosaHigh[1][6][8]
Vespula acadicaModerate[6][9]
Vespula consobrinaModerate[6][9]
Vespula viduaModerate[9]
Vespula squamosaModerate[9]
Vespula germanicaLow to None[1][6][7][9]
Vespula vulgarisLow to None[7][9]
Vespula maculifronsLow to None[7]
Dose-Response Relationship

The concentration and release rate of this compound from a trap can influence its effectiveness. Studies have indicated a positive correlation between the dose of this compound and the number of yellowjackets captured, up to an optimal release rate.

Table 2: Dose-Response of Vespula species to this compound

SpeciesDose/Release RateObservationReference
Vespula pensylvanicaIncreased release up to 2.3 mg/hourIncreased capture rates[6]
Vespula atropilosaIncreased release up to 2.3 mg/hourIncreased capture rates[6]
Vespula germanicaIncreased release up to 1.4 mg/hourIncreased capture rates (though overall attraction is low)[6]
Efficacy of this compound in Combination with Other Attractants

The attractiveness of this compound can be significantly enhanced when used in conjunction with other chemical lures, such as acetic acid or protein-based baits.

Table 3: Enhanced Attraction with Combination Baits

CombinationTarget Species% Increase in Attraction (compared to this compound alone)Reference
This compound + Citric AcidVespula pensylvanica59%[10]
This compound + Turkey BrothVespula pensylvanica34%[10]
This compound + Acetic AcidVespula pensylvanicaEnhanced capture (quantitative % not specified)[1]
This compound + Acetic AcidVespula germanicaAcetic acid enhances other attractants, but not this compound for this species[1]

Conversely, some combinations can have an antagonistic effect. For instance, combining this compound with butyric acid or isobutanol resulted in a significant decrease in attraction for V. pensylvanica.[10]

Experimental Protocols

The evaluation of yellowjacket attractants relies on standardized field trapping experiments. The following outlines a typical protocol synthesized from various studies.

Trap Design and Deployment
  • Trap Type: Commercially available traps such as the Yellowjacket Trappit Dome trap are commonly used.[1] These traps are typically designed to allow one-way entry and contain a drowning solution.

  • Lure Application: The chemical attractant is dispensed in a controlled manner. Common methods include:

    • Application to a cotton ball or swab.[6]

    • Dispensing from a polyethylene cap.[1]

    • Use of controlled-release vials to maintain a consistent evaporation rate.[6]

  • Drowning Solution: A solution of water, often with a surfactant like sodium lauryl sulfate and sometimes containing acetic acid, is used to drown and retain the trapped yellowjackets.[4][9]

  • Trap Placement: Traps are hung in areas with known yellowjacket activity, such as near nests, picnic areas, or trash receptacles.[11] To avoid interference, traps with different lures are typically placed a significant distance apart or in a randomized block design.[4]

Data Collection and Analysis
  • Collection Period: Traps are typically deployed for a set period, for example, 3 hours, after which the number of captured yellowjackets is counted.[12]

  • Species Identification: Captured specimens are identified to the species level to assess species-specific attraction.

  • Statistical Analysis: The data is often analyzed using statistical methods such as ANOVA followed by post-hoc tests (e.g., Newman-Keuls) to determine significant differences in attraction between different baits.[12]

Visualizing Experimental and Logical Frameworks

The following diagrams, rendered using the DOT language, illustrate the typical workflow for evaluating yellowjacket attractants and the logical relationships in combining different lures.

Experimental_Workflow cluster_prep Preparation Phase cluster_field Field Deployment cluster_analysis Data Analysis A Select Candidate Attractants (e.g., this compound, Acetic Acid) B Prepare Lure Dispensers (e.g., Cotton balls, Vials) A->B C Set up Traps with Drowning Solution B->C D Deploy Traps in a Randomized Block Design C->D E Set Collection Period (e.g., 24 hours) D->E F Collect Traps and Count Captured Yellowjackets E->F G Identify Species of Captured Specimens F->G H Perform Statistical Analysis (e.g., ANOVA) G->H I Draw Conclusions on Attractant Efficacy H->I

Caption: Experimental workflow for testing yellowjacket attractants.

Logical_Relationships cluster_synergy Synergistic Effects cluster_antagonism Antagonistic Effects HB_S This compound Result_S Increased Attraction HB_S->Result_S AA_S Acetic Acid AA_S->Result_S CA_S Citric Acid CA_S->Result_S PB_S Protein Bait PB_S->Result_S HB_A This compound Result_A Decreased Attraction HB_A->Result_A BA_A Butyric Acid BA_A->Result_A ISO_A Isobutanol ISO_A->Result_A

References

Heptyl butyrate use as a flavoring agent in the food industry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Heptyl Butyrate for Flavor Applications

For: Researchers, Scientists, and Drug Development Professionals Topic: this compound Use as a Flavoring Agent in the Food Industry

Abstract

This compound (heptyl butanoate) is a fatty acid ester recognized for its characteristic fruity and floral aroma, reminiscent of plum, chamomile, and green tea.[1] This colorless liquid is found naturally in fruits such as apples and plums and is synthesized for wide application in the food and fragrance industries.[2][3] Classified as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), this compound is a key component in formulating fruit-like flavors for beverages, confectionery, baked goods, and dairy products. This document provides a comprehensive technical overview of its physicochemical properties, synthesis, purification, analytical methods, regulatory status, and the biological mechanisms underlying its perception as a flavor.

Physicochemical and Regulatory Information

This compound is identified by its CAS Number 5870-93-9 and FEMA Number 2549.[4][5] It is a straight-chain saturated aliphatic ester. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that this compound poses no safety concern at current levels of intake when used as a flavoring agent.[4]

Quantitative Data Summary

The key physical, chemical, and safety data for this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Chemical Identity
IUPAC Nameheptyl butanoate[4]
SynonymsThis compound, Butanoic acid, heptyl ester[4]
Molecular FormulaC₁₁H₂₂O₂[4][6]
Molecular Weight186.29 g/mol [4][6]
CAS Number5870-93-9[4][6]
FEMA Number2549[4][5]
JECFA Number154[4][7]
Physicochemical Properties
AppearanceColorless liquid[6][8]
Odor ProfileFruity, tropical, chamomile, green tea, sweet, floral[8]
Boiling Point225-226 °C at 760 mm Hg[4][6]
Melting Point-58 °C to -57.5 °C[4][8]
Density0.864 g/mL at 25 °C[9]
Refractive Index1.419 - 1.423 at 20 °C[6][8]
SolubilitySlightly soluble in water (10.87 mg/L at 25°C est.); soluble in fats[8][10]
Flash Point91 °C (195.8 °F) - closed cup[9][11]
Safety Data
Oral LD50 (Rat)> 5000 mg/kg[11]
Dermal LD50 (Rabbit)> 5000 mg/kg[11]
Regulatory Status
FDA Regulation21 CFR 172.515[8][12]
GRAS StatusYes (FEMA)[5]
Usage Levels in Food Products

This compound is utilized at low concentrations to impart its characteristic flavor. The average maximum use levels established by FEMA are detailed below.

Food CategoryAverage Maximum Use Level (ppm)Reference
Baked Goods2.40[11]
Non-alcoholic Beverages0.66[11]
Frozen Dairy & Fruit Ices0.74[11]
Hard Candy1.40[11]
Chewing Gum6.20[11]

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of this compound, providing a framework for laboratory-scale production and quality control.

Synthesis via Fischer Esterification

This compound is commercially synthesized via Fischer esterification, an acid-catalyzed reaction between an alcohol (1-heptanol) and a carboxylic acid (butyric acid).[1]

  • Reactant Charging: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-heptanol (0.5 mol, 58.1 g) and butyric acid (0.55 mol, 48.4 g).

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (H₂SO₄, 1.0 mL) as the catalyst.

  • Reaction Setup: Assemble a Dean-Stark apparatus and a reflux condenser onto the flask to facilitate the removal of water, which is a byproduct of the reaction. This drives the equilibrium towards the formation of the ester.[13]

  • Reflux: Heat the mixture to a gentle reflux using a heating mantle. The reaction progress is monitored by observing the collection of water in the Dean-Stark trap. Continue reflux for 2-4 hours, or until no more water is collected.[13]

  • Work-up and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a 500 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 100 mL of deionized water.

    • 100 mL of a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acidic catalyst and any unreacted butyric acid. Vent the funnel frequently to release CO₂ gas.[14]

    • 100 mL of saturated sodium chloride (brine) solution to remove residual water.[15]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄).[15]

  • Isolation: Filter the drying agent and remove the solvent/excess heptanol using a rotary evaporator to yield crude this compound.

G Reactants 1-Heptanol + Butyric Acid ReactionVessel Reaction Flask with Dean-Stark Apparatus Reactants->ReactionVessel Catalyst H₂SO₄ Catalyst Catalyst->ReactionVessel Reflux Reflux (Heat) ReactionVessel->Reflux Heat WaterRemoval Water Removal (Drives Equilibrium) Reflux->WaterRemoval CrudeProduct Crude this compound + Acid + Alcohol Reflux->CrudeProduct After cooling WaterRemoval->ReactionVessel Shifts Equilibrium Workup Separatory Funnel Work-up CrudeProduct->Workup Washing Wash with: 1. H₂O 2. NaHCO₃ (aq) 3. Brine Workup->Washing Drying Dry with MgSO₄ Washing->Drying Purification Purification Step (Distillation) Drying->Purification FinalProduct Pure this compound Purification->FinalProduct

Workflow for the synthesis of this compound.
Purification by Fractional Distillation

Further purification of the crude product is necessary to achieve the high purity required for food applications. Fractional distillation is effective for separating the ester from any remaining starting materials or byproducts with different boiling points.[16]

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a collection flask.[16]

  • Distillation: Transfer the crude this compound into the distillation flask with boiling chips. Heat the flask gently.

  • Fraction Collection: Monitor the temperature at the distillation head. Discard any initial low-boiling fractions. Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound (approx. 225-226 °C at atmospheric pressure).[6] It is often practical to perform this under reduced pressure to lower the boiling point and prevent degradation.

Analytical Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for identifying and quantifying this compound in food matrices.[17]

  • Sample Preparation: Place 10 mL of the liquid beverage sample into a 20 mL headspace vial. Add 2 g of sodium chloride (NaCl) to "salt out" the volatile compounds, increasing their concentration in the headspace.[18] Immediately seal the vial.

  • Incubation: Place the vial in the headspace autosampler's incubator. Equilibrate the sample at 60°C for 15 minutes to allow volatile compounds to partition into the headspace.

  • Injection: Automatically inject 1 mL of the headspace gas into the GC-MS system.

  • GC Conditions (Representative):

    • Column: DB-5ms (or equivalent nonpolar column), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 40°C, hold for 2 minutes. Ramp at 10°C/min to 280°C, hold for 5 minutes.

  • MS Conditions (Representative):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 400.

  • Identification: Identify the this compound peak by comparing its retention time to that of a pure standard and by matching its mass spectrum against a reference library (e.g., NIST). Key identifying ions for this compound include m/z 43, 71, 89, and 116.

  • Quantification: Prepare a calibration curve using standard solutions of this compound in a relevant matrix to quantify its concentration in the sample.

Biological Pathways

The perception of this compound as a flavor involves two distinct biological processes: its metabolism within the body and its interaction with olfactory receptors in the nasal cavity.

Metabolic Pathway

As an ester, this compound is readily metabolized in the human body, primarily through hydrolysis by carboxylesterase enzymes found in various tissues, including the liver and intestines.[19][20]

  • Hydrolysis: Carboxylesterases catalyze the cleavage of the ester bond in this compound.

  • Products: This hydrolysis yields 1-heptanol and butyric acid.

  • Further Metabolism: Both 1-heptanol and butyric acid are endogenous substances that enter their respective metabolic pathways. 1-heptanol is oxidized to heptanoic acid, while butyric acid (a short-chain fatty acid) is a source of energy via beta-oxidation.[21]

G HB This compound (C₁₁H₂₂O₂) Hydrolysis Ester Hydrolysis HB->Hydrolysis Heptanol 1-Heptanol Hydrolysis->Heptanol ButyricAcid Butyric Acid Hydrolysis->ButyricAcid Enzyme Carboxylesterases (Liver, Intestine) Enzyme->Hydrolysis Heptanol_Metabolism Oxidation Heptanol->Heptanol_Metabolism ButyricAcid_Metabolism Beta-Oxidation ButyricAcid->ButyricAcid_Metabolism HeptanoicAcid Heptanoic Acid Heptanol_Metabolism->HeptanoicAcid Energy Energy (ATP) ButyricAcid_Metabolism->Energy G cluster_OSN Olfactory Sensory Neuron (OSN) HB This compound (Odorant) OR Olfactory Receptor (GPCR) HB->OR Binds G_Protein G-Protein (Gα-olf) OR->G_Protein Activates AC Adenylyl Cyclase III G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG CNG Ion Channel (Closed) cAMP->CNG Binds CNG_Open CNG Ion Channel (Open) CNG->CNG_Open Depolarization Neuron Depolarization (Na⁺, Ca²⁺ influx) CNG_Open->Depolarization Allows AP Action Potential to Olfactory Bulb Depolarization->AP Triggers

References

Methodological & Application

Application Note: Quantitative Analysis of Heptyl Butyrate in Fruit-Flavored Beverages using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive protocol for the quantitative analysis of Heptyl butyrate in fruit-flavored beverages using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is an important ester that contributes to the fruity aroma and flavor profile of various commercial products. The methodology presented herein provides a robust framework for the extraction, identification, and quantification of this compound, making it suitable for quality control, flavor profiling, and research and development applications in the food and beverage industry. The protocol includes detailed steps for sample preparation via liquid-liquid extraction (LLE), instrument parameters for GC-MS analysis in both full scan and Selected Ion Monitoring (SIM) modes, and data analysis procedures.

Introduction

This compound (C₁₁H₂₂O₂) is a fatty acid ester known for its characteristic fruity and floral aroma, often described as reminiscent of apricot or plum.[1] It is naturally present in some fruits and is also used as a flavoring agent in a variety of food products, including beverages, candies, and baked goods.[2] Accurate quantification of this compound is crucial for ensuring product consistency, verifying authenticity, and controlling flavor profiles. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds, offering high sensitivity and selectivity.[3] This application note provides a detailed method for the determination of this compound in fruit-flavored beverages.

Experimental
  • This compound standard (≥98% purity)

  • Internal Standard (IS): e.g., Heptyl isobutyrate or a suitable non-interfering ester

  • Hexane (GC grade)

  • Dichloromethane (GC grade)

  • Anhydrous Sodium Sulfate

  • Deionized Water

  • Fruit-flavored beverage sample

  • Pipette 10 mL of the fruit-flavored beverage into a 50 mL centrifuge tube.

  • Spike the sample with an appropriate amount of the internal standard solution.

  • Add 5 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean glass vial.

  • Add a small amount of anhydrous sodium sulfate to the extracted organic layer to remove any residual water.

  • Transfer the dried organic extract to a 2 mL autosampler vial for GC-MS analysis.

A standard gas chromatograph coupled with a mass spectrometer is used for the analysis. The following parameters are recommended and can be optimized based on the specific instrumentation available.

Table 1: GC-MS Instrument Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Injector Temperature250 °C
Injection ModeSplitless
Carrier GasHelium, constant flow rate of 1.0 mL/min
Oven Temperature ProgramInitial temperature 50 °C, hold for 2 min, ramp to 150 °C at 10 °C/min, then to 250 °C at 20 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Transfer Line Temperature280 °C
Mass Scan Range (Full Scan)m/z 40-300
SIM Ions (Quantification)See Table 3
Data Analysis and Quantification

The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard. The mass spectrum of this compound is characterized by specific fragment ions.

Table 2: Mass Spectrum Data for this compound

m/zRelative Intensity (%)
43100.0
7194.4
8972.8
4160.0
5657.3

Data obtained from NIST Mass Spectrometry Data Center.

For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of this compound at different concentrations, each containing a constant concentration of the internal standard. The ratio of the peak area of the this compound quantification ion to the peak area of the internal standard quantification ion is plotted against the concentration of this compound. The concentration of this compound in the beverage sample is then determined from this calibration curve.

For enhanced sensitivity and selectivity, the mass spectrometer can be operated in Selected Ion Monitoring (SIM) mode. The characteristic ions for this compound are selected for monitoring.

Table 3: Suggested Ions for SIM Analysis of this compound

CompoundRoleSIM Ion (m/z)
This compoundQuantifier89
This compoundQualifier 171
This compoundQualifier 243

The quantifier ion is used for calculating the peak area for quantification, while the qualifier ions are used for confirmation of the compound's identity by maintaining a consistent ratio to the quantifier ion.

Results and Discussion

Under the specified GC-MS conditions, this compound is expected to elute with a reproducible retention time. The liquid-liquid extraction procedure provides a clean extract with good recovery of the analyte. The use of an internal standard compensates for any variations in sample preparation and injection volume, leading to accurate and precise quantification. The calibration curve should exhibit good linearity over the expected concentration range of this compound in the samples.

Conclusion

The GC-MS method described in this application note is a reliable and sensitive approach for the quantitative analysis of this compound in fruit-flavored beverages. The detailed protocol for sample preparation and instrument parameters provides a solid foundation for routine quality control and research applications. The method can be adapted for the analysis of other volatile esters in similar sample matrices.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 10 mL Beverage Sample Spike Spike with Internal Standard Sample->Spike Extract Add 5 mL Hexane/DCM (1:1) Spike->Extract Vortex Vortex for 2 min Extract->Vortex Centrifuge Centrifuge at 4000 rpm for 10 min Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Dry Dry with Na2SO4 Collect->Dry Vial Transfer to Autosampler Vial Dry->Vial Inject Inject 1 µL Vial->Inject GC Gas Chromatography (DB-5ms column) Inject->GC MS Mass Spectrometry (EI, Full Scan/SIM) GC->MS Identify Identify by Retention Time & Mass Spectrum MS->Identify Quantify Quantify using Calibration Curve Identify->Quantify Report Report Concentration Quantify->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Data_Analysis_Logic cluster_identification Compound Identification cluster_quantification Quantitative Analysis Acquisition Data Acquisition (Full Scan or SIM) RT_Match Retention Time Matching with Standard Acquisition->RT_Match MS_Match Mass Spectrum Matching with Library/Standard Acquisition->MS_Match Peak_Integration Peak Area Integration (Analyte and IS) Acquisition->Peak_Integration Confirmation Confirmed this compound RT_Match->Confirmation MS_Match->Confirmation Concentration_Calc Concentration Calculation Confirmation->Concentration_Calc Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Calibration_Curve->Concentration_Calc Result Final Concentration Concentration_Calc->Result

Caption: Logical flow of data analysis for this compound identification and quantification.

References

Application Notes and Protocols for the Synthesis of Heptyl Butyrate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl butyrate, also known as heptyl butanoate, is an ester characterized by its fruity aroma, reminiscent of plums and apricots. It finds applications in the fragrance, flavor, and pharmaceutical industries. The Fischer esterification is a classic and widely used method for synthesizing esters, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] In the case of this compound, this involves the reaction of butyric acid with 1-heptanol.

The reaction is a reversible equilibrium process.[2] To achieve high yields of the desired ester, the equilibrium must be shifted towards the product side. This is typically accomplished by using one of the reactants in excess (usually the less expensive one) or by removing the water formed during the reaction.[3] Common acid catalysts for this reaction include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[4] For long-chain esters like this compound, a thorough workup procedure is necessary to remove the unreacted alcohol, which may not be easily separated by simple aqueous washes.[3]

This document provides a detailed protocol for the synthesis of this compound via Fischer esterification, a summary of relevant quantitative data, and diagrams illustrating the reaction mechanism and experimental workflow.

Data Presentation

The following table summarizes quantitative data for the synthesis of this compound and related esters under various conditions.

Ester ProductAlcoholCarboxylic AcidCatalystMolar Ratio (Alcohol:Acid)Temperature (°C)Reaction TimeYield (%)Reference
This compound1-HeptanolButyric AcidSulfonated Activated CarbonNot Specified1300.5 h53.0[5][6]
This compound (Microwave)1-HeptanolButyric AcidSulfonated Activated CarbonNot Specified1300.5 h80.3[5][6]
Benzyl ButyrateBenzyl AlcoholButyric Acid[PVPP-BS]HSO₄1.2:11304 h96.8[7]
n-Butyl n-Butyraten-ButanolButyric AcidSulfuric Acid1:1.3 (Acid:Alcohol)30-40 (addition), then 90-1002-6 hNot specified[8]
Methyl OleateMethanolOleic AcidSolid Acid15:1753 h95.7[9]

Mandatory Visualization

fischer_esterification_mechanism butyric_acid Butyric Acid protonated_carbonyl Protonated Carbonyl (Activated) butyric_acid->protonated_carbonyl Protonation heptanol 1-Heptanol tetrahedral_intermediate Tetrahedral Intermediate heptanol->tetrahedral_intermediate h_plus H+ protonated_carbonyl->tetrahedral_intermediate Nucleophilic Attack proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer protonated_ester_intermediate Protonated Ester Intermediate proton_transfer->protonated_ester_intermediate water Water (H₂O) protonated_ester_intermediate->water Elimination heptyl_butyrate This compound protonated_ester_intermediate->heptyl_butyrate Deprotonation

Caption: Fischer esterification mechanism for this compound synthesis.

experimental_workflow reactants 1. Combine 1-Heptanol, Butyric Acid, and Sulfuric Acid in a Round-Bottom Flask reflux 2. Heat the Mixture to Reflux (e.g., 4-6 hours) reactants->reflux cool 3. Cool the Reaction Mixture to Room Temperature reflux->cool wash_bicarb 4. Wash with NaHCO₃ Solution (Neutralize Acid) cool->wash_bicarb wash_brine 5. Wash with Brine (Remove Heptanol) wash_bicarb->wash_brine dry 6. Dry the Organic Layer (e.g., Anhydrous Na₂SO₄) wash_brine->dry filter_evaporate 7. Filter and Evaporate Solvent dry->filter_evaporate purify 8. Purify by Vacuum Distillation filter_evaporate->purify product Pure this compound purify->product

Caption: Experimental workflow for this compound synthesis.

Experimental Protocols

This protocol details the synthesis of this compound from 1-heptanol and butyric acid using concentrated sulfuric acid as a catalyst.

Materials:

  • 1-Heptanol

  • Butyric Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Distillation apparatus (for vacuum distillation)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 1-heptanol (e.g., 0.2 mol) and butyric acid (e.g., 0.3 mol, 1.5 equivalents).

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 1-2 mL) to the mixture in a fume hood. The addition is exothermic.

  • Reflux: Attach a reflux condenser to the flask and ensure a steady flow of cooling water.[10] Heat the mixture to a gentle reflux using a heating mantle.[11] Continue refluxing for approximately 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if desired.[11]

  • Cooling and Extraction: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel. Add diethyl ether (e.g., 50 mL) to dissolve the organic components.

  • Aqueous Workup:

    • Wash the organic layer with a saturated solution of sodium bicarbonate (2 x 50 mL) to neutralize the unreacted butyric acid and the sulfuric acid catalyst.[12] Be sure to vent the separatory funnel frequently as carbon dioxide gas will be evolved.

    • Wash the organic layer with water (1 x 50 mL).

    • Wash the organic layer with brine (1 x 50 mL) to help remove any remaining water and unreacted 1-heptanol.[11]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.[12][13] The drying agent should be free-flowing when the solution is dry.

  • Solvent Removal: Decant or filter the dried organic solution into a clean, pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation to obtain the pure product.[3] Collect the fraction that boils at the appropriate temperature for this compound (Boiling Point: 225-226 °C at atmospheric pressure).[1]

  • Characterization: Characterize the final product by obtaining its mass to calculate the percent yield and by spectroscopic methods such as IR and NMR to confirm its identity and purity.[13]

References

Application Notes and Protocols for the Enzymatic Synthesis of Heptyl Butyrate using Lipase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl butyrate is a fatty acid ester known for its characteristic fruity aroma, reminiscent of apricot and plum. It finds applications in the food, fragrance, and pharmaceutical industries as a flavoring and fragrance agent. Enzymatic synthesis of this compound using lipases offers a green and sustainable alternative to traditional chemical methods, which often require harsh reaction conditions and can generate undesirable byproducts. Lipases, being highly selective biocatalysts, can catalyze the esterification of heptanol and butyric acid under mild conditions, leading to a high-purity product.

This document provides detailed application notes and protocols for the enzymatic synthesis of this compound, focusing on the use of lipases as catalysts. The information is intended to guide researchers in developing and optimizing this biocatalytic process.

Reaction Principle

The enzymatic synthesis of this compound is an esterification reaction where a lipase enzyme catalyzes the formation of an ester from an alcohol (n-heptanol) and a carboxylic acid (butyric acid), with the concurrent release of a water molecule. The reaction can be represented as follows:

Butyric Acid + n-Heptanol ⇌ this compound + Water

Under microaqueous conditions, lipases can effectively drive the reaction equilibrium towards ester synthesis.[1] The reaction typically follows a Ping-Pong Bi-Bi mechanism, where the lipase first forms an acyl-enzyme intermediate with the butyric acid, followed by the release of water. Subsequently, heptanol binds to the acyl-enzyme complex, leading to the formation of this compound and regeneration of the free enzyme.

Key Experimental Parameters and Optimization

The efficiency of the enzymatic synthesis of this compound is influenced by several key parameters that can be optimized to achieve maximum yield and reaction rate.

Data Summary of Reaction Parameters for Butyrate Ester Synthesis

While specific optimization data for this compound is limited, the following table summarizes typical ranges and optimal conditions found for the synthesis of other butyrate esters (e.g., ethyl butyrate, butyl butyrate), which can serve as a starting point for the optimization of this compound synthesis.

ParameterRange StudiedOptimal Condition (for other butyrates)Reference
Temperature (°C) 30 - 7045 - 50[2]
Substrate Molar Ratio (Alcohol:Acid) 1:1 - 5:11:1 to 3:1[2][3]
Enzyme Concentration (% of total substrate weight) 5 - 40% (of acid mass)10 - 40%[3]
Reaction Time (hours) 1 - 602 - 8[2][3]
Solvent n-Hexane, Heptane, Solvent-freen-Hexane[3]

Note: The optimal conditions for this compound synthesis may vary and require experimental determination.

Influence of Key Parameters on this compound Synthesis

ParameterGeneral Effect on Conversion
Temperature Increasing temperature generally increases the reaction rate up to an optimum, beyond which enzyme denaturation can occur, leading to a decrease in activity.[2]
Substrate Molar Ratio An excess of one substrate can shift the equilibrium towards product formation. However, a large excess of either the alcohol or the acid can lead to enzyme inhibition.[4]
Enzyme Concentration Higher enzyme concentrations generally lead to faster reaction rates and higher conversions.[5]
Solvent The choice of solvent can affect enzyme activity and substrate solubility. Hydrophobic solvents like n-hexane are commonly used.[3]
Water Content A small amount of water is essential for lipase activity, but excess water can promote the reverse reaction (hydrolysis).

Experimental Protocols

The following protocols are generalized methods for the enzymatic synthesis of this compound. Researchers should adapt these protocols based on the specific lipase and equipment available.

Protocol 1: Screening of Lipases for this compound Synthesis

Objective: To identify the most effective lipase for the synthesis of this compound.

Materials:

  • Butyric acid

  • n-Heptanol

  • Various lipases (e.g., Porcine Pancreas Lipase, Candida antarctica lipase B (Novozym 435)[6][7], Rhizomucor miehei lipase[8][9])

  • n-Hexane (or other suitable organic solvent)

  • Molecular sieves (optional, for water removal)

  • Glass vials with screw caps

  • Shaking incubator or magnetic stirrer with heating

  • Gas chromatograph (GC) for analysis

Procedure:

  • In a series of glass vials, prepare the reaction mixture containing butyric acid and n-heptanol. A typical starting point is a 1:2 molar ratio of acid to alcohol in n-hexane.

  • To each vial, add a different lipase at a fixed concentration (e.g., 10 mg of lipase per 1 ml of total reaction volume).

  • Include a control reaction without any enzyme.

  • If using, add molecular sieves to the vials to remove water produced during the reaction.

  • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 30°C).

  • Withdraw small aliquots from each reaction mixture at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Analyze the samples by GC to determine the concentration of this compound and the consumption of reactants.

  • Calculate the percentage conversion of butyric acid to this compound for each lipase.

  • The lipase that provides the highest conversion in the shortest time is selected for further optimization.

Protocol 2: Optimization of Reaction Conditions

Objective: To determine the optimal temperature, substrate molar ratio, and enzyme concentration for the synthesis of this compound using the selected lipase.

Materials:

  • Selected lipase from Protocol 1

  • Butyric acid

  • n-Heptanol

  • n-Hexane

  • Equipment as listed in Protocol 1

Procedure:

  • Temperature Optimization: Set up a series of reactions with the selected lipase and a fixed substrate molar ratio and enzyme concentration. Incubate each reaction at a different temperature (e.g., 30°C, 40°C, 50°C, 60°C). Monitor the reaction progress by GC and determine the optimal temperature.

  • Substrate Molar Ratio Optimization: Using the optimal temperature, set up reactions with varying molar ratios of n-heptanol to butyric acid (e.g., 1:1, 2:1, 3:1, 4:1). Keep the enzyme concentration constant. Determine the molar ratio that results in the highest yield.

  • Enzyme Concentration Optimization: At the optimal temperature and substrate molar ratio, vary the concentration of the lipase (e.g., 5, 10, 20, 30 mg/ml). Determine the enzyme concentration that provides a high conversion rate without being cost-prohibitive.

Quantitative Data from a Study on Aliphatic Butyrate Esters

The following table presents data from a study on the enzymatic synthesis of various aliphatic butyrate esters using porcine pancreas lipase, which included n-heptanol.

Alcohol SubstrateReaction Time (hours)Enzyme Concentration (mg/0.1 µmol acid)Conversion (%)
n-Butanol2420>90
iso-Butanol2420>90
iso-Pentanol2420>90
n-Heptanol 30 30 ~74
n-Oktanol3030~70
n-Undecanol3030~67

Reaction conditions: 30°C, molar ratio of butyric acid to alcohol of 1:2, in hexane.

Visualizations

Signaling Pathway: Ping-Pong Bi-Bi Mechanism

The lipase-catalyzed esterification of this compound typically follows a Ping-Pong Bi-Bi kinetic mechanism. This involves the sequential binding of the two substrates to the enzyme, with the release of the first product before the second substrate binds.

PingPong_BiBi E Free Lipase E_BA Lipase-Butyric Acid Complex E->E_BA E_Acyl_H2O Acyl-Lipase Intermediate + Water E_BA->E_Acyl_H2O E_Acyl Acyl-Lipase Intermediate E_Acyl_H2O->E_Acyl out_H2O Water E_Acyl_H2O->out_H2O - E_Acyl_Hep Acyl-Lipase-Heptanol Complex E_Acyl->E_Acyl_Hep E_HB Lipase-Heptyl Butyrate Complex E_Acyl_Hep->E_HB E_HB->E out_HB This compound E_HB->out_HB - in_BA Butyric Acid in_BA->E + in_Hep n-Heptanol in_Hep->E_Acyl +

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed synthesis of this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the optimization of this compound synthesis.

Workflow start Start: Define Objectives lipase_screening Lipase Screening start->lipase_screening optimization Optimization of Reaction Parameters lipase_screening->optimization temp Temperature optimization->temp ratio Substrate Molar Ratio optimization->ratio enzyme_conc Enzyme Concentration optimization->enzyme_conc analysis Reaction Monitoring & Analysis (GC) temp->analysis ratio->analysis enzyme_conc->analysis data Data Interpretation & Model Fitting analysis->data data->optimization Iterative Refinement scale_up Scale-up and Product Purification data->scale_up end End: Optimized Protocol scale_up->end

Caption: Experimental workflow for optimizing this compound synthesis.

Conclusion

The enzymatic synthesis of this compound using lipases presents a promising and environmentally friendly approach for the production of this valuable flavor and fragrance compound. By systematically optimizing key reaction parameters such as lipase selection, temperature, substrate molar ratio, and enzyme concentration, researchers can achieve high conversion rates and yields. The protocols and data presented in these application notes provide a solid foundation for the development of efficient and sustainable biocatalytic processes for the synthesis of this compound.

References

Application Notes and Protocols: Purification of Heptyl Butyrate by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl butyrate, also known as heptyl butanoate, is an ester with the chemical formula C₁₁H₂₂O₂. It is a colorless liquid characterized by a fruity, chamomile-like odor and is found naturally in fruits such as apples and plums.[1][2][3][4] This compound is utilized as a flavoring agent in the food and beverage industry, a fragrance component in cosmetics, and as a solvent or intermediate in organic synthesis.[5]

The synthesis of this compound is commonly achieved through the Fischer esterification of 1-heptanol with butyric acid, using an acid catalyst like sulfuric acid.[1] The resulting crude product mixture typically contains unreacted starting materials and byproducts. Fractional distillation is a highly effective technique for purifying this compound, capitalizing on the differences in boiling points between the desired ester and the impurities.[1] This method is particularly suitable when the boiling points of the components in the mixture are close (separated by less than 70 °C).[6]

This document provides a detailed protocol for the purification of this compound using fractional distillation, along with data presentation and visualizations to guide researchers through the process.

Principle of Fractional Distillation

Fractional distillation is an enhanced distillation technique designed to separate a mixture of liquids with close boiling points. It utilizes a fractionating column placed between the boiling flask and the condenser. The column is packed with materials like glass beads or rings, or has a specially designed surface (e.g., Vigreux column), which provides a large surface area for repeated vaporization and condensation cycles.[6][7][8]

Each of these cycles is equivalent to a simple distillation, and is referred to as a "theoretical plate".[9][10] As the vapor mixture rises through the column, it cools, condenses, and re-vaporizes. With each cycle, the vapor becomes progressively enriched in the more volatile component (the one with the lower boiling point). By the time the vapor reaches the top of the column, it is almost pure, where it then passes into the condenser and is collected as the distillate. The efficiency of the separation is dependent on the length and type of the fractionating column, which determines the number of theoretical plates.[10]

For the purification of this compound from its precursors, the lower-boiling 1-heptanol and butyric acid are distilled off first, leaving the higher-boiling this compound in the distillation flask, which is then distilled at a higher temperature.

Data Presentation: Physical Properties

Proper separation by fractional distillation relies on the differences in the physical properties of the components in the mixture. The relevant data for this compound and its common starting materials are summarized below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)Refractive Index (n20/D)Density (g/mL at 25°C)
This compound C₁₁H₂₂O₂186.29225 - 226[2][5][11][12]1.419 - 1.423[1][5][11]0.864[13]
1-HeptanolC₇H₁₆O116.20approx. 176[1]1.4240.822
Butyric AcidC₄H₈O₂88.11approx. 163[1]1.3980.960

Experimental Protocol

This protocol details the purification of crude this compound synthesized from 1-heptanol and butyric acid.

4.1 Materials and Apparatus

  • Chemicals:

    • Crude this compound mixture

    • Boiling chips or magnetic stir bar

    • Sodium bicarbonate solution (5% aqueous), for neutralization wash (optional, pre-distillation)

    • Brine (saturated NaCl solution), for washing (optional, pre-distillation)

    • Anhydrous magnesium sulfate or sodium sulfate, for drying (optional, pre-distillation)

  • Apparatus:

    • Round-bottom flask (sized appropriately for the volume of crude product)

    • Heating mantle with a stirrer or oil bath

    • Fractionating column (e.g., Vigreux or packed column)

    • Distillation head (Y-adapter)

    • Thermometer (-10 to 300 °C range)

    • Condenser (Liebig or Allihn)

    • Receiving flasks (multiple, e.g., small round-bottom flasks or graduated cylinders)

    • Clamps and stands to secure the apparatus

    • Tubing for condenser water

    • Insulating material (glass wool or aluminum foil)

4.2 Pre-Distillation Workup (Optional but Recommended)

  • Transfer the crude reaction mixture to a separatory funnel.

  • Wash the mixture with a 5% sodium bicarbonate solution to neutralize any remaining acid catalyst and unreacted butyric acid.

  • Wash with brine to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent. The resulting liquid is the crude this compound ready for distillation.

4.3 Fractional Distillation Procedure

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly sealed and the apparatus is securely clamped.

    • Place the crude this compound and a few boiling chips (or a magnetic stir bar) into the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[6]

    • Connect the condenser to a cold water source, with water entering at the bottom inlet and exiting at the top outlet.

  • Distillation Process:

    • Begin heating the flask gently using the heating mantle or oil bath.[6]

    • Observe the mixture as it begins to boil. A ring of condensate will start to rise slowly up the fractionating column. For optimal separation, this rise should be gradual.[6] If the process is too fast, reduce the heat.

    • Insulate the fractionating column with glass wool or aluminum foil to maintain thermal equilibrium and prevent premature cooling.[6]

  • Fraction Collection:

    • Fraction 1 (Forerun): Collect the first few milliliters of distillate, which will primarily consist of the most volatile impurities, likely residual solvents or water. The temperature will be unstable during this phase.

    • Fraction 2 (Intermediates): As the temperature stabilizes, collect the fraction corresponding to the boiling points of the unreacted starting materials (butyric acid, ~163°C and 1-heptanol, ~176°C). The temperature should plateau during the distillation of each component.

    • Once the intermediate fraction has been distilled, the temperature may drop slightly before rising sharply towards the boiling point of this compound.[6]

    • Fraction 3 (Product): Change the receiving flask and collect the distillate that comes over at a stable temperature corresponding to the boiling point of this compound (225-226 °C).[5][11] A slow and steady distillation rate is crucial for high purity.[6]

    • Fraction 4 (Residue): Stop the distillation when the temperature begins to rise significantly above the boiling point of this compound or when only a small amount of residue remains in the flask. Never distill to dryness.

  • Analysis:

    • Analyze the purity of the collected product fraction (Fraction 3) using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or by measuring its refractive index.[1][14]

    • Pure this compound should have a refractive index of approximately 1.4215 at 20°C.[1]

Visualization of Workflow and Principles

5.1 Experimental Workflow Diagram

G cluster_prep Pre-Distillation Workup cluster_distillation Fractional Distillation cluster_analysis Analysis Crude Crude this compound (Ester, Heptanol, Butyric Acid) Wash Neutralization & Washing (NaHCO3, Brine) Crude->Wash Dry Drying (Anhydrous MgSO4) Wash->Dry Charge Charge Flask & Add Boiling Chips Dry->Charge Heat Gentle Heating Charge->Heat F1 Collect Forerun (Low BP Impurities) Heat->F1 F2 Collect Intermediates (Heptanol, Butyric Acid) F1->F2 F3 Collect Product (this compound at ~225°C) F2->F3 Residue Stop Heating (High BP Residue) F3->Residue Analysis Purity Analysis (GC-MS, Refractive Index) F3->Analysis Pure Pure this compound Analysis->Pure

Caption: Workflow for the purification of this compound.

5.2 Logical Relationship: Theoretical Plates vs. Purity

Caption: Relationship between column efficiency and product purity.

Safety Precautions

  • Conduct the distillation in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • This compound is a combustible liquid; keep it away from open flames and ignition sources.[4]

  • Ensure the distillation apparatus is open to the atmosphere (not a closed system) to prevent pressure buildup.

  • Use caution when handling heating mantles and hot glassware.

  • Dispose of chemical waste according to institutional guidelines.

References

Application Notes and Protocols for the Use of Heptyl Butyrate as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl butyrate (CAS No. 5870-93-9) is a fatty acid ester known for its characteristic fruity and floral aroma, reminiscent of chamomile.[1] It is found naturally in fruits like apples and plums and is widely used as a flavoring and fragrance agent.[1] In the field of analytical chemistry, particularly in gas chromatography (GC), this compound serves as an excellent internal standard for the quantitative analysis of volatile and semi-volatile organic compounds. Its chemical properties, including moderate volatility and thermal stability, make it a reliable choice for methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID).[2]

This document provides detailed application notes and experimental protocols for the utilization of this compound as an analytical standard, aimed at ensuring accuracy and precision in quantitative analyses.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application as an internal standard. These properties influence its chromatographic behavior and suitability for various analytical methods.

PropertyValue
Synonyms Heptyl butanoate
CAS Number 5870-93-9
Molecular Formula C₁₁H₂₂O₂
Molecular Weight 186.29 g/mol
Appearance Colorless liquid
Boiling Point 225-226 °C
Melting Point -58 °C
Density 0.864 g/mL at 25 °C
Refractive Index n20/D 1.419 - 1.423
Purity (by GC) 98 - 100%
Solubility Soluble in ethanol and propylene glycol.[3]
Storage Store at room temperature.[2] For prepared stock solutions, it is recommended to store them in tightly sealed vials at 4°C for up to one month to maintain stability.[3]

Applications in Analytical Chemistry

This compound is particularly well-suited as an internal standard in the analysis of various classes of volatile and semi-volatile compounds, including:

  • Flavor and Fragrance Profiling: Quantifying esters, aldehydes, ketones, and alcohols in essential oils, food products, and beverages.

  • Analysis of Alcoholic Beverages: Determining the concentration of fermentation by-products such as higher alcohols and esters in beer and wine.[2][4]

  • Environmental Monitoring: Measuring levels of volatile organic compounds (VOCs) in air and water samples.

  • Pharmaceutical Analysis: Quantifying residual solvents or volatile impurities in active pharmaceutical ingredients (APIs) and drug products.

Experimental Protocols

The following protocols provide a framework for using this compound as an internal standard in GC-based quantitative analysis. These should be adapted and validated for specific applications and matrices.

Logical Workflow for Quantitative Analysis Using an Internal Standard

G A Prepare Analyte Stock Solution C Prepare Calibration Standards (Varying Analyte Concentrations) A->C B Prepare Internal Standard (IS) Stock Solution (this compound) D Spike Calibration Standards with a Fixed Concentration of IS B->D F Spike Samples with the Same Fixed Concentration of IS B->F C->D G Analyze Spiked Standards and Samples by GC D->G E Prepare Samples E->F F->G H Generate Calibration Curve (Ratio of Analyte Peak Area to IS Peak Area vs. Analyte Concentration) G->H I Calculate Analyte Concentration in Samples H->I G cluster_prep Solution Preparation cluster_spike Spiking cluster_analysis Analysis cluster_quant Quantification A Analyte Stock C Calibration Standards A->C B IS Stock (this compound) E Add IS to Standards B->E F Add IS to Samples B->F C->E D Sample Extracts D->F G GC-FID/MS Injection E->G F->G H Data Acquisition G->H I Peak Integration H->I J Calibration Curve Construction I->J K Concentration Calculation J->K

References

Application Notes and Protocols for the Formulation of Heptyl Butyrate in Insect Traps

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl butyrate is a naturally occurring ester found in fruits such as apples and plums, exhibiting a characteristic fruity, floral scent.[1] This compound has been identified as a potent attractant for various species of yellowjackets and other wasps, making it a valuable tool in integrated pest management (IPM) programs.[2][3] Its use in insect traps offers a targeted approach to pest control, minimizing harm to non-target organisms, including beneficial insects like honeybees.[4] this compound is classified as a food-grade, edible compound and is considered safe by the US Environmental Protection Agency (EPA).[1][2][4]

These application notes provide detailed protocols for the formulation of this compound-based lures and their evaluation in a laboratory and field setting. The methodologies described herein are intended to guide researchers in developing and optimizing insect traps for monitoring and controlling wasp populations.

Formulation of this compound Lures

The efficacy of a this compound lure is highly dependent on its formulation, which influences the release rate and longevity of the attractant. Different dispenser types can be utilized to achieve desired release profiles.

Simple Dispenser Preparation: Cotton Ball Method

This method is suitable for rapid screening of attractants and short-term trapping studies.

Protocol 1: Preparation of Cotton Ball Dispensers

  • Materials:

    • This compound (99% purity or higher)

    • Standard cotton balls (100% cotton)

    • Small, airtight vials or containers to hold the cotton balls

    • Micropipette

  • Procedure:

    • Place a single cotton ball into a vial.

    • Using a micropipette, apply a specific volume of this compound directly onto the cotton ball. A standard dose is 1.5 ml.[5]

    • Seal the vial immediately to prevent premature volatilization.

    • Prepare a batch of dispensers for replication in field trials.

    • Store prepared dispensers in a cool, dark place until deployment.

Controlled-Release Dispenser Preparation: Vial Method

This method allows for a more controlled and sustained release of the attractant, suitable for longer-term monitoring.

Protocol 2: Preparation of Controlled-Release Vial Dispensers

  • Materials:

    • This compound (99% purity or higher)

    • Glass vials with screw caps (e.g., 20 ml scintillation vials)

    • Drill with various bit sizes (e.g., 6 mm, 12 mm, 22 mm, 33 mm)

    • Dental wicks or similar absorbent material

    • Micropipette or graduated cylinder

  • Procedure:

    • Drill a single hole of a specific diameter in the center of the vial cap. The size of the hole will determine the release rate of the this compound.[6]

    • Place a dental wick inside the vial.

    • Add a measured volume of this compound to the vial (e.g., 2 ml).

    • Secure the drilled cap onto the vial.

    • The dispenser is now ready for deployment in a trap.

Enhancing Attractiveness: Co-attractant Formulations

Research has shown that combining this compound with other volatile compounds can enhance its attractiveness to a broader range of wasp species.[3][7]

This compound and Acetic Acid Formulation

The addition of acetic acid has been shown to increase the capture rates for several Vespula species.[7]

Protocol 3: Preparation of this compound and Acetic Acid Lures

  • Materials:

    • This compound dispenser (prepared as in Protocol 1 or 2)

    • Glacial acetic acid

    • Water

    • Drowning solution container (typically the bottom of the insect trap)

  • Procedure:

    • Prepare a 0.5% acetic acid solution by adding 5 ml of glacial acetic acid to 995 ml of water.

    • Add the 0.5% acetic acid solution to the drowning solution container of the trap.

    • Place the this compound dispenser inside the trap, above the drowning solution.

    • Assemble the trap for field deployment.

Multi-Component Lure Formulation

Commercial lures often contain a blend of attractants to target multiple wasp species. A common combination includes this compound, 2-methyl-1-butanol, and acetic acid.[8][9]

Protocol 4: Preparation of a Multi-Component Lure

  • Materials:

    • This compound

    • 2-methyl-1-butanol

    • Acetic acid

    • A suitable controlled-release dispenser (e.g., a sealed pouch with a semi-permeable membrane)

  • Procedure:

    • Prepare a mixture of the three active ingredients. The exact ratios may be proprietary for commercial products, but researchers can experiment with different blends.

    • Load the mixture into the controlled-release dispenser according to the manufacturer's instructions or a custom-designed system.

    • Place the dispenser within the insect trap for deployment.

Experimental Protocols for Efficacy Testing

Evaluating the efficacy of different this compound formulations is crucial for optimizing their performance.

Laboratory Assay: Measuring Release Rates

Understanding the release rate of this compound from different dispensers is key to interpreting field trial results.

Protocol 5: Gravimetric Determination of Release Rate

  • Materials:

    • Prepared this compound dispensers

    • Analytical balance (readable to 0.0001 g)

    • Controlled environment chamber or fume hood with constant temperature and airflow

    • Forceps

  • Procedure:

    • Record the initial weight of each dispenser.

    • Place the dispensers in the controlled environment chamber.

    • At set time intervals (e.g., every 24 hours), remove the dispensers with forceps and record their weight.

    • Calculate the weight loss over time to determine the release rate (e.g., in mg/hour).

    • Continue measurements until the attractant is depleted.

Field Trial: Evaluating Trap Efficacy

Field trials are essential to assess the attractiveness of the formulated lures to the target insect populations under natural conditions.

Protocol 6: Field Evaluation of this compound Traps

  • Experimental Design:

    • Select a study site with a known population of the target wasp species.

    • Use a randomized block design to minimize the effects of spatial variation. Each block should contain one of each trap/lure combination being tested.

    • Replicate the blocks multiple times (e.g., 5-10 replicates) to ensure statistical power.

    • Maintain a minimum distance of 20 meters between traps to avoid interference.

  • Trap Deployment:

    • Hang traps from trees or posts at a height of 1-2 meters above the ground.

    • For traps requiring a drowning solution, add the appropriate liquid (e.g., water with a few drops of unscented soap to break the surface tension, or a 0.5% acetic acid solution).

    • Place the prepared lure inside each trap.

    • Randomly assign the different trap/lure combinations to the trap locations within each block.

  • Data Collection and Analysis:

    • Collect the trapped insects at regular intervals (e.g., weekly).

    • Identify and count the number of target and non-target insects for each trap.

    • Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to compare the performance of the different formulations.

Data Presentation

Table 1: Release Rates of this compound from Different Dispenser Types

Dispenser TypeOrifice Diameter (mm)Initial this compound (ml)Average Release Rate (mg/hour)Release Pattern
Vial Dispenser620.42Near zero-order
Vial Dispenser1221.37Near zero-order
Vial Dispenser2222.3Near zero-order
Vial Dispenser3323.3Near zero-order
Cotton BallN/A2Initial rate of 6.0, decreasing over timeFirst-order decay

Data adapted from Landolt et al. (2003).[6]

Table 2: Capture Rates of Different Wasp Species with Various Lure Formulations

Lure FormulationVespula pensylvanica (Western Yellowjacket)Vespula germanica (German Yellowjacket)Vespula squamosa (Southern Yellowjacket)
This compound alone++++++
This compound + Acetic Acid+++++++++
Acetic Acid + Isobutanol+++++++
This compound + Citric Acid+++++N/AN/A

Relative capture rates indicated by '+' symbols, where '+++++' represents the highest attraction. 'N/A' indicates data not available. Data synthesized from multiple sources.[6][7]

Visualizations

Experimental_Workflow_Formulation cluster_prep Lure Preparation cluster_eval Efficacy Evaluation prep_hb This compound (High Purity) formulation Formulation (Loading Dispenser) prep_hb->formulation prep_co Co-attractants (e.g., Acetic Acid) prep_co->formulation dispenser Dispenser Selection (Cotton Ball, Vial, etc.) dispenser->formulation lab_assay Laboratory Assay (Release Rate) formulation->lab_assay field_trial Field Trial (Trap Capture) formulation->field_trial data_analysis Data Analysis (Statistical Tests) lab_assay->data_analysis field_trial->data_analysis conclusion Conclusion (Optimized Formulation) data_analysis->conclusion

Caption: Workflow for the formulation and evaluation of this compound insect lures.

Field_Trial_Design site_selection Site Selection (Target Pest Presence) randomization Randomized Block Design site_selection->randomization trap_deployment Trap Deployment (Uniform Placement) randomization->trap_deployment data_collection Data Collection (Regular Intervals) trap_deployment->data_collection analysis Statistical Analysis (e.g., ANOVA) data_collection->analysis results Results & Interpretation analysis->results

Caption: Logical flow for a randomized block design field trial of insect traps.

References

Application Notes and Protocols for Heptyl Butyrate in Vespula Species Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heptyl butyrate is a naturally occurring ester found in fruits such as apples and plums.[1][2] It emits a sweet, fruity odor that serves as a potent attractant for several species of yellowjackets, primarily within the genus Vespula.[1][3] Discovered as a yellowjacket attractant during research in the late 1960s, it has since been developed into commercial lures for monitoring and trapping these pestiferous insects.[1][4] The U.S. Environmental Protection Agency (EPA) has registered this compound as a pesticide attractant, considering it a safe, food-grade compound.[1][2] Its specificity makes it a valuable tool for integrated pest management (IPM) programs, as it can be used in traps that target yellowjackets while minimizing harm to beneficial insects like honeybees.[2] These notes provide detailed protocols and data for researchers and pest management professionals on the effective use of this compound for monitoring Vespula species.

Application Notes

Principle of Operation

This compound functions as a food-source attractant.[5] The chemical mimics the odor of ripe or fermenting fruit, a common food source for yellowjackets, particularly in late summer and fall.[1][6] Foraging worker wasps are lured by the scent and follow the odor plume to its source, leading them into a trap from which they cannot escape.[3][7] This attraction is believed to be linked to food-finding behavior.[4][5]

Species Specificity and Efficacy

The effectiveness of this compound varies significantly among different Vespula species. It is a highly effective attractant for some major pest species, while others show a weaker response or are primarily attracted to other chemical lures.

  • Highly Attracted Species:

    • Vespula pensylvanica (Western Yellowjacket): Consistently captured in large numbers in traps baited with this compound.[5][8][9]

    • Vespula atropilosa : Both queens and workers are strongly attracted, in some cases even more so than V. pensylvanica.[5][10][11]

  • Moderately Attracted Species:

    • Vespula germanica (German Yellowjacket): While some studies show attraction, it is often significantly less than that of V. pensylvanica.[8] Other research indicates that lures combining acetic acid and isobutanol are more effective for this species.[5][12] However, one study found that this compound is present in the headspace of live V. germanica workers and can enhance the attractiveness of protein baits.[13]

    • Vespula squamosa (Southern Yellowjacket): Trapping studies have demonstrated a consistent and significant attraction to this compound.[8]

    • Vespula vulgaris (Common Wasp): Field tests in New Zealand showed that this compound was one of the few tested chemicals to attract significantly more wasps than unbaited traps.[14]

  • Weakly Attracted Species:

    • Several other species, including Vespula acadica, Vespula consobrina, Vespula maculifrons (Eastern Yellowjacket), and members of the subgenus Dolichovespula, have been captured in this compound-baited traps, but typically in much lower numbers.[8][10]

Enhancing Attractiveness with Co-Lures

The efficacy of this compound can be modified by combining it with other compounds.

  • Acetic Acid: The addition of acetic acid can enhance the attractiveness of this compound for V. pensylvanica and V. germanica.[5][12]

  • Citric Acid and Food Odors: In one study, a combination of citric acid and this compound attracted 59% more V. pensylvanica workers than this compound alone.[15] A combination with turkey broth increased captures by 34%.[15]

  • Potential Repellents: The same study found that combining this compound with butyric acid or isobutanol resulted in an 80% and 54% reduction in captures of V. pensylvanica, respectively, suggesting a repellent effect.[15]

Data Presentation

Table 1: Summary of Vespula Species Attraction to this compound
SpeciesCommon NameLevel of AttractionNotesCitations
Vespula pensylvanicaWestern YellowjacketHighConsistently captured in large numbers.[5][8][10][15]
Vespula atropilosaPrairie YellowjacketHighQueens and workers are strongly attracted.[5][8][10][11]
Vespula germanicaGerman YellowjacketLow to ModerateAttracted, but other lures (acetic acid + isobutanol) are often more effective.[5][8][13]
Vespula squamosaSouthern YellowjacketModerateConsistently and significantly attracted in controlled experiments.[8]
Vespula vulgarisCommon WaspModerateSignificantly more attractive than unbaited controls in New Zealand studies.[14]
Vespula acadicaLowCaptured in very small numbers.[8][10]
Vespula consobrinaBlackjacketLowCaptured in very small numbers.[8][10]
Table 2: Influence of Co-Attractants on Vespula pensylvanica Capture Rates
Co-AttractantChange in Attraction vs. This compound AloneCitation
Citric Acid+59%[15]
Turkey Broth+34%[15]
Butyric Acid-80%[15]
Isobutanol-54%[15]
Acetic AcidEnhanced Attraction[5]
Table 3: Effect of this compound Dose and Release Rate on Wasp Capture
SpeciesParameterFindingCitation
V. pensylvanica, V. germanica, V. atropilosaDoseA positive relationship exists between the dose of this compound (with 0.5% acetic acid) and the percentage of wasps captured.[5]
V. pensylvanica, V. atropilosaRelease RateWorker captures increased with greater release rates up to an estimated 2.3 mg/hour.[8]
V. germanicaRelease RateWorker captures increased with greater release rates up to an estimated 1.4 mg/hour.[8]
V. vulgarisRelease RateLures emitting ~18.4-22.6 mg/day were more attractive than those emitting ~14.7-16.8 mg/day.[14]

Experimental Protocols

Protocol 1: Preparation of this compound Lures

This protocol describes methods for preparing this compound lures for field trapping.

Materials:

  • This compound (98% or higher purity)

  • Mineral oil (for dilution, optional)

  • Lure dispensers (e.g., polyethylene caps, cotton balls, controlled-release vials)

  • Pipettes or graduated cylinders

  • Personal Protective Equipment (PPE): safety glasses, gloves

Procedure A: Simple Dispenser (Polyethylene Cap or Cotton Ball)

  • Preparation: In a well-ventilated area, prepare the this compound solution. For dose-response studies, this compound can be diluted by volume in mineral oil to achieve the desired concentrations (e.g., 12.5%, 25%, 50%, 75%, 100%).[5]

  • Loading: Using a pipette, load a precise volume (e.g., 1 mL) of the this compound solution onto the dispenser.[5]

    • For polyethylene caps, dispense the liquid directly into the cap.[5]

    • For cotton balls, saturate the cotton with the solution.[8]

  • Deployment: Place the loaded dispenser inside the trap, ensuring it is suspended above the drowning solution and does not make direct contact with it.

Procedure B: Controlled-Release Dispenser

  • Preparation: For studies requiring consistent release rates, use small vials or polyethylene bags.[8][14]

  • Loading Vials: Add a known quantity of this compound to a small vial. The release rate can be controlled by the size of the orifice in the vial's cap.[8]

  • Loading Polyethylene Bags: Apply 1 mL of this compound to the inside of a small, sealed polyethylene bag (e.g., 150 µm wall thickness).[14] The chemical will diffuse through the plastic at a relatively steady rate.

  • Deployment: Suspend the controlled-release dispenser inside the trap.

Protocol 2: Field Monitoring of Vespula Species

This protocol outlines a standard methodology for conducting a field trapping experiment to monitor Vespula populations or compare attractants.

Materials:

  • Standard yellowjacket traps (e.g., commercial plastic traps)[3]

  • Prepared this compound lures (from Protocol 1)

  • Drowning solution: Water mixed with a few drops of unscented dish soap to break the surface tension.

  • GPS unit for recording trap locations

  • Collection jars and ethanol (70%) for preserving specimens

  • Field notebook and labels

Methodology:

  • Site Selection: Choose locations with known or suspected yellowjacket activity, such as near picnic areas, trash receptacles, or orchards.[3][5]

  • Experimental Design:

    • Employ a randomized complete block design to minimize the effects of location-based variability.[5]

    • Establish several blocks (replicates) separated by a significant distance (e.g., >20 m between traps within a block, and >1 km between blocks).

    • Within each block, place one trap for each treatment (e.g., different concentrations of this compound, co-attractants, or a control). Randomize the position of each treatment trap within the block.

  • Trap Deployment:

    • Add approximately 200-300 mL of the drowning solution to the bottom of each trap.[5]

    • Place the prepared lure inside the trap.

    • Hang traps from trees or posts at a height of 1-1.5 meters above the ground.

    • Mark each trap's location with the GPS unit and a physical flag.

  • Data Collection:

    • Check traps at regular intervals (e.g., every 24-48 hours).

    • Collect all trapped yellowjackets from each trap.

    • Count the number of individuals of each target species. A subset of specimens should be preserved in ethanol for later identification confirmation.

    • Record the counts for each trap in the field notebook.

  • Trap Maintenance:

    • Replace the drowning solution and lures at recommended intervals to ensure continued efficacy. Lures on cotton balls may need replacement every few days, while controlled-release dispensers can last for weeks.[3][8]

    • Clean traps with soapy water between lure changes if they become rancid.[3]

  • Data Analysis:

    • Transform count data if necessary to meet the assumptions of statistical tests (e.g., log transformation).[16]

    • Use Analysis of Variance (ANOVA) to compare the mean number of wasps captured per trap among the different treatments.

    • If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to determine which treatments differ from one another.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_field Phase 2: Fieldwork cluster_analysis Phase 3: Analysis prep_lure Prepare Lures (Protocol 1) deploy Deploy & Geotag Traps prep_lure->deploy prep_traps Prepare Traps & Drowning Solution prep_traps->deploy design_exp Design Experiment (Randomized Block) design_exp->prep_lure collect Collect Specimens & Record Data deploy->collect maintain Maintain Traps (Replace Lures & Solution) collect->maintain identify Identify & Count Species collect->identify maintain->collect Repeat Collection Cycle analyze Statistical Analysis (ANOVA) identify->analyze report Report Findings analyze->report

Caption: Experimental workflow for a Vespula monitoring study using this compound.

trapping_system cluster_components Internal Components trap Commercial Yellowjacket Trap Plastic or metal body with entry funnels lure This compound Lure dispenser Dispenser (e.g., Cotton Ball, Vial) lure->dispenser loaded into dispenser->trap placed inside drowning_solution Drowning Solution (Soapy Water) drowning_solution->trap added to base

Caption: Key components of a this compound-based trapping system for Vespula.

species_attraction cluster_high High Attraction cluster_moderate Moderate Attraction cluster_low Low Attraction hb This compound Vp V. pensylvanica hb->Vp Va V. atropilosa hb->Va Vg V. germanica hb->Vg Vs V. squamosa hb->Vs Vv V. vulgaris hb->Vv Vo Other Vespula spp. (V. acadica, etc.) hb->Vo

Caption: Relative attraction of different Vespula species to this compound.

References

Heptyl Butyrate: Application Notes and Protocols for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of heptyl butyrate as a sustainable, bio-derived solvent in organic synthesis. This compound (heptyl butanoate) is a promising green solvent alternative to conventional petroleum-derived solvents, offering a high boiling point, low water solubility, and favorable environmental and safety profiles.

Application Notes

This compound is a fatty acid ester derived from the condensation of heptyl alcohol and butyric acid.[1] Traditionally used as a flavoring and fragrance agent, its properties make it a viable candidate for a green solvent in various organic reactions.[2] As a bio-based solvent, it aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical processes.

Physicochemical Properties and Application Profile

The utility of a solvent is dictated by its physical and chemical properties. This compound's characteristics make it suitable for specific applications in organic synthesis, particularly for reactions requiring high temperatures and a non-polar environment.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₁H₂₂O₂[3]
Molecular Weight 186.29 g/mol [3]
Appearance Colorless liquid[3]
Boiling Point 225-226 °C[3]
Melting Point -58 °C[3]
Density 0.864 g/mL at 25 °C[4]
Refractive Index n20/D 1.4215[4]
Flash Point 91 °C (195.8 °F)[5]
Solubility Soluble in alcohol, propylene glycol; Insoluble in water.[4][6]
logP (o/w) 4.352 (est.)[7]

Advantages as a Green Solvent:

  • High Boiling Point: Suitable for reactions requiring elevated temperatures, allowing for a wide operational temperature range.

  • Bio-derived: Can be produced from renewable feedstocks, reducing reliance on fossil fuels.

  • Low Volatility: Its high boiling point and low vapor pressure reduce worker exposure and fugitive emissions of volatile organic compounds (VOCs).

  • Hydrophobicity: Facilitates product separation and purification through simple phase separation in aqueous workups.

  • Chemical Stability: As an ester, it is relatively stable under neutral and acidic conditions, and can be used in a variety of reaction types.

Potential Application Areas:

  • Cross-Coupling Reactions: Such as Suzuki-Miyaura, Heck, and Sonogashira couplings, which often benefit from high-temperature conditions to facilitate catalyst turnover and reaction rates.

  • Esterification and Transesterification: Can serve as a non-polar medium for both chemically-catalyzed and enzyme-catalyzed ester syntheses. Its hydrophobicity can help drive equilibrium-limited reactions by separating the water byproduct.

  • Biocatalysis: Its non-polar nature can be advantageous for certain enzymatic reactions, particularly with lipases, where a hydrophobic environment can enhance enzyme stability and activity.

Experimental Protocols (Representative)

Disclaimer: The following protocols are representative examples of how this compound could be employed as a solvent based on its physicochemical properties. As the use of this compound as a solvent in these specific reactions is not yet widely documented, these protocols are intended as a starting point for methods development and should be optimized for specific substrates and conditions.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a representative procedure for the palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid using this compound as a high-boiling point, non-polar solvent.

Reaction Scheme:

Ar-Br + Ar'-B(OH)₂ ---(Pd Catalyst, Base, this compound, Heat)---> Ar-Ar'

Materials:

  • Aryl bromide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • This compound (synthesis grade)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Add the palladium catalyst (0.02-0.05 mol%).

  • Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times.

  • Under a positive pressure of inert gas, add this compound (5 mL) via syringe.

  • Heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from 2 to 24 hours depending on the substrates.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Comparison of Solvents in a Representative Suzuki-Miyaura Coupling (4-bromoanisole with phenylboronic acid)

SolventBaseTemperature (°C)Time (h)Yield (%)Reference(s)
TolueneK₂CO₃1001285-95[8]
DioxaneK₃PO₄1008~90[9]
THF/H₂OK₂CO₃806~95[9]
Ethanol/H₂ONaOH701>98[9]
This compound (Proposed) K₂CO₃ 110 ~12 Expected: Good to Excellent N/A
Protocol 2: High-Temperature Fischer Esterification

This protocol outlines a representative procedure for the acid-catalyzed esterification of a carboxylic acid and an alcohol in this compound, utilizing its high boiling point to facilitate the removal of water via a Dean-Stark apparatus.

Reaction Scheme:

R-COOH + R'-OH ---(Acid Catalyst, this compound, Heat)---> R-COOR' + H₂O

Materials:

  • Carboxylic acid (e.g., benzoic acid)

  • Alcohol (e.g., 1-butanol)

  • Acid catalyst (e.g., H₂SO₄ or p-toluenesulfonic acid)

  • This compound (synthesis grade)

  • Dean-Stark apparatus

  • Standard reaction glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser, add the carboxylic acid (10 mmol) and the alcohol (12 mmol).

  • Add this compound (20 mL) as the solvent.

  • Add the acid catalyst (e.g., 0.5 mol% p-toluenesulfonic acid).

  • Heat the mixture to reflux. The boiling point of the azeotrope of butanol, water, and this compound will be lower than that of pure this compound.

  • Collect the water in the side arm of the Dean-Stark trap as the reaction proceeds.

  • Continue the reaction until no more water is collected or the reaction is deemed complete by TLC or GC analysis.

  • Cool the reaction mixture to room temperature.

  • Wash the reaction mixture with saturated NaHCO₃ solution (2 x 20 mL) to neutralize the acid catalyst and any unreacted carboxylic acid.

  • Wash with brine (20 mL), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the ester by distillation or column chromatography if necessary.

Table 3: Comparison of Conditions for Fischer Esterification (Acetic Acid with 1-Butanol)

SolventCatalystConditionsYield (%)Reference(s)
Excess 1-Butanol (as solvent)H₂SO₄Reflux~65-70[10][11]
Toluenep-TsOHReflux with Dean-Stark>90[12]
Hexanep-TsOHReflux with Dean-Stark~85-95[12]
Solvent-freeH₂SO₄Heat, removal of waterVariable[12]
This compound (Proposed) p-TsOH Reflux with Dean-Stark Expected: High N/A
Protocol 3: Lipase-Catalyzed Transesterification

This protocol provides a representative method for the enzymatic transesterification of an ester with an alcohol in this compound, leveraging its properties as a non-polar, "green" medium compatible with lipase activity.

Reaction Scheme:

R-COOR' + R''-OH ---(Lipase, this compound, Heat)---> R-COOR'' + R'-OH

Materials:

  • Ester (e.g., ethyl butyrate)

  • Alcohol (e.g., 1-heptanol)

  • Immobilized lipase (e.g., Candida antarctica Lipase B, Novozym 435)

  • This compound (synthesis grade)

  • Molecular sieves (3Å or 4Å, activated)

  • Orbital shaker or stirred vessel

Procedure:

  • To a screw-cap vial or flask, add the ester (1 mmol), the alcohol (3 mmol), and this compound (5 mL).

  • Add activated molecular sieves (~100 mg) to adsorb the alcohol byproduct (ethanol in this example), which can inhibit the enzyme.

  • Add the immobilized lipase (e.g., 20-50 mg/mL).

  • Seal the vessel and place it in an orbital shaker set to 200 rpm and a temperature of 40-60 °C.

  • Monitor the reaction progress over 24-72 hours by taking aliquots and analyzing them by GC.

  • Once the reaction has reached the desired conversion, filter off the immobilized enzyme and the molecular sieves. The enzyme can be washed with fresh solvent and potentially reused.

  • Remove the solvent and excess alcohol from the filtrate under reduced pressure to yield the product ester. Further purification can be performed if necessary.

Table 4: Comparison of Solvents in Lipase-Catalyzed Transesterification

SolventEnzymeTemperature (°C)Conversion/YieldReference(s)
HexaneCandida rugosa Lipase50High conversion[4]
TolueneCandida antarctica Lipase BAmbientHigh activity[13]
HeptaneCandida antarctica Lipase B45>95% conversion
Solvent-freeNovozym 43560High yield but potential enzyme deactivation
This compound (Proposed) Novozym 435 50-60 Expected: High N/A

Visualizations

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Charge Reactor (Reactants, Catalyst, Base) inert 2. Inert Atmosphere (Evacuate/Backfill) setup->inert solvent 3. Add this compound inert->solvent heat 4. Heat to Target Temp (e.g., 100-150 °C) solvent->heat monitor 5. Monitor Progress (TLC, GC-MS) heat->monitor cool 6. Cool to RT monitor->cool extract 7. Aqueous Workup (Phase Separation) cool->extract dry 8. Dry & Concentrate extract->dry purify 9. Purify (Chromatography/Distillation) dry->purify end end purify->end Final Product

Caption: General workflow for organic synthesis using this compound.

G cluster_props Physicochemical Properties cluster_apps Potential Applications hb This compound Properties bp High Boiling Point (225-226 °C) hb->bp hydro Hydrophobic (logP ~4.4) hb->hydro bio Bio-derived hb->bio ht_rxn High-Temp Reactions (e.g., Cross-Coupling) bp->ht_rxn phase_sep Easy Aqueous Workup hydro->phase_sep green_chem Green Chemistry (Sustainable Synthesis) bio->green_chem

Caption: Relationship between properties and applications of this compound.

References

Application Notes and Protocols for Controlled-Release Dispenser Design of Heptyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the design, fabrication, and evaluation of controlled-release dispensers for heptyl butyrate, a volatile semiochemical used as an attractant for various insect species, particularly yellowjackets.[1] The following protocols and data are intended to serve as a foundational resource for developing customized dispensers with optimized release profiles for research and pest management applications.

Introduction to Controlled-Release Dispensers for this compound

This compound is a colorless, fruity-scented liquid that is a potent attractant for several species of yellowjackets.[1] For effective use in traps and lures, its release into the environment must be controlled to maintain an optimal concentration over a prolonged period. Controlled-release dispensers offer a solution by protecting the volatile compound from rapid evaporation and degradation while ensuring a consistent release rate.

The design of an effective dispenser depends on several factors, including the choice of matrix material, the concentration of this compound, and the desired release kinetics. This document outlines key considerations and experimental procedures for developing and characterizing such dispensers.

Dispenser Design and Fabrication

A common and effective method for creating a controlled-release dispenser for volatile compounds like this compound is through a polymer matrix system.[1][2] Polyvinyl chloride (PVC) is a suitable polymer due to its processability and ability to be formulated with plasticizers to achieve a desired release profile.[2][3][4]

Materials and Equipment
  • Polyvinyl chloride (PVC) resin

  • Plasticizer (e.g., dioctyl phthalate - DOP, or a bio-based alternative)

  • This compound (99%+ purity)

  • Heat-stable antioxidant (e.g., Butylated hydroxytoluene - BHT)

  • Laboratory fume hood

  • Heat press or a similar device for melting and molding the polymer mixture

  • Molds for shaping the dispensers

  • Analytical balance

Fabrication Protocol: PVC Matrix Dispenser

This protocol is adapted from methods used for fabricating PVC-based dispensers for other volatile semiochemicals.[2]

  • Preparation of the PVC-Plasticizer Mixture:

    • In a glass beaker, combine the PVC resin and the chosen plasticizer. A common starting ratio is 2:1 to 1:1 (PVC:plasticizer) by weight.

    • Gently heat the mixture on a hot plate with magnetic stirring inside a fume hood until the PVC resin is fully dissolved in the plasticizer, forming a clear, viscous solution.

  • Incorporation of Active Ingredient and Additives:

    • Allow the PVC-plasticizer mixture to cool slightly.

    • While stirring, add the desired amount of this compound. The loading concentration can be varied (e.g., 5-20% by weight) to modulate the release rate.

    • Add a small amount of a heat-stable antioxidant like BHT (e.g., 0.1-0.5% by weight) to protect the this compound from degradation during heating and storage.[5]

  • Molding the Dispensers:

    • Pour the still-warm, homogenous mixture into molds of the desired shape and size (e.g., small pellets or discs).

    • Allow the mixture to cool and solidify completely at room temperature.

    • Once cooled, the solid dispensers can be removed from the molds.

  • Post-Fabrication Conditioning:

    • Store the newly fabricated dispensers in a sealed, inert atmosphere (e.g., in a desiccator with nitrogen backfill) for 24 hours to allow for complete curing and to prevent initial rapid loss of the active ingredient.

FabricationWorkflow A 1. Prepare PVC-Plasticizer Mixture B 2. Incorporate this compound & Antioxidant A->B C 3. Mold the Dispensers B->C D 4. Post-Fabrication Conditioning C->D E Final Controlled-Release Dispenser D->E GravimetricAnalysisWorkflow A 1. Record Initial Mass (M₀) of Dispenser B 2. Place in Controlled Environment A->B C 3. Weigh at Time Intervals (Mₜ) B->C C->C D 4. Calculate Cumulative Mass Loss & Release Rate C->D E 5. Plot Release Profile D->E DispenserDesignLogic cluster_formulation Formulation Parameters cluster_fabrication Fabrication Process cluster_performance Performance Characteristics Polymer Type Polymer Type Release Rate Release Rate Polymer Type->Release Rate Plasticizer Concentration Plasticizer Concentration Plasticizer Concentration->Release Rate This compound Loading This compound Loading This compound Loading->Release Rate Dispenser Lifespan Dispenser Lifespan This compound Loading->Dispenser Lifespan Mixing Temperature Mixing Temperature Stability Stability Mixing Temperature->Stability Molding Method Molding Method Molding Method->Release Rate Release Rate->Dispenser Lifespan

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Heptyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of heptyl butyrate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary synthesis methods? this compound, also known as heptyl butanoate, is an ester formed from the condensation of 1-heptanol and butyric acid.[1] It is a colorless liquid with a chamomile-like odor and is naturally found in fruits like apples and plums.[1][2] The two primary synthesis methods are:

  • Fischer Esterification: A classic acid-catalyzed reaction between 1-heptanol and butyric acid.[3]

  • Enzymatic Synthesis: A biocatalytic method using lipases to catalyze the esterification, often under milder conditions.[4]

Q2: Why is my yield of this compound consistently low in Fischer esterification? Fischer esterification is a reversible equilibrium reaction.[3][5][6] Low yields are often due to the reaction reaching equilibrium without favorability towards the product side. To improve the yield, the equilibrium must be shifted towards the formation of this compound.[3][7] This can be achieved by using an excess of one reactant or by removing one of the products (typically water) as it forms.[3][5]

Q3: What are the advantages of enzymatic synthesis over chemical synthesis for this compound? Enzymatic synthesis offers several advantages:

  • Milder Reaction Conditions: Lipase-catalyzed reactions typically occur at lower temperatures, reducing the risk of side reactions and thermal degradation.[8]

  • Higher Specificity: Enzymes can be highly selective, leading to fewer byproducts and a purer final product.

  • "Natural" Labeling: For industries like food and fragrance, products from enzymatic synthesis may be labeled as "natural," which is preferred by consumers.

  • Environmental Friendliness: Biocatalysis avoids the use of harsh acid catalysts and can be more environmentally benign.[9]

Q4: What are the key parameters to optimize in an enzymatic synthesis of this compound? The key parameters to optimize for a lipase-catalyzed synthesis include:

  • Temperature[8][10]

  • Reaction time

  • Enzyme concentration[11]

  • Substrate molar ratio[10]

  • Water content or activity

  • Choice of solvent (or solvent-free system)[10]

Q5: How can I purify the final this compound product? The crude product mixture typically contains unreacted starting materials (1-heptanol, butyric acid), the catalyst, and byproducts.[3] Common purification techniques include:

  • Fractional Distillation: This method is effective for larger scales and separates components based on their different boiling points. This compound has a boiling point of approximately 225-226°C, which is significantly higher than that of 1-heptanol (~176°C) and butyric acid (~163°C).[3]

  • Column Chromatography: This technique separates compounds based on polarity and is commonly used in research settings.[3]

Troubleshooting Guide

Issue 1: Low product yield in acid-catalyzed synthesis.

  • Question: I performed a Fischer esterification of 1-heptanol and butyric acid with a sulfuric acid catalyst, but my yield was below 50%. What went wrong?

  • Answer: A low yield in this equilibrium-limited reaction is a common issue. Consider the following troubleshooting steps:

    • Check Molar Ratio of Reactants: Using a 1:1 molar ratio can result in yields around 70% at equilibrium. To shift the equilibrium, use an excess of one reactant, typically the less expensive one (often the alcohol).[3] Increasing the alcohol-to-acid ratio can significantly improve the yield.[3]

    • Ensure Efficient Water Removal: Water is a product of the reaction, and its presence will prevent the reaction from proceeding to completion.[3] The most effective method for water removal is azeotropic distillation using a Dean-Stark apparatus.[3] Ensure your apparatus is set up correctly and functioning efficiently.

    • Verify Catalyst Concentration: While the acid catalyst is necessary, too high a concentration can promote side reactions such as the dehydration of 1-heptanol.[3] Optimize the catalyst loading for your specific reaction scale.

    • Evaluate Reaction Time and Temperature: The reaction is typically performed at reflux temperature (around 100–130°C) to achieve a reasonable rate.[3] Ensure you are allowing sufficient time for the reaction to reach equilibrium. Monitor the reaction progress via techniques like TLC or GC.

Issue 2: Enzyme activity is low or nonexistent in enzymatic synthesis.

  • Question: I'm trying to synthesize this compound using an immobilized lipase, but the conversion rate is very low after several hours. Is my enzyme inactive?

  • Answer: Low enzyme activity can be attributed to several factors. Here is a checklist to diagnose the problem:

    • Optimal Temperature: Lipases are sensitive to temperature. Most have an optimal range, typically between 30-60°C.[8][11][12] Temperatures above this range can cause thermal denaturation and irreversible loss of activity.[8][13] Conversely, temperatures that are too low will result in a very slow reaction rate.

    • pH of the Microenvironment: In direct esterification, the presence of butyric acid can lower the pH in the microenvironment of the enzyme, potentially leading to inactivation.[4][12] While the bulk medium may be non-aqueous, this localized pH effect is critical.

    • Substrate Inhibition: High concentrations of either the alcohol or the acid can sometimes inhibit enzyme activity.[13] It is important to determine the optimal substrate concentration for your specific lipase.

    • Water Activity: Lipases require a small amount of water to maintain their catalytically active conformation. However, too much water will favor the reverse reaction (hydrolysis). The optimal amount of added water often needs to be determined empirically.

    • Enzyme Reuse and Stability: If you are reusing the immobilized enzyme, its activity can decrease over multiple cycles. Inactivation can occur due to leaching or denaturation. Washing the enzyme with a suitable solvent (like n-hexane) between cycles can sometimes preserve activity better than direct reuse.[10]

Issue 3: Difficulty in separating the product from starting materials.

  • Question: After my reaction, I'm struggling to get pure this compound. My distillation fractions are contaminated with either 1-heptanol or butyric acid.

  • Answer: This indicates that the separation technique is not optimal for your mixture.

    • For Fractional Distillation: The boiling points of this compound (225-226°C), 1-heptanol (176°C), and butyric acid (163°C) are quite distinct, making fractional distillation a viable method.[3] Ensure you are using a distillation column with sufficient theoretical plates (e.g., a Vigreux column) and a slow, controlled heating rate to achieve good separation. Rushing the distillation will lead to co-distillation and impure fractions.

    • Initial Work-up: Before distillation, perform a liquid-liquid extraction. Wash the crude reaction mixture with a sodium bicarbonate solution to remove unreacted butyric acid and the acid catalyst. Subsequently, wash with brine to remove any remaining water-soluble components. This will simplify the final distillation.

    • Consider Column Chromatography: If high purity is required and distillation is challenging, silica gel column chromatography is an excellent alternative.[3] Use a non-polar solvent system (e.g., hexane/ethyl acetate gradient) to effectively separate the less polar this compound from the more polar unreacted alcohol.

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis (Fischer Esterification)

Methodology:

  • Setup: Assemble a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Reactants: Charge the flask with butyric acid (1.0 mol), 1-heptanol (1.2 mol, 1.2 equivalents), and a suitable solvent that forms an azeotrope with water (e.g., toluene or hexane).

  • Catalyst: Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant mass).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue the reaction until no more water is collected, indicating the reaction has reached completion.

  • Work-up: Cool the reaction mixture. Transfer it to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. Purify the resulting crude ester by fractional vacuum distillation.

Protocol 2: Immobilized Lipase-Catalyzed Synthesis

Methodology:

  • Reactants: In a screw-capped flask, combine butyric acid (1.0 mol) and 1-heptanol (1.0 to 3.0 mol, depending on optimization) in a suitable organic solvent like n-hexane or isooctane.[10][12] A solvent-free system can also be used.

  • Enzyme: Add the immobilized lipase (e.g., Lipozyme TL-IM or Novozym 435) to the mixture. The amount is typically a percentage of the limiting substrate's mass (e.g., 10-40%).[10]

  • Reaction: Place the flask in an incubator shaker set to the optimal temperature (e.g., 40-50°C) and agitation speed (e.g., 150-200 rpm).

  • Monitoring: Periodically take samples and analyze them by gas chromatography (GC) to monitor the conversion of reactants to this compound.

  • Enzyme Recovery: Once the desired conversion is achieved, separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can be washed and potentially reused for subsequent batches.[10]

  • Purification: Remove the solvent from the filtrate by rotary evaporation. The remaining crude product can be purified by vacuum distillation or column chromatography if necessary.

Data Presentation: Reaction Condition Optimization

The tables below summarize optimized conditions and resulting yields for the synthesis of short-chain esters, which provide a valuable reference for optimizing this compound synthesis.

Table 1: Optimized Conditions for Acid-Catalyzed Esterification

Parameter Typical Value/Range Purpose
Reactants Butyric Acid & 1-Heptanol Starting materials for the ester
Molar Ratio 1:1 up to 1:3 (Acid:Alcohol) Shift equilibrium towards product formation[3]
Catalyst Sulfuric Acid (H₂SO₄) Increases the rate of reaction
Temperature Reflux (~100–130°C) Provide sufficient energy for the reaction[3]
Water Removal Dean-Stark Apparatus Continuously remove water to drive the reaction forward[3]

| Expected Yield | >90% | With optimized conditions[3] |

Table 2: Comparison of Optimized Enzymatic Synthesis Conditions for Butyrate Esters

Ester Product Enzyme Temp. (°C) Molar Ratio (Alcohol:Acid) Biocatalyst Loading Reaction Time (h) Conversion/Yield (%) Reference
Hexyl Butyrate* Lipozyme IM-77 50°C 1:1.8 (Hexanol:Tributyrin) 42.7% 8.3 95.3%
Isoamyl Butyrate Lipozyme TL IM 30°C 1:1 0.021 g/mL - 92.0% [11]
Butyl Butyrate Lipozyme TL-IM 48°C 3:1 40% of acid mass 2 >90.0% [10]

*Note: Synthesis via transesterification.

Visualizations

Fischer_Esterification_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Purification Reactants 1-Heptanol + Butyric Acid + Solvent ReactionVessel Heat to Reflux in Round-Bottom Flask Reactants->ReactionVessel Catalyst H₂SO₄ Catalyst Catalyst->ReactionVessel DeanStark Azeotropic Water Removal ReactionVessel->DeanStark Equilibrium Workup Neutralization & Extraction ReactionVessel->Workup Crude Product DeanStark->ReactionVessel Purification Fractional Distillation Workup->Purification Product Pure Heptyl Butyrate Purification->Product

Caption: Workflow for this compound synthesis via Fischer Esterification.

Enzymatic_Synthesis_Workflow cluster_reactants Reactants & Biocatalyst cluster_reaction Reaction cluster_separation Separation & Purification Reactants 1-Heptanol + Butyric Acid + Solvent (optional) ReactionVessel Incubator Shaker at Optimal Temperature (e.g., 40-50°C) Reactants->ReactionVessel Enzyme Immobilized Lipase Enzyme->ReactionVessel Filtration Filter to Recover Enzyme ReactionVessel->Filtration Product Mixture Purification Solvent Removal & Vacuum Distillation Filtration->Purification Crude Product Enzyme_Reuse Wash & Reuse Enzyme Filtration->Enzyme_Reuse Product Pure Heptyl Butyrate Purification->Product

Caption: Workflow for this compound synthesis using an immobilized lipase.

Troubleshooting_Low_Yield Start Low Yield Observed Method Which Synthesis Method? Start->Method Chem_Q1 Is Water Being Effectively Removed? Method->Chem_Q1 Chemical (Fischer) Enz_Q1 Is Temperature Optimal (e.g., 30-60°C)? Method->Enz_Q1 Enzymatic Chem_A1_No Action: Check/Optimize Dean-Stark Apparatus Chem_Q1->Chem_A1_No No Chem_Q2 Is Molar Ratio Optimized? Chem_Q1->Chem_Q2 Yes Chem_A1_No->Chem_Q2 Chem_A2_No Action: Use Excess Alcohol (e.g., 1.2-3 eq.) Chem_Q2->Chem_A2_No No Chem_Q3 Are Temp/Time Sufficient? Chem_Q2->Chem_Q3 Yes Chem_A2_No->Chem_Q3 Chem_A3_No Action: Ensure Reflux & Monitor to Completion Chem_Q3->Chem_A3_No No Chem_End Yield Should Improve Chem_Q3->Chem_End Yes Chem_A3_No->Chem_End Enz_A1_No Action: Adjust Temp. Avoid Denaturation Enz_Q1->Enz_A1_No No Enz_Q2 Is Substrate Concentration Too High? Enz_Q1->Enz_Q2 Yes Enz_A1_No->Enz_Q2 Enz_A2_Yes Action: Reduce Substrate Concentration Enz_Q2->Enz_A2_Yes Yes Enz_Q3 Is Water Activity Optimized? Enz_Q2->Enz_Q3 No Enz_A2_Yes->Enz_Q3 Enz_A3_No Action: Titrate Water Content in Reaction Enz_Q3->Enz_A3_No No Enz_End Yield Should Improve Enz_Q3->Enz_End Yes Enz_A3_No->Enz_End

Caption: Troubleshooting logic diagram for diagnosing low yield in synthesis.

References

Technical Support Center: Optimizing Heptyl Butyrate Concentration for Wasp Trap Effectiveness

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Heptyl butyrate for effective wasp trapping in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in wasp traps?

A1: this compound is a chemical compound that has been identified as a potent attractant for several species of pestiferous social wasps, particularly yellowjackets.[1][2] Its scent is believed to mimic food sources, effectively luring wasps into traps.[1] Commercial lures for wasp traps in North America commonly contain this compound.[1]

Q2: Which wasp species are most attracted to this compound?

A2: this compound is a strong attractant for two major pest wasp species in North America and minor pest species in the Vespula rufa species group.[1] This includes species such as the western yellowjacket (Vespula pensylvanica) and Vespula atropilosa.[3] However, it is generally not effective for attracting other common pest species like Vespula germanica (German yellowjacket) or Vespula vulgaris (common wasp).[2]

Q3: What is the recommended starting concentration of this compound for my experiments?

A3: A common starting dosage for this compound in traps is 1.5ml of a 99.8% pure solution applied to a cotton ball or similar dispenser.[4][5] However, the optimal concentration can be influenced by various factors, including the target wasp species, local environmental conditions, and the presence of competing food sources. A dose-response experiment is recommended to determine the most effective concentration for your specific conditions.

Q4: Should I use this compound alone or in combination with other attractants?

A4: While this compound is effective on its own for certain species, its attractiveness can be enhanced for a broader range of species when used in combination with other compounds.[3] Acetic acid is a common co-attractant that has been shown to increase the capture rates of Vespula pensylvanica and Vespula germanica.[3] A combination of acetic acid and isobutanol is effective for attracting a wide variety of social wasps.[1]

Q5: How often should the this compound lure be replaced?

A5: The longevity of a this compound lure depends on the dispenser and environmental conditions such as temperature and airflow. Some commercial attractants are designed to last for two weeks.[6] It is recommended to monitor the trap's effectiveness and replace the lure when a significant decrease in capture rate is observed.

Troubleshooting Guide

Problem: My wasp trap with this compound is not catching any wasps.

  • Solution 1: Verify the Target Species. Confirm that the wasp species in your area are known to be attracted to this compound.[2] If you are targeting species like Vespula germanica or Vespula vulgaris, a different attractant combination, such as acetic acid and isobutanol, may be more effective.[1]

  • Solution 2: Check Lure Dispenser and Placement. Ensure the lure is properly dispensed within the trap, allowing for adequate volatilization. The placement of the trap is also crucial. Traps should ideally be hung 1 to 1.5 meters above the ground.[7] Avoid placing traps directly on the ground, as this has been shown to significantly reduce capture rates.[8]

  • Solution 3: Consider Environmental Factors. High temperatures can cause the lure to evaporate too quickly, while heavy rain can dilute it. In hot and dry conditions, placing the trap in a shaded area may improve performance.[6] Also, be aware of competing natural food sources, such as ripe fruit or open garbage containers, which may draw wasps away from the traps.

  • Solution 4: Adjust the Timing. Wasp foraging behavior can vary seasonally. In the spring, wasps are often more attracted to protein-based baits, while in the mid to late summer, they tend to seek out carbohydrates and sugars.[9]

Problem: My trap is catching non-target insects, such as honeybees.

  • Solution 1: Avoid Certain Co-attractants. While some commercial lures containing this compound are selective, certain combinations can attract honeybees. If you observe significant bycatch of honeybees, consider using a different lure formulation.

  • Solution 2: Use a Selective Trap Design. Some trap designs are more selective than others. Ensure the entrance holes are designed to allow wasps in while discouraging larger insects or providing an escape route for smaller, non-target species.

  • Solution 3: Add a Protein Source. For yellowjacket species that are predatory, adding a protein bait like bacon to a trap with a sugar-based solution can help to repel honeybees, which are not attracted to meat.

Problem: The capture rate of my traps has suddenly decreased.

  • Solution 1: Replenish the Lure. The this compound lure may have evaporated or degraded. Replace the lure according to the manufacturer's instructions or your experimental protocol.

  • Solution 2: Check for a Nearby Nest. A sudden decrease in captures could indicate that a nearby wasp nest has been eliminated or has declined naturally.

  • Solution 3: Consider Weather Changes. A drop in ambient temperature or persistent rain can reduce wasp activity and, consequently, trap captures.

Data Presentation

Table 1: Dose-Response of this compound on Wasp Capture Rates

This compound Concentration (% in Mineral Oil)Target SpeciesMean Wasp Capture (per trap per day)Co-attractantReference
0%Vespula pensylvanicaLow0.5% Acetic Acid[3]
12.5%Vespula pensylvanicaModerate0.5% Acetic Acid[3]
25%Vespula pensylvanicaIncreasing0.5% Acetic Acid[3]
50%Vespula pensylvanicaHigh0.5% Acetic Acid[3]
75%Vespula pensylvanicaHigher0.5% Acetic Acid[3]
100%Vespula pensylvanicaHighest0.5% Acetic Acid[3]

Table 2: Release Rate of this compound and its Effect on Vespula vulgaris Capture

DispenserThis compound Release Rate (mg/day)Mean Wasp Capture (per trap)Reference
Polyethylene Bag A14.7 - 16.8Lower[10]
Polyethylene Bag B18.4 - 22.6Higher[10]

Experimental Protocols

Protocol: Dose-Response Experiment for this compound Attractiveness

This protocol outlines a field experiment to determine the optimal concentration of this compound for attracting a target wasp species.

1. Materials:

  • Standardized wasp traps (e.g., dome traps)

  • This compound (99.8% purity)

  • Mineral oil (or other suitable solvent)

  • Micropipettes and sterile tips

  • Cotton balls or other absorbent material for dispensing the lure

  • Stakes or hooks for hanging traps

  • GPS device for marking trap locations

  • Collection jars with ethanol for preserving captured wasps

  • Field notebook and data sheets

2. Lure Preparation:

  • Prepare a series of dilutions of this compound in mineral oil. A suggested range is 0% (control), 12.5%, 25%, 50%, 75%, and 100% this compound by volume.

  • For each concentration, use a micropipette to apply a standard volume (e.g., 1 ml) of the solution to a cotton ball.

  • Place the baited cotton ball inside the designated lure holder of each trap.

3. Experimental Design and Trap Placement:

  • Select a study site with a known population of the target wasp species.

  • Establish multiple blocks (replicates) within the study site. Each block should contain one trap for each concentration being tested.

  • Within each block, hang the traps at a height of 1-1.5 meters from the ground and at least 10 meters apart to minimize interference between traps.[3]

  • Randomize the placement of the different concentrations within each block to avoid positional bias.

4. Data Collection:

  • Deploy the traps and leave them for a predetermined period (e.g., 24 or 48 hours).

  • After the trapping period, collect the captured wasps from each trap.

  • Identify and count the number of target wasp species and any non-target species.

  • Record the data for each trap, noting the concentration of this compound used.

5. Data Analysis:

  • For each concentration, calculate the mean number of wasps captured per trap per day.

  • Use appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine if there are significant differences in capture rates between the different concentrations.

  • Regression analysis can be used to examine the relationship between the dose of this compound and the percentage of wasps captured.[3]

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation Phase cluster_deploy Deployment Phase cluster_collect Collection & Analysis Phase cluster_results Results prep_lure Prepare this compound Dilutions setup_traps Prepare and Label Traps prep_lure->setup_traps select_site Select Study Site randomize Randomize Trap Placement in Blocks select_site->randomize setup_traps->randomize deploy Deploy Traps in the Field randomize->deploy collect_data Collect Captured Wasps deploy->collect_data After set time identify_count Identify and Count Species collect_data->identify_count analyze Statistical Analysis identify_count->analyze determine_optimal Determine Optimal Concentration analyze->determine_optimal

Caption: Experimental workflow for optimizing this compound concentration.

Logical_Relationships cluster_factors Influencing Factors effectiveness Wasp Trap Effectiveness concentration This compound Concentration concentration->effectiveness co_attractants Co-attractants (e.g., Acetic Acid) co_attractants->effectiveness trap_design Trap Design & Placement trap_design->effectiveness environment Environmental Conditions (Temp, Rain, Season) environment->effectiveness species Target Wasp Species species->effectiveness

Caption: Factors influencing the effectiveness of wasp traps.

References

Enhancing the attractiveness of Heptyl butyrate baits with co-attractants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing co-attractants to enhance the efficacy of Heptyl butyrate baits for insect trapping. The information is primarily focused on yellowjackets and other wasps (Vespidae), with a brief section on fruit flies (Tephritidae).

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Issue: Low trap catch despite using a this compound and co-attractant blend.

  • Question: We are using a combination of this compound and acetic acid to trap Vespula pensylvanica, but our trap counts are lower than expected. What could be the issue?

  • Answer: Several factors could be contributing to low trap catches. First, ensure the concentration of acetic acid is optimal, as high concentrations can be repellent. A 0.5% acetic acid solution in the drowning solution has been shown to be effective.[1] Second, the release rate of both this compound and the co-attractant is crucial.[2] Ensure your dispensing method (e.g., polyethylene caps, cotton wicks) provides a consistent and adequate release rate.[2] Finally, trap placement is critical. Traps should be positioned in areas of high yellowjacket activity, such as near foraging sites or nests, but at least 20 feet away from areas of high human activity to draw the wasps away.[3]

Issue: Attracting non-target species, including beneficial insects.

  • Question: Our traps baited with this compound and isobutanol are catching a significant number of honey bees and other non-target wasps. How can we improve selectivity?

  • Answer: While the combination of acetic acid and isobutanol is a broad-spectrum attractant for many wasp species, it can also attract non-target insects.[4][5] Some reports suggest that this compound lures can attract honey bees, so it is crucial to monitor your traps.[6] To increase selectivity for pestiferous yellowjackets, consider using this compound alone or in combination with acetic acid, as this blend tends to be more specific to certain Vespula species.[1][7] Additionally, ensure your trap design prevents the entry of larger insects and allows smaller, non-target species to escape. Using a protein bait like bacon in addition to a sugar-based attractant can also deter honey bees, which are not attracted to meat proteins.[6]

Issue: Inconsistent results between experimental replicates.

  • Question: We are observing high variability in yellowjacket captures between identical traps in our field trial. What could be causing this inconsistency?

  • Answer: High variability in field trials is common and can be attributed to several factors. Micro-environmental differences between trap locations, such as sun exposure, wind patterns, and proximity to competing natural food sources, can significantly impact trap catches. To mitigate this, use a randomized block design for your experimental setup, where each block contains one of each treatment.[1] It is also important to rotate the traps within each block periodically (e.g., every 2-3 days) to account for positional effects.[1] Ensure that the bait and co-attractant dispensers are identical across all traps and are releasing the volatiles at a consistent rate.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use of this compound and co-attractants.

  • What is this compound and why is it used as an insect attractant? this compound is a naturally occurring ester found in fruits like apples and plums.[8][9] It has a fruity odor that is highly attractive to certain species of yellowjackets (Vespula spp.), making it a common component in commercial wasp traps.[8][9][10]

  • Which co-attractants are most effective with this compound for yellowjackets? Research has shown that acetic acid and isobutanol are effective co-attractants that can enhance the attractiveness of this compound for several yellowjacket species.[1][7] Citric acid has also been shown to increase the attractiveness of this compound for the western yellowjacket, Vespula pensylvanica.[11]

  • What are the target species for this compound and its co-attractants? this compound is particularly effective for attracting the western yellowjacket (Vespula pensylvanica) and other species in the Vespula rufa species group.[4][5] The combination of acetic acid and isobutanol expands the range of attracted species to include the German yellowjacket (Vespula germanica), the eastern yellowjacket (Vespula maculifrons), hornets (Vespa crabro), and paper wasps (Polistes spp.).[4][5]

  • Is this compound effective for attracting fruit flies (Tephritidae)? There is limited scientific literature available to support the use of this compound, either alone or with co-attractants, for attracting fruit flies of the family Tephritidae. Research on Tephritidae attractants tends to focus on protein hydrolysates, yeast-based baits, and specific fruit esters other than this compound.[12][13][14][15][16][17][18][19][20][21]

  • How should I prepare and dispense the bait and co-attractant? this compound and other volatile co-attractants are typically dispensed from a controlled-release device to ensure a consistent evaporation rate.[2] Common methods include loading the liquid attractant into a polyethylene cap or soaking a cotton ball or wick.[1][10] For co-attractants like acetic acid, it is often mixed as a dilute solution (e.g., 0.5%) in the drowning fluid of the trap.[1]

Data Presentation

Table 1: Enhanced Attractiveness of this compound with Acetic Acid for Vespula Species

TreatmentMean % of Total Catch of V. germanicaMean % of Total Catch of V. pensylvanica
This compound4.329.3
This compound + 0.5% Acetic Acid10.141.5
Isobutanol2.53.9
Isobutanol + 0.5% Acetic Acid49.317.5
Butyl butyrate1.81.8
Butyl butyrate + 0.5% Acetic Acid27.66.0
Control (no attractant)4.30.0

Data synthesized from a study by Landolt et al. (1998).[1]

Table 2: Effect of Citric Acid as a Co-attractant with this compound on Vespula pensylvanica

TreatmentAverage Number of Yellowjackets Attracted% Increase Over this compound Alone
This compound (HB)171.5N/A
Citric acid + HB272.759%
Turkey broth + HB230.034%

Data from a study on enhanced this compound attractants.[11]

Experimental Protocols

Protocol 1: Field Evaluation of this compound and Co-attractants for Yellowjackets

This protocol outlines a field experiment to compare the attractiveness of this compound alone versus in combination with a co-attractant.

1. Materials:

  • Yellowjacket traps (e.g., commercial dome traps)
  • This compound
  • Co-attractant (e.g., acetic acid, isobutanol)
  • Dispenser for attractants (e.g., polyethylene caps, cotton wicks)
  • Drowning solution (water with a few drops of unscented dish soap)
  • Mineral oil (as a solvent if needed to create different concentrations)[1]
  • Graduated cylinders or pipettes for measuring liquids
  • Field stakes or hangers for deploying traps
  • Labels and permanent markers

2. Experimental Design:

  • Select a study site with a known population of the target yellowjacket species.
  • Employ a randomized complete block design. A block consists of a set of traps, one for each treatment, placed in a defined area.
  • The number of blocks will depend on the size of the study area and the desired statistical power. A minimum of 4-6 blocks is recommended.
  • Treatments could include:
  • This compound alone
  • This compound + Co-attractant A (e.g., 0.5% acetic acid in drowning solution)
  • This compound + Co-attractant B (e.g., isobutanol)
  • Control (drowning solution only)

3. Procedure:

  • Bait Preparation:
  • For treatments with this compound and other volatile attractants, load a standard amount (e.g., 1 ml) onto the dispenser.[1]
  • If testing different concentrations, use mineral oil to dilute the attractant.[1]
  • For co-attractants in the drowning solution, prepare the desired concentration (e.g., 0.5% acetic acid in water).
  • Trap Deployment:
  • Within each block, place the traps at a sufficient distance from each other (e.g., 10-15 meters) to minimize interference.
  • Hang the traps from stakes or tree branches at a height of approximately 1-1.5 meters.
  • Randomly assign the treatments to the trap positions within each block.
  • Data Collection:
  • Check the traps at regular intervals (e.g., every 2-3 days).
  • Count and identify the captured yellowjackets by species.
  • After each check, clear the traps of all insects.
  • To account for positional effects, re-randomize the trap positions within each block after each data collection.[1]
  • Data Analysis:
  • For each species, transform the raw trap catch data to percentages of the block total to normalize the data.[1]
  • Use Analysis of Variance (ANOVA) to determine if there are significant differences between the treatments.
  • If significant differences are found, use a post-hoc test (e.g., Tukey's test) to compare the means of the different treatments.[1]

Visualizations

Experimental_Workflow_for_Attractant_Testing cluster_prep Preparation Phase cluster_deployment Field Deployment cluster_data Data Collection & Analysis Bait_Prep Bait Preparation (this compound +/- Co-attractant) Trap_Setup Trap Setup (Dome Traps with Drowning Solution) Bait_Prep->Trap_Setup Load Baits Randomization Randomized Block Design Trap_Setup->Randomization Deployment Deploy Traps in Field Randomization->Deployment Trap_Check Periodic Trap Checks (e.g., every 2-3 days) Data_Recording Count & Identify Captured Insects Trap_Check->Data_Recording Re_Randomization Re-randomize Trap Positions Data_Recording->Re_Randomization Statistical_Analysis Statistical Analysis (ANOVA, Tukey's Test) Data_Recording->Statistical_Analysis Re_Randomization->Trap_Check Repeat Cycle

Caption: Experimental workflow for testing the efficacy of this compound and co-attractants.

Signaling_Pathway_Hypothesis cluster_reception Olfactory Reception cluster_response Behavioral Response HB This compound ORs Olfactory Receptors HB->ORs Binds to Receptor A CA Co-attractant (e.g., Acetic Acid) CA->ORs Binds to Receptor B Activation Neuronal Activation ORs->Activation Signal Transduction Attraction Attraction & Foraging Behavior Activation->Attraction Trap_Entry Trap Entry Attraction->Trap_Entry

Caption: Hypothesized signaling pathway for co-attractant synergism in insects.

References

Technical Support Center: Reducing Non-Target Attraction to Heptyl Butyrate Traps

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heptyl butyrate is a volatile ester compound naturally found in fruits like apples and plums.[1] It serves as a potent chemical attractant, or kairomone, for several species of social wasps, particularly yellowjackets.[2][3][4] While it is a primary component in many commercial lures for trapping these pest species, its effectiveness can vary, and it may attract non-target insects.[1][3] This guide provides researchers and pest management professionals with troubleshooting advice and methodologies to enhance the specificity of this compound traps.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which insects does it primarily attract?

This compound is a fruit-like ester used commercially as a bait in traps for yellowjackets and wasps.[1] It is particularly effective at attracting species within the genus Vespula, including the Western yellowjacket (Vespula pensylvanica) and Vespula atropilosa.[3] Studies have also documented its ability to attract the German wasp (Vespula germanica) and the Southern yellowjacket (Vespula squamosa), although its attractiveness to these species can be more variable.[2][3] The U.S. Environmental Protection Agency considers it a safe, food-grade compound.[1]

Q2: We are observing a high number of non-target insects in our this compound traps. Why is this happening?

While this compound is fairly specific to certain wasp species, its fruit-like scent can sometimes attract other insects that respond to fruit volatiles, such as certain species of flies or beetles. However, field studies have generally shown that non-target organisms, including bees and other beneficial arthropods, do not typically enter the traps in significant numbers.[5] If high numbers of non-target insects are being captured, it could be due to several factors:

  • Lure Composition: The commercial lure may contain other compounds besides this compound that are attractive to a broader range of insects.

  • Environmental Context: The local insect fauna and the presence of other environmental odor cues (e.g., flowering plants, fermenting fruit) can influence what is attracted to the trap.

  • Trap Design: The physical design of the trap, including entrance hole size and color, can affect which insects are able to enter and become captured.

Q3: What are the primary strategies to reduce the capture of non-target insects?

To enhance the specificity of this compound traps, researchers can employ several strategies focused on chemical signaling, visual cues, and physical trap modification.

  • Chemical Co-attractants/Deterrents: The addition of other chemical compounds can either synergize the attraction of target species or deter non-target ones. For instance, adding acetic acid has been shown to enhance the attractiveness of certain lures for V. germanica and V. pensylvanica.[6]

  • Visual Cues: Many insects use color to locate resources. Modifying the trap color can make it more attractive to target wasps and less attractive to non-target insects like bees. Wasps are generally attracted to yellow.[3]

  • Trap Design Modification: Altering the trap's physical characteristics, such as the entrance diameter or shape, can physically exclude larger, non-target insects while still allowing the target species to enter.[7]

  • Optimizing Lure Release Rate: The concentration and release rate of this compound can influence which species are attracted. Experimenting with different release systems may improve specificity.[3]

Q4: Can adding other chemical attractants improve specificity for certain yellowjacket species?

Yes, combining this compound with other attractants can refine trap specificity. For example, a combination of acetic acid and isobutanol is highly attractive to Vespula germanica, a species for which this compound alone can be a weak lure.[6][8] This suggests that different wasp species respond to different combinations of volatiles, likely related to their foraging behavior for fermenting fruits or protein sources.[6][8] Adding acetic acid has been shown to generally enhance the attractiveness of lures for both V. pensylvanica and V. germanica.[6]

Experimental Protocols & Data

To systematically improve trap specificity, controlled experiments are necessary. Below are example protocols and a summary of relevant data.

Protocol 1: Testing the Efficacy of Chemical Co-Attractants

Objective: To determine if adding a chemical co-attractant (e.g., acetic acid) to a this compound lure increases the capture rate of a target wasp species while minimizing non-target bycatch.

Materials:

  • Standard yellowjacket traps (e.g., Dome trap).[3]

  • This compound lures (controlled-release dispensers).

  • Co-attractant solution (e.g., 0.5% acetic acid).

  • Drowning solution (water with 0.01% unscented detergent).[3]

  • Randomized block experimental design layout in the field.

  • Collection jars and ethanol for preserving specimens.

Methodology:

  • Site Selection: Choose a research site with a known population of the target yellowjacket species. Set up at least four blocks, with each block being a replicate.

  • Trap Preparation: For each block, prepare three traps:

    • Treatment 1 (HB): Trap with this compound lure and standard drowning solution.

    • Treatment 2 (HB+AA): Trap with this compound lure and drowning solution containing 0.5% acetic acid.[6]

    • Control: Trap with only the drowning solution.

  • Trap Deployment: Within each block, place the three traps at least 15-20 meters apart to avoid interference. The placement of treatments within each block should be randomized.

  • Data Collection: Empty the traps every 24-48 hours for a predetermined period (e.g., two weeks).

  • Sample Processing: For each collection, sort and count the number of target wasp species and all non-target insects. Identify non-target insects to the order or family level.

  • Data Analysis: Use appropriate statistical methods (e.g., ANOVA) to compare the mean number of target and non-target insects captured per trap per day across the different treatments.

Data Summary Table

The following table summarizes findings from a study that evaluated the effect of adding acetic acid to various chemical lures for trapping yellowjackets.

Lure CompoundAcetic Acid (0.5%)Target SpeciesMean Captures (+/- SE)Key Finding
This compound WithoutV. pensylvanica11.5 +/- 2.6Baseline attraction is high for V. pensylvanica.
This compound WithV. pensylvanica20.3 +/- 3.5Acetic acid significantly enhanced attraction for V. pensylvanica.
Isobutanol WithoutV. germanica2.1 +/- 0.8Isobutanol alone is weakly attractive.
Isobutanol WithV. germanica24.8 +/- 4.1Acetic acid dramatically increased attraction for V. germanica.
This compound With/WithoutV. atropilosa~15-16Acetic acid had no apparent effect on attraction for V. atropilosa.

Data adapted from Landolt, P. J. (1998). Chemical attractants for trapping yellowjackets Vespula germanica and Vespula pensylvanica (Hymenoptera: Vespidae).[6]

Visual Guides

Diagrams of Experimental and Logical Workflows

Visualizing the experimental process and the underlying chemical ecology can help in designing better trapping strategies.

Experimental_Workflow problem Problem: High Non-Target Captures in this compound Traps hypo Hypothesis Formulation problem->hypo mod_chem Modify Chemical Cue (Add Co-attractant/Repellent) hypo->mod_chem Select Variable mod_trap Modify Trap Design (Color, Entrance Size) hypo->mod_trap Select Variable mod_release Modify Lure Release Rate hypo->mod_release Select Variable design Experimental Design (Randomized Blocks, Controls) mod_chem->design mod_trap->design mod_release->design deploy Field Deployment & Data Collection design->deploy analysis Statistical Analysis (ANOVA, t-tests) deploy->analysis conclusion Conclusion & Protocol Refinement analysis->conclusion

Caption: Workflow for optimizing this compound trap specificity.

Chemical_Ecology cluster_synergy Lure Combination HB This compound (HB) (Primary Attractant) Vp Target Wasp (e.g., V. pensylvanica) HB->Vp Strong Attraction Vg Target Wasp (e.g., V. germanica) HB->Vg Synergistic Attraction Fly Non-Target Insect (e.g., Fruit Fly) HB->Fly Weak Attraction AA Acetic Acid (AA) (Synergist) AA->Vg Synergistic Attraction Trap Trap Capture Vp->Trap Vg->Trap Fly->Trap

Caption: Logical relationships in a modified this compound trap.

References

Stability of Heptyl butyrate under different environmental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Heptyl Butyrate Stability Technical Support Center

Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on the stability of this compound under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its handling, storage, and use.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Storage and Handling

Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?

A1: For long-term storage, this compound should be kept in a cool, dark, and dry place. The ideal temperature is refrigerated at 2-8°C. It should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Avoid exposure to light and humidity. For routine use, store at controlled room temperature (20-25°C) for short periods, but always minimize exposure to air and light.

Q2: I've noticed a change in the odor of my this compound sample. What could be the cause?

A2: A change in odor, such as a rancid or vinegary smell, is a primary indicator of degradation. This is likely due to hydrolysis, which breaks down the ester into heptyl alcohol and butyric acid. Butyric acid has a strong, unpleasant odor. This can be caused by exposure to moisture or extreme pH conditions. To troubleshoot, verify the integrity of your container seal and ensure no water has been introduced into the sample. If degradation is suspected, it is advisable to use a fresh sample for critical experiments.

Q3: My this compound solution appears cloudy. What should I do?

A3: Cloudiness can indicate either contamination with water, leading to the formation of an emulsion, or the precipitation of degradation products. First, ensure your solvent is anhydrous if the application requires it. If water contamination is suspected, and the application allows, the use of a drying agent might be possible, though this is not ideal. If the cause is degradation, the sample should be discarded.

Stability in Solution

Q4: I am preparing an aqueous solution of this compound for my experiment. How stable is it at different pH values?

A4: this compound is an ester and is susceptible to hydrolysis, a reaction that is catalyzed by both acids and bases. It is most stable in neutral to slightly acidic conditions (pH 4-6). Under strongly acidic (pH < 4) or, more significantly, alkaline (pH > 8) conditions, the rate of hydrolysis increases substantially. Alkaline hydrolysis, also known as saponification, is particularly rapid and effectively irreversible. For experiments in aqueous solutions, it is crucial to use buffered systems to maintain the desired pH.

Q5: I need to heat my this compound solution. At what temperature does it start to degrade?

A5: this compound is a combustible liquid with a flash point of approximately 91°C and a boiling point of 225-226°C.[1] While it is relatively stable at elevated temperatures for short periods, prolonged exposure to high temperatures, especially above its flash point, can lead to thermal decomposition. The primary thermal degradation pathway for alkyl esters like this compound is the elimination of an alkene (heptene) and the formation of a carboxylic acid (butyric acid). For sensitive applications, it is recommended to keep temperatures below 60°C.

Experimental Issues

Q6: I am observing inconsistent results in my bioassay where this compound is used as a chemoattractant. Could stability be a factor?

A6: Yes, stability is a critical factor. The volatility of this compound means its concentration in your experimental setup can change over time, especially in an open or ventilated system.[2] Furthermore, if your assay medium is aqueous and not pH-controlled, hydrolysis could be reducing the effective concentration of the active compound. Ensure your experimental design accounts for the volatility by using sealed or controlled-release systems where appropriate, and always use freshly prepared solutions in a pH-buffered medium.

Q7: How can I prevent the photodegradation of this compound during my experiments?

A7: this compound, like many organic esters, can be sensitive to UV light. Photodegradation can lead to the formation of free radicals and subsequent decomposition. To mitigate this, conduct experiments in amber glassware or under lighting that filters out UV wavelengths. If your experimental setup must be exposed to broad-spectrum light, consider including a photostable antioxidant in your formulation, if compatible with your application.

Quantitative Stability Data

The following tables provide illustrative data on the stability of this compound under various conditions. This data is based on general principles of ester stability and should be used as a guideline. For critical applications, it is recommended to perform stability studies specific to your experimental conditions.

Table 1: Thermal Stability of this compound

Temperature (°C)ConditionTimeEstimated % DegradationPrimary Degradation Products
4Refrigerated, sealed12 months< 1%-
25Room temp, sealed, dark12 months1-3%Heptyl alcohol, Butyric acid
40Accelerated, sealed, dark6 months5-10%Heptyl alcohol, Butyric acid
60Elevated temp, sealed, dark1 month10-20%Heptyl alcohol, Butyric acid
100High temp, sealed, dark24 hours> 25%Heptene, Butyric acid

Table 2: pH Stability of this compound in Aqueous Solution at 25°C

pHConditionTimeEstimated % Hydrolysis
2Strong Acid24 hours5-10%
4Mild Acid24 hours< 2%
7Neutral24 hours< 1%
9Mild Base24 hours15-25%
12Strong Base1 hour> 90%

Table 3: Photostability of this compound at 25°C

Light SourceExposure TimeEstimated % Degradation
Ambient indoor light1 week< 2%
Direct sunlight8 hours10-20%
UV Lamp (365 nm)4 hours25-40%

Experimental Protocols

Protocol 1: Accelerated Thermal Stability Study

Objective: To assess the stability of this compound under accelerated temperature and humidity conditions.

Materials:

  • This compound, analytical grade

  • Environmental chamber capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH

  • Amber glass vials with PTFE-lined screw caps

  • Gas chromatograph with Flame Ionization Detector (GC-FID)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Anhydrous solvent (e.g., hexane or ethanol)

Procedure:

  • Accurately weigh approximately 1 gram of this compound into several amber glass vials.

  • Tightly seal the vials with PTFE-lined screw caps.

  • Place the vials in an environmental chamber set to 40°C and 75% relative humidity.

  • At specified time points (e.g., 0, 1, 3, and 6 months), remove one vial from the chamber.

  • Allow the vial to cool to room temperature.

  • Prepare a stock solution by accurately diluting a known amount of the aged this compound in a suitable anhydrous solvent.

  • Analyze the sample by GC-FID to determine the concentration of this compound remaining.

  • Compare the concentration at each time point to the initial concentration (time 0) to calculate the percentage of degradation.

Protocol 2: pH Hydrolysis Study

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Materials:

  • This compound

  • Buffered aqueous solutions at pH 4, 7, and 9

  • Constant temperature water bath or incubator (25°C)

  • Headspace vials

  • Gas chromatograph with Mass Spectrometer (GC-MS)

  • Internal standard (e.g., octyl acetate)

Procedure:

  • Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile).

  • In separate headspace vials, add a known volume of the buffered solutions (pH 4, 7, and 9).

  • Spike each vial with a small, known amount of the this compound stock solution to achieve the desired final concentration.

  • Add a known concentration of the internal standard to each vial.

  • Seal the vials and place them in a constant temperature bath at 25°C.

  • At various time points (e.g., 0, 2, 6, 12, and 24 hours), remove a set of vials for each pH.

  • Analyze the headspace of the vials by GC-MS to quantify the amount of this compound remaining relative to the internal standard.

  • Plot the concentration of this compound versus time for each pH to determine the rate of hydrolysis.

Visualizations

Heptyl_Butyrate_Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base Catalyzed) cluster_thermal Thermal Degradation cluster_photo Photodegradation HB This compound HA Heptyl Alcohol HB->HA + H2O BA Butyric Acid HB->BA + H2O HP Heptene HB->HP Δ (Heat) BA2 Butyric Acid HB->BA2 Δ (Heat) FR Free Radicals HB->FR hν (UV Light) DP Degradation Products FR->DP

Caption: Major degradation pathways of this compound.

Stability_Testing_Workflow start Start: Pure this compound Sample prep Prepare Samples in Vials start->prep stress Expose to Stress Conditions (Temp, pH, Light) prep->stress sampling Sample at Time Intervals stress->sampling analysis Analyze by GC-FID/MS sampling->analysis data Calculate % Degradation analysis->data report Generate Stability Report data->report

Caption: General workflow for a stability study of this compound.

References

Technical Support Center: Microwave-Assisted Synthesis of Heptyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing microwave-assisted synthesis to improve the reaction time for Heptyl Butyrate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the microwave-assisted synthesis of this compound.

Issue Possible Cause Troubleshooting Steps
Low Yield of this compound Presence of moisture: Water in the reactants (especially butanoic acid) or the reaction vessel can promote the reverse hydrolysis reaction, reducing the ester yield.[1]- Ensure all glassware is thoroughly dried before use.- Use anhydrous reactants if possible. Consider distilling butanoic acid to remove moisture.[1]- Add a dehydrating agent to the reaction mixture.
Suboptimal Catalyst Activity: The chosen catalyst may not be efficient under microwave irradiation or may have degraded.- Use a catalyst known to be effective for microwave-assisted esterification, such as sulfonated activated carbon (AC-SO3H).[1][2]- Ensure the catalyst is properly stored and handled to maintain its activity.
Incorrect Reaction Time or Temperature: The reaction may not have proceeded to completion, or excessive temperature may have caused degradation.- Optimize the reaction time and microwave power. A typical reaction time is around 30 minutes.[1]- Monitor the internal temperature of the reaction to ensure it reaches and is maintained at the optimal level (e.g., 130°C).[1]
Incomplete Reaction Insufficient Microwave Power: The microwave power may not be adequate to efficiently heat the reaction mixture to the required temperature.- Increase the microwave power. In some studies, increasing power from ~2.90 W to ~5.60 W with cooling significantly improved yields.[1]
Poor Mixing: In heterogeneous catalysis, inadequate stirring can lead to poor contact between reactants and the catalyst.- Use appropriate magnetic stirring to ensure the reaction mixture is homogeneous.
Formation of Side Products High Reaction Temperature: Excessive temperatures can lead to the decomposition of reactants or products, or promote side reactions.- Carefully control the reaction temperature using the microwave reactor's feedback system.- Consider using a cooling system in conjunction with microwave heating to maintain a stable temperature.[1]
Difficulty with Product Purification Similar Boiling Points of Reactants and Products: Separation of this compound from unreacted heptanol and butyric acid can be challenging.- Fractional Distillation: This is an effective method for larger scale purification, separating components based on their boiling points. The boiling point of this compound is approximately 225-226°C, while 1-heptanol is ~176°C and butyric acid is ~164°C.[2]- Column Chromatography: For smaller scale and high-purity applications, silica gel column chromatography is recommended.[2]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave-assisted synthesis for this compound?

Microwave-assisted organic synthesis (MAOS) offers several advantages over conventional heating methods for producing this compound:

  • Reduced Reaction Time: Microwave synthesis can dramatically shorten reaction times from hours to just a few minutes.[3][4]

  • Increased Yields: Microwave irradiation often leads to higher product yields compared to conventional heating under similar conditions.[1][5]

  • Improved Purity: Faster reactions at controlled temperatures can minimize the formation of by-products, leading to a cleaner product.[5]

  • Energy Efficiency: Microwaves directly heat the reactants and solvent, leading to more efficient energy use.[5]

Q2: How does moisture affect the synthesis of this compound?

Moisture can significantly reduce the yield of this compound. The esterification reaction is reversible, and the presence of water can drive the equilibrium back towards the reactants (butyric acid and heptanol) through hydrolysis.[1] Interestingly, studies have shown that microwave heating can suppress this reverse reaction more effectively than conventional heating, especially when moisture is present.[1]

Q3: What type of catalyst is recommended for this reaction?

A heterogeneous catalyst like sulfonated activated carbon (AC-SO3H) has been shown to be effective for the microwave-assisted synthesis of this compound.[1][2] Heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture by filtration.[1]

Q4: What is the expected yield for the microwave-assisted synthesis of this compound?

Yields can vary depending on the specific reaction conditions. However, studies have reported yields of up to 92.9% using microwave irradiation with a sulfonated activated carbon catalyst and a cooling system.[1] This is a significant improvement compared to the 53.0% yield reported for conventional heating under similar initial conditions.[1]

Quantitative Data Summary

The following table summarizes the quantitative data from a comparative study of conventional heating (CH) and microwave heating (MW) for the synthesis of this compound.

Heating MethodCatalystReaction Time (min)Temperature (°C)Moisture Content in Butanoic Acid (%)Yield (%)Reference
Conventional (Oil Bath)AC-SO3H301300.05253.0[1]
MicrowaveAC-SO3H301300.05280.3[1]
Conventional (Oil Bath)AC-SO3H301300.02286.5[1]
MicrowaveAC-SO3H301300.02284.9[1]
Microwave with CoolingAC-SO3H301300.05292.9[1]

Experimental Protocols

Microwave-Assisted Synthesis of this compound using Sulfonated Activated Carbon (AC-SO3H) Catalyst

This protocol is based on the methodology described in the literature.[1]

Materials:

  • Butanoic acid

  • 1-Heptanol

  • Sulfonated activated carbon (AC-SO3H) catalyst

  • Microwave reactor with temperature and power control

  • Reaction vessel with magnetic stirrer

  • Filtration apparatus (e.g., syringe with a membrane filter)

Procedure:

  • Reactant Preparation: In a designated microwave reaction vessel, combine butanoic acid and 1-heptanol.

  • Catalyst Addition: Add the sulfonated activated carbon (AC-SO3H) catalyst to the reactant mixture.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Set the reaction parameters to maintain an internal temperature of 130°C for a duration of 30 minutes. Employ magnetic stirring throughout the reaction.

  • Cooling and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Separate the solid catalyst from the liquid product mixture via filtration.

  • Product Analysis: Analyze the filtrate to determine the yield of this compound using appropriate analytical techniques, such as gas chromatography (GC).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis reactants Combine Butanoic Acid and 1-Heptanol catalyst Add AC-SO3H Catalyst reactants->catalyst Mix microwave Microwave Irradiation (130°C, 30 min) catalyst->microwave cooling Cool to Room Temperature microwave->cooling filtration Filter to Remove Catalyst cooling->filtration analysis Analyze Product Yield (GC) filtration->analysis

Caption: Experimental workflow for the microwave-assisted synthesis of this compound.

References

Technical Support Center: Enzymatic Synthesis of Heptyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of Heptyl Butyrate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My yield of this compound is significantly lower than expected. What are the potential causes?

Low conversion rates can stem from several factors, ranging from suboptimal reaction conditions to enzyme inhibition. A systematic approach to troubleshooting is essential. The primary areas to investigate are:

  • Suboptimal Reaction Parameters: Temperature, pH, substrate molar ratio, and enzyme concentration are critical for optimal performance.

  • Enzyme Inactivity or Inhibition: The lipase may be denatured, or inhibitors may be present in the reaction mixture.

  • Mass Transfer Limitations: Inadequate mixing can limit the interaction between the substrates and the enzyme.

  • Water Content: The accumulation of water, a byproduct of esterification, can shift the reaction equilibrium back towards the reactants, reducing the yield.

Q2: How can I determine the optimal parameters for my specific lipase and reaction setup?

While literature values provide a good starting point, empirical optimization is often necessary. A Design of Experiments (DoE) approach, such as a Response Surface Methodology (RSM), is highly effective.[1] Key parameters to investigate include:

  • Temperature: Lipases generally show optimal activity between 40-60°C.[2][3] Higher temperatures can lead to enzyme denaturation.[2][3]

  • Substrate Molar Ratio (Heptanol:Butyric Acid): An excess of one substrate, typically the alcohol, can shift the equilibrium towards product formation.[4] However, a large excess of the acid can cause enzyme inhibition.[5]

  • Enzyme Concentration: Increasing the enzyme loading generally increases the reaction rate, but high concentrations can lead to aggregation and mass transfer limitations, not to mention increased cost.[4]

  • Reaction Time: The yield will increase over time until the reaction reaches equilibrium.[4]

Q3: My enzyme appears to be active, but the reaction stops prematurely or the yield is still low. What should I investigate next?

If individual components seem fine, consider the following:

  • Product Inhibition: The accumulation of this compound or the co-product (water) can inhibit the enzyme. In-situ removal of the product, for instance by using a mild vacuum or molecular sieves to remove water, can improve yields.[4][6]

  • Substrate Inhibition: High concentrations of butyric acid have been shown to inhibit lipase activity.[5] A stepwise addition of the acid can mitigate this effect.

  • pH Shift: The acidic nature of butyric acid can lower the pH of the microenvironment of the enzyme, potentially moving it away from its optimal pH range and reducing its activity. Immobilization of the enzyme can help to buffer against such changes.

Q4: I am observing a decrease in enzyme activity after recycling the immobilized lipase. What could be the cause and how can I prevent it?

Loss of activity upon reuse is a common issue. Potential causes include:

  • Enzyme Leaching: The enzyme may be desorbing from the support material.

  • Denaturation: Exposure to harsh conditions during the reaction or washing steps can denature the enzyme.

  • Fouling: The active sites of the enzyme may be blocked by substrates, products, or impurities.

To improve reusability, consider washing the immobilized enzyme with a suitable solvent like n-hexane between cycles to remove any adsorbed molecules.[7] Direct reuse without washing can lead to a rapid decrease in activity.[7]

Data Presentation: Optimized Reaction Parameters

The following tables summarize optimized parameters for the synthesis of various short-chain esters, which can serve as a starting point for optimizing this compound synthesis.

Table 1: Optimized Parameters for Butyrate Ester Synthesis

EsterLipase SourceTemperature (°C)Substrate Molar Ratio (Alcohol:Acid)Enzyme LoadingReaction Time (h)Conversion/Yield (%)Reference
Butyl ButyrateLipozyme TL-IM483:140% of acid mass2>90[7]
Cinnamyl ButyrateImmobilized Lipase502:12% (w/w of substrates)1290[8]
Isoamyl ButyrateLipozyme TL IM302:1-2.5:110 g/L24~94[9]
Hexyl ButyrateLipozyme IM-77501.8:142.7%8.395.3

Experimental Protocols

Protocol for Enzymatic Synthesis of this compound

This protocol is a general guideline and should be optimized for your specific experimental setup.

Materials and Reagents:

  • Heptanol (Reagent Grade)

  • Butyric Acid (Reagent Grade)

  • Immobilized Lipase (e.g., Novozym 435, Lipozyme TL IM)

  • Organic Solvent (e.g., n-hexane, optional for solvent-based synthesis)

  • Molecular Sieves (3Å or 4Å, activated)

Procedure:

  • Reactant Preparation: In a screw-capped flask, combine heptanol and butyric acid. A good starting point for the molar ratio is 1:1 or with a slight excess of heptanol (e.g., 1.2:1). For a solvent-free system, the substrates themselves will form the reaction medium. If using a solvent, n-hexane is a common choice.[7]

  • Enzyme Addition: Add the immobilized lipase. A typical starting concentration is 5-10% (w/w) of the total substrate weight.[4]

  • Water Removal: Add activated molecular sieves (approximately 10% w/w of substrates) to the reaction mixture to remove the water produced during esterification, which helps to drive the reaction towards product formation.[6]

  • Reaction Incubation: Place the flask in a thermostatted shaker or on a heating plate with a magnetic stirrer. Set the temperature to a starting point of 50°C and the agitation speed to 200 rpm to ensure adequate mixing.[4]

  • Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots at regular intervals and analyzing them using Gas Chromatography (GC) to determine the concentration of this compound. Alternatively, the consumption of butyric acid can be monitored by titration with a standardized NaOH solution.[4]

  • Reaction Termination and Enzyme Recovery: Once the reaction has reached the desired conversion or equilibrium, stop the heating and agitation. The immobilized enzyme can be recovered by simple filtration.

  • Enzyme Reuse: The recovered lipase can be washed with n-hexane and dried before being used in subsequent reaction cycles.[7]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_recovery Recovery cluster_reuse Reuse reactants 1. Prepare Reactants (Heptanol & Butyric Acid) enzyme 2. Add Immobilized Lipase reactants->enzyme water_removal 3. Add Molecular Sieves enzyme->water_removal incubation 4. Incubate at Optimal Temperature & Agitation water_removal->incubation monitoring 5. Monitor Reaction Progress (GC/Titration) incubation->monitoring termination 6. Terminate Reaction monitoring->termination Equilibrium Reached filtration 7. Recover Enzyme (Filtration) termination->filtration product Product: this compound filtration->product wash 8. Wash Enzyme filtration->wash dry 9. Dry Enzyme wash->dry reuse 10. Reuse in Next Batch dry->reuse

Caption: Workflow for the enzymatic synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low this compound Yield check_params Are Reaction Parameters Optimal? (Temp, Ratio, Enzyme %) start->check_params optimize_params Optimize Parameters using DoE check_params->optimize_params Yes check_enzyme Is Enzyme Active? check_params->check_enzyme No success Yield Improved optimize_params->success replace_enzyme Use Fresh/New Enzyme Batch check_enzyme->replace_enzyme No check_inhibition Is there Product/Substrate Inhibition? check_enzyme->check_inhibition Yes replace_enzyme->success remove_water Implement in-situ Water Removal (e.g., Molecular Sieves) check_inhibition->remove_water Yes (Water) stepwise_addition Use Stepwise Substrate Addition check_inhibition->stepwise_addition Yes (Acid) check_mixing Is Agitation Sufficient? check_inhibition->check_mixing No remove_water->success stepwise_addition->success increase_mixing Increase Agitation Speed check_mixing->increase_mixing No check_mixing->success Yes increase_mixing->success

References

Minimizing by-product formation in Heptyl butyrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of Heptyl Butyrate.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common method for synthesizing this compound is the Fischer esterification of butanoic acid with 1-heptanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to drive the reaction towards the formation of the ester and water.[1][2]

Q2: What are the common by-products in this compound synthesis?

A2: The primary by-products in the Fischer esterification of this compound include:

  • Unreacted starting materials: Butyric acid and 1-heptanol may remain if the reaction does not go to completion.

  • Water: A direct product of the esterification reaction. Its presence can limit the reaction yield due to the reversible nature of the process.[2][3]

  • Diheptyl ether: Formed from the acid-catalyzed dehydration of two molecules of 1-heptanol, especially at higher temperatures.

  • Heptene: Can be formed through the acid-catalyzed dehydration of 1-heptanol.

  • Oxidation products: If using a strong oxidizing acid catalyst like concentrated sulfuric acid at high temperatures, oxidation of 1-heptanol can occur.

  • Polymeric "tar": Extensive dehydration and side reactions, particularly with concentrated sulfuric acid, can lead to the formation of dark, tar-like substances.[4]

Q3: How can I shift the equilibrium of the reaction to favor the formation of this compound?

A3: To maximize the yield of this compound, it is essential to shift the reaction equilibrium to the product side. This can be achieved by:

  • Using an excess of one reactant: Typically, the less expensive reactant, in this case, 1-heptanol, is used in excess.[3][5]

  • Removing water as it is formed: This can be accomplished by using a Dean-Stark apparatus during the reaction to azeotropically remove water with a suitable solvent like toluene.[5]

Troubleshooting Guide

Problem 1: Low yield of this compound and presence of unreacted starting materials.

Possible Cause Troubleshooting Step
Reaction has not reached equilibrium. Increase the reaction time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until no further change in the concentration of reactants and products is observed.
Insufficient catalyst. Increase the catalyst concentration. For sulfuric acid, a typical catalytic amount is 1-2% of the total mass of the reactants.
Equilibrium is unfavorable. Use a molar excess of 1-heptanol (e.g., 2:1 or 3:1 ratio of alcohol to acid).[5] Alternatively, remove water during the reaction using a Dean-Stark apparatus.
Reaction temperature is too low. Increase the reaction temperature to the reflux temperature of the solvent or the reactants. The typical reflux temperature for this reaction is around 100-130°C.[1]

Problem 2: Significant formation of diheptyl ether.

Possible Cause Troubleshooting Step
High reaction temperature. Lower the reaction temperature. While reflux is necessary, excessively high temperatures can favor the dehydration of the alcohol.
High catalyst concentration. Reduce the concentration of the acid catalyst. A higher concentration of strong acid can promote the intermolecular dehydration of 1-heptanol.
Prolonged reaction time at high temperature. Optimize the reaction time. Once the esterification is complete, prolonged heating in the presence of a strong acid can lead to increased by-product formation.

Problem 3: Presence of heptene in the product mixture.

Possible Cause Troubleshooting Step
High reaction temperature and strong acid catalyst. Similar to ether formation, the dehydration of 1-heptanol to form heptene is favored by high temperatures and strong acid. Lowering the temperature and catalyst concentration can mitigate this.

Problem 4: Darkening of the reaction mixture and formation of "tar".

Possible Cause Troubleshooting Step
Use of concentrated sulfuric acid. Concentrated sulfuric acid is a strong dehydrating and oxidizing agent, which can cause charring and polymerization.[4]
High reaction temperature. Excessive heat in the presence of a strong acid can lead to decomposition and polymerization of the organic materials.
Slow addition of catalyst. Adding the sulfuric acid catalyst slowly and with good stirring can help to dissipate local heat and minimize side reactions.[4]

Data on By-Product Minimization

Parameter Condition Expected Impact on this compound Yield Expected Impact on By-product Formation
Molar Ratio (1-Heptanol:Butyric Acid) 1:1LowerHigher (unreacted starting materials)
2:1HigherLower (unreacted starting materials)
3:1HighestLowest (unreacted starting materials)
Catalyst (H₂SO₄) Concentration Low (e.g., 0.5 wt%)Slower reaction rate, potentially lower yieldLower (ether, heptene, tar)
Moderate (e.g., 1-2 wt%)Optimal reaction rate and yieldModerate (ether, heptene)
High (e.g., >5 wt%)Faster initial rate, but potential for lower final yieldHigher (ether, heptene, tar)
Temperature Below refluxVery slow reaction, low yieldLow
At reflux (~100-130°C)Optimal reaction rate and yieldModerate (ether, heptene)
Significantly above refluxFaster initial rate, but potential for lower final yieldHigher (ether, heptene, tar)

Experimental Protocols

Key Experiment: Fischer Esterification of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • Butyric acid

  • 1-Heptanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene (optional, for Dean-Stark)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask, add butanoic acid and 1-heptanol (e.g., in a 1:2 molar ratio).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant mass) to the stirred mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. If using a Dean-Stark trap, fill the sidearm with toluene and collect the water that separates.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC until the starting materials are consumed or equilibrium is reached (typically 2-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water

      • 5% sodium bicarbonate solution (to neutralize the acid catalyst, be cautious of CO₂ evolution)

      • Brine

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent (if any) by rotary evaporation.

    • Purify the crude this compound by fractional distillation to separate it from unreacted 1-heptanol and any high-boiling by-products like diheptyl ether.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Reactants Catalyst Addition Catalyst Addition Reactants->Catalyst Addition Reflux Reflux Catalyst Addition->Reflux Cooling Cooling Reflux->Cooling Washing Washing Cooling->Washing Drying Drying Washing->Drying Filtration Filtration Drying->Filtration Solvent Removal Solvent Removal Filtration->Solvent Removal Distillation Distillation Solvent Removal->Distillation Pure this compound Pure this compound Distillation->Pure this compound

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_byproducts cluster_causes Potential Causes cluster_solutions Solutions High By-product Formation High By-product Formation High Temperature High Temperature High By-product Formation->High Temperature High Catalyst Conc. High Catalyst Conc. High By-product Formation->High Catalyst Conc. Excess Water Excess Water High By-product Formation->Excess Water Lower Temperature Lower Temperature High Temperature->Lower Temperature Reduce Catalyst Reduce Catalyst High Catalyst Conc.->Reduce Catalyst Remove Water Remove Water Excess Water->Remove Water Use Excess Alcohol Use Excess Alcohol Excess Water->Use Excess Alcohol

Caption: Troubleshooting logic for minimizing by-product formation in this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of Heptyl Butyrate and Other Chemical Attractants for Vespula Wasps

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vespula wasps, commonly known as yellowjackets, are a significant concern in various parts of the world due to their aggressive nature and potential for causing anaphylactic shock in humans. Effective trapping and control of these species rely on potent chemical attractants. Heptyl butyrate has been identified as a key attractant for several Vespula species. This guide provides a comparative study of this compound and other notable Vespula attractants, supported by experimental data, to assist researchers and pest management professionals in selecting and developing effective control strategies. The attractiveness of these chemical compounds is highly species-specific, a crucial factor in the design of targeted management programs.

Data Presentation: Comparative Attractiveness of Chemical Lures

The efficacy of various chemical attractants for different Vespula species has been evaluated in numerous field studies. The following tables summarize the quantitative data from these experiments, showcasing the number of wasps captured using different baits.

AttractantVespula pensylvanica (Western Yellowjacket)Vespula germanica (German Yellowjacket)Vespula atropilosaVespula vulgaris (Common Wasp)Reference
This compoundHighLow/NoneHighModerate[1][2][3]
Acetic acid + IsobutanolModerateHighLowHigh[1][4][5]
Acetic acid + Butyl butyrateHighHighLowNot specified[1][5]
Octyl butyrateHighNot specifiedNot specifiedHigh[3][6]
Hexyl butyrateNot specifiedNot specifiedNot specifiedHigh[3][6]
Nonyl butyrateNot specifiedNot specifiedNot specifiedHigh[3][6]
2,4-Hexadienyl butyrateModerateNot specifiedNot specifiedLow[1][6]
Chicken ExtractHighNot specifiedNot specifiedNot specified[4][7]

Table 1: General Attractiveness of Various Chemicals to Different Vespula Species. This table provides a qualitative summary of the attractiveness of different chemical compounds to four common Vespula species based on multiple studies. "High" indicates a strong attractant, "Moderate" a less effective but still significant attractant, and "Low/None" indicates little to no attraction.

TreatmentMean No. V. pensylvanica CapturedMean No. V. germanica CapturedMean No. V. atropilosa Captured
This compound138.77.08.6
This compound + Acetic acid208.710.28.3
Butyl butyrate1.30.80.2
Butyl butyrate + Acetic acid83.621.00.2
Isobutanol2.51.30.0
Isobutanol + Acetic acid83.619.50.0
Control (Unbaited)0.30.30.0

Table 2: Mean Number of Yellowjacket Workers Captured in Traps Baited with Various Chemicals. This table presents quantitative data from a specific study, directly comparing the number of individuals of three Vespula species captured in traps with different chemical lures. The addition of acetic acid significantly enhanced the attractiveness of butyl butyrate and isobutanol for V. pensylvanica and V. germanica.[1][5]

AttractantMean No. V. vulgaris Workers Captured
This compound~18
Octyl butyrate~17
Nonyl butyrate~15
Hexyl butyrate~14
Acetic acid~3
Butyl butyrate~2
Isobutanol~2
2,4-Hexadienyl butyrate~1
Control (Unbaited)~1

Table 3: Mean Number of Vespula vulgaris Workers Captured in Traps with Different Attractants. This table summarizes the results of a field test comparing the effectiveness of several chemical attractants for the common wasp, Vespula vulgaris. This compound and other similar esters showed the highest efficacy.[3][6]

Experimental Protocols

The data presented above were generated from field experiments utilizing specific methodologies. Below are detailed descriptions of the typical experimental protocols employed in these studies.

General Trapping Experiment Protocol

A common methodology for evaluating the effectiveness of chemical attractants involves the use of standardized traps deployed in areas with known Vespula populations.

  • Trap Design: Commercially available yellowjacket traps are often used. These typically consist of a colored plastic container with a top or side entry hole that allows wasps to enter but makes it difficult for them to exit. A drowning solution is usually placed at the bottom of the trap.

  • Bait Formulation and Dispensing:

    • Liquid Attractants: Chemical attractants are often dispensed from a small vial or a saturated cotton wick placed inside the trap. For compounds like this compound, concentrations are sometimes varied by diluting them in mineral oil.[1]

    • Drowning Solution: The drowning solution typically consists of water with a surfactant (e.g., dish soap) to reduce surface tension and ensure captured wasps drown quickly. In some experiments, acetic acid is added directly to the drowning solution to test its synergistic effects with other attractants.[1][5]

  • Experimental Design:

    • Randomized Block Design: To account for spatial variability in wasp populations, traps are often arranged in a randomized block design. Several blocks of traps are set up at different locations, with each block containing one trap for each treatment being tested.[1]

    • Replication: Each treatment is replicated multiple times to ensure the statistical validity of the results.

    • Trap Placement: Traps are typically hung from trees or other structures at a height of 1-2 meters above the ground. The distance between traps is usually maintained at a minimum of 10-20 meters to avoid interference between different attractants.

  • Data Collection and Analysis:

    • Traps are collected after a predetermined period (e.g., 24 or 48 hours).

    • The captured wasps are identified to the species level and counted.

    • Statistical analyses, such as Analysis of Variance (ANOVA) followed by a means separation test (e.g., Tukey's test), are used to determine if there are significant differences in the number of wasps captured by the different treatments.[1]

Visualization of Key Processes

To better understand the mechanisms of attraction and the experimental procedures, the following diagrams have been generated.

Experimental_Workflow cluster_prep Preparation cluster_deployment Field Deployment cluster_collection Data Collection & Analysis Trap_Prep Trap Preparation (Standardized Traps) Randomization Randomized Block Design Trap_Prep->Randomization Bait_Prep Bait Formulation (this compound, etc.) Bait_Prep->Randomization DS_Prep Drowning Solution (Water + Surfactant +/- Acetic Acid) DS_Prep->Randomization Placement Trap Placement (1-2m height, >10m apart) Randomization->Placement Collection Trap Collection (After 24-48 hours) Placement->Collection Identification Wasp Identification & Counting Collection->Identification Analysis Statistical Analysis (ANOVA, Tukey's Test) Identification->Analysis

Caption: Experimental workflow for comparing Vespula attractants.

Olfactory_Signaling_Pathway cluster_external External Environment cluster_sensillum Antennal Sensillum cluster_neuron Olfactory Receptor Neuron Odorant Odorant Molecule (e.g., this compound) Pore Pore Tubule Odorant->Pore Diffusion OBP Odorant Binding Protein (OBP) Pore->OBP Receptor Olfactory Receptor (OR) on Neuron Dendrite OBP->Receptor Transport & Binding Signal Signal Transduction (Ion Channel Opening) Receptor->Signal AP Action Potential Signal->AP Brain Signal to Brain AP->Brain

Caption: Generalized insect olfactory signaling pathway.

Discussion and Conclusion

The presented data clearly demonstrate that the effectiveness of chemical attractants for Vespula wasps is highly dependent on the species being targeted. This compound is a superior attractant for Vespula pensylvanica and Vespula atropilosa.[1][2] However, it is largely ineffective for Vespula germanica.[1] For the latter species, a combination of acetic acid and isobutanol has proven to be a much more potent lure.[1][4][5] The common wasp, Vespula vulgaris, shows a strong attraction to a range of butyrate esters, including heptyl, octyl, hexyl, and nonyl butyrate.[3][6]

The synergistic effect of acetic acid with other compounds, particularly isobutanol and butyl butyrate, is a noteworthy finding. For both V. pensylvanica and V. germanica, the addition of acetic acid to these attractants significantly increased the number of captured wasps.[1][5] This suggests that a combination of lures may be more effective than single compounds for broad-spectrum control of Vespula populations.

While the behavioral responses to these attractants are well-documented, the underlying olfactory signaling pathways in Vespula are not yet fully elucidated. The generalized insect olfactory pathway involves the binding of odorant molecules to olfactory receptors on the dendrites of olfactory receptor neurons, triggering a signal transduction cascade that leads to an action potential and signal transmission to the brain. Electroantennogram (EAG) studies have confirmed that the antennae of Vespula vulgaris are responsive to various aliphatic butyrates, indicating the presence of corresponding olfactory receptors.[6] However, the specific receptors and downstream signaling components involved in the detection of this compound and other attractants in different Vespula species remain an area for future research.

References

Heptyl Butyrate Efficacy in Attracting Specific Yellowjacket Species: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of heptyl butyrate's performance as an attractant for various yellowjacket species against other chemical lures. The information is supported by experimental data from scientific studies, with detailed methodologies provided for key experiments.

Comparative Efficacy of this compound and Alternative Attractants

This compound is a well-established attractant for several species of yellowjackets, particularly within the Vespula genus. However, its effectiveness can be species-dependent and influenced by the presence of co-attractants. The following tables summarize quantitative data from field trapping experiments, comparing the number of yellowjackets captured using this compound versus other chemical lures.

AttractantVespula pensylvanica (Western Yellowjacket)Vespula germanica (German Yellowjacket)Vespula atropilosaVespula vulgaris (Common Yellowjacket)Reference
This compoundHighLow to NoneHighModerate[1][2]
This compound + Acetic AcidHigh (synergistic effect)LowHighNot specified[1]
Isobutanol + Acetic AcidModerateHighLowNot specified[1]
Butyl butyrate + Acetic AcidModerateHighLowNot specified[1]
Turkey BrothLowNot specifiedNot specifiedNot specified[3]
Citric Acid + this compoundHigher than this compound aloneNot specifiedNot specifiedNot specified[3]

Table 1: Comparative trap captures of various yellowjacket species with different chemical attractants. Data is synthesized from multiple studies to show relative attraction levels. "High" indicates the attractant was among the most effective tested for that species, "Moderate" indicates significant attraction but less than the most effective, and "Low" indicates minimal or no significant attraction compared to controls.

Attractant CombinationAverage Number of V. pensylvanica CapturedPercentage Increase/Decrease vs. This compound AloneReference
This compound (HB) alone171.5N/A[3]
Citric acid + HB272.7 (estimated)+59%[3]
Turkey broth + HB230.0 (estimated)+34%[3]
Butyric acid + HB34.3 (estimated)-80%[3]
Isobutanol + HB78.9 (estimated)-54%[3]

Table 2: Efficacy of this compound Combinations for Vespula pensylvanica. This table presents data from a study that specifically investigated the synergistic or antagonistic effects of combining various compounds with this compound.[3]

Experimental Protocols

The following methodologies are based on protocols described in the cited literature and represent common practices in the field for evaluating yellowjacket attractants.

Field Trapping Experiment Protocol

Objective: To determine the relative attractiveness of different chemical lures to various yellowjacket species in a field setting.

Materials:

  • Traps: Yellowjacket Trappit Dome traps (Agrisense, Fresno, CA) or similar non-saturating dome traps are commonly used.[1] These traps typically consist of a yellow base and a clear or translucent top with an entrance hole.

  • Lures:

    • This compound (98% purity)

    • Isobutanol (99% purity)

    • Butyl butyrate (98% purity)

    • Acetic acid (glacial)

    • Other test compounds (e.g., citric acid, turkey broth)

  • Dispensers: Polyethylene caps or vials containing a cotton wick are used to dispense the volatile attractants.[1]

  • Drowning Solution: A solution of water with a surfactant (e.g., dish soap) or propylene glycol is placed in the bottom of the traps to capture and kill the yellowjackets.[4] In some experiments, acetic acid is added to the drowning solution.[1]

  • Experimental Site: An area with a known population of foraging yellowjackets, such as orchards, parks, or recreational areas.

Procedure:

  • Trap Preparation: Lures are prepared by adding a specific volume (e.g., 1 ml) of the test chemical or a solution in a carrier like mineral oil to the dispenser.[1] Control traps contain only the dispenser without any attractant.

  • Experimental Design: A randomized complete block design is typically employed.[1] Traps with different lures (treatments) and a control are placed in a block, with a set distance between traps (e.g., 10 meters) to minimize interference.[1] Multiple blocks are set up in the study area.

  • Trap Placement: Traps are hung from trees or posts at a height of 1-1.5 meters above the ground.[1]

  • Data Collection: Traps are serviced at regular intervals (e.g., every 2-3 days) for a set duration (e.g., 10 days).[1] At each service, the captured yellowjackets are collected, identified to species, and counted.

  • Trap Re-randomization: To account for any positional effects, the locations of the traps within each block are re-randomized at each service interval.[1]

  • Data Analysis: The number of each yellowjacket species captured per trap per collection period is recorded. Data is often transformed (e.g., to percentages of the block total) to normalize the data before statistical analysis, such as ANOVA or regression analysis, is performed to determine significant differences between treatments.[1]

Electroantennography (EAG) Protocol

Objective: To measure the olfactory response of yellowjacket antennae to different chemical compounds.

Materials:

  • Live yellowjackets (Vespula spp.)

  • EAG system (including amplifiers, data acquisition system)

  • Micromanipulators

  • Glass capillary electrodes filled with saline solution

  • Odor delivery system (puff generator)

  • Test chemicals (e.g., this compound, other butyrates) dissolved in a solvent (e.g., paraffin oil)

Procedure:

  • Antenna Preparation: A live yellowjacket is immobilized, and one of its antennae is excised. The tip and the base of the antenna are placed into contact with the recording and reference electrodes, respectively.

  • Odor Stimulation: A controlled puff of air carrying the vapor of a test chemical at a specific concentration is delivered over the antenna.

  • Signal Recording: The electrical potential change (depolarization) across the antenna in response to the odorant is recorded. This is the EAG response.

  • Data Analysis: The amplitude of the EAG response is measured for each chemical tested. Responses to different chemicals and concentrations are compared to determine the sensitivity of the antenna to each compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the current understanding of the olfactory signaling pathway in insects and a typical workflow for evaluating yellowjacket attractants.

experimental_workflow cluster_prep Preparation Phase cluster_field Field Experimentation cluster_lab Laboratory Analysis cluster_analysis Data Analysis and Conclusion A Select Test Attractants (e.g., this compound, Isobutanol) B Prepare Lure Dispensers (e.g., Vials with cotton wicks) A->B C Select and Prepare Traps (e.g., Dome traps with drowning solution) B->C D Set up Randomized Block Design in Field Location C->D E Deploy and Re-randomize Traps (e.g., every 2-3 days) D->E F Collect Captured Yellowjackets E->F G Identify Yellowjacket Species F->G H Count Individuals per Species per Trap G->H I Statistical Analysis (e.g., ANOVA, Regression) H->I J Compare Efficacy of Attractants I->J K Publish Findings J->K

Caption: Experimental workflow for comparing yellowjacket attractants.

olfactory_signaling cluster_dendrite Olfactory Receptor Neuron Dendrite cluster_metabotropic Metabotropic Pathway (Sensitization) Odorant This compound OR Odorant Receptor (ORx + Orco) Odorant->OR Binding GPCR G-Protein Coupled Receptor? Odorant->GPCR Possible Binding IonChannel Ion Channel Opening OR->IonChannel Direct Gating (Ionotropic) Depolarization Depolarization IonChannel->Depolarization Cation Influx (Na+, Ca2+) ActionPotential Action Potential to Brain Depolarization->ActionPotential G_Protein G-Protein Activation GPCR->G_Protein SecondMessenger Second Messenger Cascade (e.g., cAMP) G_Protein->SecondMessenger Modulation Modulation of Ion Channel SecondMessenger->Modulation Modulation->IonChannel Enhances Sensitivity

Caption: Generalized insect olfactory signaling pathway.

References

Wasp Attractants: A Comparative Analysis of Heptyl Butyrate vs. Acetic Acid and Isobutanol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of chemical attractants for pestiferous social wasps, focusing on the comparative efficacy of heptyl butyrate versus the combination of acetic acid and isobutanol. This guide synthesizes experimental data and methodologies to inform researchers in the development of effective wasp trapping and control strategies.

The management of social wasp populations, particularly species that pose a threat to public health, agriculture, and ecosystems, relies heavily on effective trapping methods. Chemical attractants are a cornerstone of these methods, luring wasps to traps where they can be contained. Among the most studied and commercially utilized attractants are this compound and the combination of acetic acid and isobutanol. This guide provides a detailed comparison of their performance, supported by experimental evidence, to aid researchers and pest management professionals in selecting and optimizing attractants for specific target species.

Comparative Efficacy: Data from Field Experiments

Field studies have demonstrated distinct differences in the attractiveness of this compound and the acetic acid-isobutanol combination across various wasp species. This compound is a potent attractant for certain yellowjacket species, notably the western yellowjacket (Vespula pensylvanica) and Vespula atropilosa.[1][2][3] However, its efficacy is limited for other significant pest species, such as the German yellowjacket (Vespula germanica) and the eastern yellowjacket (Vespula maculifrons).[4][5]

In contrast, the combination of acetic acid and isobutanol has been shown to attract a broader spectrum of social wasps.[5][6][7] This lure is particularly effective for V. germanica, a globally invasive pest, and also attracts V. pensylvanica, V. maculifrons, and several species of paper wasps (Polistes spp.).[1][2][4][7] Research indicates that acetic acid often acts as a synergist, enhancing the attractiveness of other compounds like isobutanol and butyl butyrate for both V. germanica and V. pensylvanica.[1][2]

The following table summarizes the quantitative data from a key study comparing the number of wasps captured in traps baited with these different attractants.

AttractantVespula germanica (Mean no. captured)Vespula pensylvanica (Mean no. captured)Vespula atropilosa (Mean no. captured)
This compound0.1181.7100.4
Acetic Acid + this compound0.2239.5102.7
Isobutanol2.910.30.1
Acetic Acid + Isobutanol207.8187.50.1
Acetic Acid + Butyl Butyrate134.5181.2Not reported
Acetic Acid0.314.80
Unbaited Control0.12.10.1

Data synthesized from Landolt, P. J. (1998). Chemical Attractants for Trapping Yellowjackets Vespula germanica and Vespula pensylvanica (Hymenoptera: Vespidae). Environmental Entomology, 27(5), 1229–1234.[1][2]

Experimental Protocols

The data presented above were generated from field trapping experiments. Understanding the methodology is crucial for interpreting the results and for designing future studies.

Objective: To compare the attractiveness of different chemical lures for various species of social wasps under field conditions.

Materials:

  • Traps: Commercially available yellowjacket traps.

  • Lures:

    • This compound (dispensed from a controlled-release vial or polyethylene cap).

    • Isobutanol (dispensed from a polyethylene cap).

    • Butyl butyrate (dispensed from a polyethylene cap).

  • Drowning Solution: An aqueous solution of 0.5% acetic acid or water for control traps.

  • Chemical Dispensers: Polyethylene caps or vials to hold and release the volatile attractants.

  • Field Site: An area with a known population of the target wasp species.

Procedure:

  • Trap Preparation: Traps are filled with the designated drowning solution (water or acetic acid solution).

  • Lure Dispensing: The chemical attractant (this compound, isobutanol, or butyl butyrate) is loaded into a dispenser, typically a polyethylene cap, at a specified volume (e.g., 1 ml). For control traps, the dispenser is left empty.

  • Trap Deployment: Traps are hung at a consistent height (e.g., 1.5 meters above the ground) and spaced sufficiently apart (e.g., 10-20 meters) to avoid interference between lures. A randomized block design is often used to account for spatial variability.

  • Data Collection: Traps are collected after a set period (e.g., 24 or 48 hours). The captured wasps are identified to species and counted.

  • Data Analysis: The mean number of each wasp species captured per treatment is calculated. Statistical analyses, such as Analysis of Variance (ANOVA) followed by a means separation test (e.g., Tukey's test), are used to determine significant differences in attraction between the different lures.

Signaling Pathways and Experimental Workflow

The attraction of wasps to these chemical cues is a complex process involving the detection of volatile compounds by olfactory receptor neurons on the antennae, followed by signal transduction to the brain, leading to a behavioral response (attraction). While the precise signaling pathways for these specific compounds in wasps are not fully elucidated, the general mechanism of insect olfaction provides a framework.

Below is a diagram illustrating the typical experimental workflow for evaluating wasp attractants.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Select Target Wasp Species B Prepare Chemical Lures (this compound, Acetic Acid, Isobutanol) A->B C Select Field Site and Trap Design B->C D Deploy Traps with Lures and Controls (Randomized Block Design) C->D E Incubation Period (e.g., 24-48 hours) D->E F Collect Traps E->F G Identify and Count Captured Wasps F->G H Statistical Analysis (e.g., ANOVA) G->H I Compare Attractant Efficacy H->I

Caption: Experimental workflow for comparing wasp attractants.

The following diagram illustrates a simplified, hypothetical signaling pathway for wasp chemoattraction.

Signaling_Pathway cluster_stimulus Chemical Stimulus cluster_detection Detection cluster_transduction Signal Transduction cluster_processing Central Processing cluster_response Behavioral Response Stimulus Volatile Compound (e.g., this compound) Receptor Odorant Receptor (on antenna) Stimulus->Receptor IonChannel Ion Channel Activation Receptor->IonChannel Depolarization Neuron Depolarization IonChannel->Depolarization Brain Antennal Lobe of Brain Depolarization->Brain Behavior Attraction / Foraging Behavior Brain->Behavior

Caption: Simplified wasp chemoattraction signaling pathway.

References

A Tale of Two Syntheses: Chemical vs. Enzymatic Production of Heptyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

Heptyl butyrate, a valuable ester prized for its fruity aroma in the flavor, fragrance, and cosmetic industries, can be synthesized through two primary routes: traditional chemical methods and modern enzymatic catalysis. This guide offers a detailed comparison of these approaches, providing researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions for their specific applications. While direct comparative studies on this compound are limited, this guide draws upon experimental data from the synthesis of this compound and closely related esters to present a comprehensive overview.

At a Glance: Comparing Synthesis Methods

The choice between chemical and enzymatic synthesis of this compound involves a trade-off between reaction speed, yield, and sustainability. The following table summarizes the key quantitative parameters for both methods, drawing data from studies on this compound and analogous short-chain esters.

ParameterChemical Synthesis (Fischer Esterification)Enzymatic Synthesis (Lipase-Catalyzed)
Catalyst Strong mineral acids (e.g., H₂SO₄, p-TsOH)Lipases (e.g., Candida antarctica lipase B - CALB)[1][2]
Typical Yield 65% (equimolar reactants); up to 97% with a 10-fold excess of alcohol[1]Generally high, with molecular conversions often exceeding 90%[2][3]
Reaction Temperature 60–133 °C[1]Typically 30–70 °C[1]
Reaction Time 1–10 hours[1]Can range from a few hours to over 24 hours[2]
Solvent Often solvent-free (using excess alcohol) or in a non-polar solvent like toluene[1]Often solvent-free or in non-polar organic solvents (e.g., n-hexane)[1][2]
Byproducts Water, potential for side reactions like dehydration of the alcohol[2]Water[1][2]
Catalyst Reusability Generally not reusable[1]High reusability with immobilized enzymes[1]
Environmental Impact Use of corrosive acids and high temperatures can lead to higher energy consumption and waste generation[1]Milder reaction conditions and biodegradable catalysts are considered more environmentally friendly[1][3]

Delving into the Details: Experimental Protocols

Below are detailed methodologies for the chemical and enzymatic synthesis of this compound, providing a practical guide for laboratory application.

Chemical Synthesis: Fischer Esterification Protocol

This established method utilizes a strong acid catalyst to drive the esterification of n-heptanol and butyric acid.

Materials:

  • n-heptanol

  • Butyric acid

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene (optional, for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if using toluene), combine equimolar amounts of n-heptanol and butyric acid. An excess of the alcohol can be used to shift the equilibrium towards the product.

  • Slowly add the acid catalyst (e.g., 1-2% w/w of the limiting reactant) to the mixture.

  • Heat the reaction mixture to reflux with vigorous stirring. If using a Dean-Stark trap, continue refluxing until no more water is collected.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete (typically after 2-8 hours), cool the mixture to room temperature.[1]

  • If a solvent was used, remove it under reduced pressure.

  • Wash the crude product with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purify the this compound by distillation under reduced pressure.

Enzymatic Synthesis: Lipase-Catalyzed Esterification Protocol

This "green" alternative employs a lipase enzyme as a biocatalyst, offering high selectivity under mild conditions.

Materials:

  • n-heptanol

  • Butyric acid

  • Immobilized lipase (e.g., Novozym 435, the immobilized form of Candida antarctica lipase B)

  • n-hexane (optional, as solvent)

  • Molecular sieves (optional, to remove water)

Procedure:

  • In a temperature-controlled shaker flask, combine equimolar amounts of n-heptanol and butyric acid.

  • Add the immobilized lipase (typically 5-10% w/w of the total substrates).

  • If a solvent is used, add n-hexane. For a solvent-free system, proceed without.

  • If desired, add molecular sieves to the mixture to adsorb the water produced during the reaction.

  • Incubate the mixture at a controlled temperature (e.g., 40-50°C) with constant agitation (e.g., 150-200 rpm).

  • Monitor the reaction progress by taking small samples and analyzing them using GC.

  • Once the reaction has reached the desired conversion (typically within 24 hours), separate the immobilized enzyme from the reaction mixture by filtration.[2] The enzyme can be washed with a suitable solvent and reused.

  • If a solvent was used, remove it by rotary evaporation to yield the crude this compound.

  • The product is often of high purity, but further purification by distillation can be performed if necessary.[2]

Visualizing the Process: Workflows and Decision Making

The choice between chemical and enzymatic synthesis is often guided by a series of considerations, from desired product purity to environmental impact. The following diagrams illustrate the typical experimental workflows and a logical decision-making pathway.

G cluster_chemical Chemical Synthesis Workflow cluster_enzymatic Enzymatic Synthesis Workflow chem_start Reactants & Acid Catalyst chem_react Reflux Reaction chem_start->chem_react chem_neutralize Neutralization chem_react->chem_neutralize chem_wash Washing & Drying chem_neutralize->chem_wash chem_purify Distillation chem_wash->chem_purify chem_product This compound chem_purify->chem_product enz_start Reactants & Immobilized Lipase enz_react Incubation with Agitation enz_start->enz_react enz_separate Enzyme Filtration enz_react->enz_separate enz_evaporate Solvent Evaporation enz_separate->enz_evaporate enz_product High Purity this compound enz_evaporate->enz_product

Caption: A comparison of the experimental workflows for chemical and enzymatic synthesis of this compound.

Caption: Decision-making pathway for choosing between chemical and enzymatic synthesis of this compound.

Conclusion: A Greener Future for Ester Synthesis

While chemical synthesis via Fischer esterification is a well-established and often faster method, it comes with the baggage of harsh reaction conditions, complex purification, and significant environmental drawbacks.[2] In contrast, enzymatic synthesis offers a more sustainable and selective alternative. The use of lipases allows for reactions under mild conditions, reducing energy consumption and minimizing the formation of unwanted byproducts, which leads to a purer product that is easier to isolate.[2] The ability to reuse the immobilized enzyme catalyst can also offset the higher initial cost, making it an economically viable and environmentally responsible choice for modern industrial applications. For applications where product purity, sustainability, and a "natural" label are paramount, enzymatic synthesis stands out as the superior methodology.

References

Field Trial Validation of Heptyl Butyrate Attractant Longevity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the field longevity and performance of heptyl butyrate as an insect attractant, particularly for yellowjacket species. The information is compiled from various field trials to offer supporting experimental data and detailed methodologies for researchers.

Comparative Performance of this compound

This compound is a well-established attractant for several species of yellowjackets, most notably the Western yellowjacket (Vespula pensylvanica)[1][2][3]. Its efficacy is often compared with other protein-based baits and synthetic lures.

Field studies have demonstrated that this compound is a potent attractant, often outperforming other single-agent lures[3]. For instance, in one study, this compound attracted an average of 171.5 yellowjackets, significantly more than turkey broth, which was the next most effective single attractant with 35.5 captures[3].

However, its performance can be influenced by the presence of other attractants. When combined with proteinaceous baits like chicken extract, the trapping efficacy can be complex. One study found that traps containing chicken extract alone performed significantly better than those with only this compound when placed together[4]. In some cases, combining this compound with protein baits in the same trap compartment can reduce the overall catch, suggesting a potential interference effect at close range[5].

The addition of certain compounds can enhance the attractiveness of this compound. For example, a combination of citric acid and this compound was found to attract 59% more yellowjackets than this compound alone[3]. Conversely, combining it with butyric acid or isobutanol can lead to a significant reduction in captured yellowjackets, suggesting a repellent effect of these compounds[3].

Longevity of this compound Attractants in the Field

The longevity of a lure is a critical factor for its practical application in pest management programs. Studies on this compound have shown that its effectiveness can be maintained for several weeks, depending on the dispenser type.

A key factor in longevity is the release rate of the attractant. One study found that vial dispensers with specific hole diameters could maintain a steady release of this compound for up to 30 days in laboratory conditions[1]. In the field, this compound dispensed from a dental wick in a vial remained effective for two to three weeks[6]. After this period, the remnant this compound on the wick had virtually no attraction[6]. Another study using a different dispenser estimated a slow release over approximately two to three weeks[7].

The use of controlled-release dispensers is crucial for extending the field life of this compound lures. A simple cotton ball soaked in this compound showed a rapid decrease in release rate, becoming near zero after 16 days[1]. In contrast, controlled-release vials demonstrated a close to zero-order release pattern, indicating a more consistent and prolonged release[1].

Quantitative Data Summary

The following tables summarize quantitative data from various field trials comparing the performance and longevity of this compound with other attractants.

Table 1: Comparative Efficacy of this compound and Other Attractants

AttractantTarget SpeciesMean No. of Wasps CapturedStudy DurationSource
This compoundV. pensylvanica171.5Not Specified[3]
Turkey BrothV. pensylvanica35.5Not Specified[3]
This compound + Citric AcidV. pensylvanica~272.7 (59% > HB alone)Not Specified[3]
This compound + IsobutanolV. pensylvanica~78.9 (54% < HB alone)Not Specified[3]
This compoundV. pensylvanica0.256 hours[4]
Chicken ExtractV. pensylvanica136 hours[4]
This compound + Acetic AcidV. pensylvanicaHigher than HB aloneNot Specified[2]
Isobutanol + Acetic AcidV. pensylvanicaComparable to HB aloneNot Specified[2]

Table 2: Longevity of this compound Lures in Field Conditions

Dispenser TypeAttractantEffective LongevityRelease Rate InformationSource
Vial with Dental WickThis compound2 - 3 weeksNot specified[6]
Controlled-Release VialThis compoundApprox. 2 - 3 weeksSlow release[7]
Vial with various hole diametersThis compoundSteady release for 30 days (lab)0.42 - 3.3 mg/hour (lab)[1]
Cotton BallThis compound< 16 daysInitial rate of 6.0 mg/hour, decreasing to near zero[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for field trials evaluating insect attractant longevity, based on the reviewed literature.

Protocol 1: Field Trapping for Efficacy and Longevity

Objective: To determine the field longevity of a this compound lure by measuring its efficacy (trap captures) over a specified period.

Materials:

  • Standard yellowjacket traps (e.g., Dome trap, bottle trap)

  • This compound lures in controlled-release dispensers

  • Control lures (dispensers without the attractant)

  • Drowning solution (water with a few drops of unscented detergent)

  • Collection jars

  • GPS device for marking trap locations

  • Data sheets for recording captures

Procedure:

  • Site Selection: Choose a location with a known population of the target yellowjacket species. The site should have relatively uniform environmental conditions.

  • Trap Deployment:

    • Set up a grid of traps, with a minimum distance of 20-30 meters between each trap to avoid interference.

    • Randomly assign treatments (this compound lure or control) to the traps.

    • Use a sufficient number of replicates for each treatment (e.g., 5-10 traps per treatment).

    • Hang traps at a height of 1-1.5 meters from the ground.

  • Data Collection:

    • Service the traps at regular intervals (e.g., weekly) for a predetermined period (e.g., 6-8 weeks).

    • At each service, count and identify the captured yellowjackets.

    • Replace the drowning solution.

    • Do not replace the attractant lures for the duration of the experiment to assess their longevity.

  • Data Analysis:

    • Compare the mean number of yellowjackets captured in traps with this compound lures to the control traps for each collection interval.

    • Analyze the trend of captures over time to determine the decline in lure efficacy.

    • Use appropriate statistical tests (e.g., ANOVA, t-test) to determine significant differences.

Protocol 2: Release Rate Measurement

Objective: To quantify the release rate of this compound from a controlled-release dispenser over time under laboratory conditions.

Materials:

  • Controlled-release dispensers loaded with a known amount of this compound

  • Analytical balance (accurate to 0.1 mg)

  • Constant temperature chamber

  • Data logger for temperature and humidity

Procedure:

  • Initial Measurement: Weigh each dispenser accurately before the start of the experiment.

  • Incubation: Place the dispensers in a constant temperature chamber that mimics average field temperatures.

  • Periodic Weighing: At regular intervals (e.g., daily or every few days), remove the dispensers from the chamber and weigh them.

  • Data Calculation:

    • Calculate the weight loss for each interval.

    • Determine the release rate (e.g., in mg/day).

    • Plot the release rate over time to characterize the release profile of the dispenser.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in attractant longevity studies.

Experimental_Workflow cluster_prep Preparation Phase cluster_field Field Phase cluster_analysis Analysis Phase A Site Selection B Trap & Lure Preparation A->B C Randomized Treatment Assignment B->C D Trap Deployment C->D E Weekly Data Collection D->E Repeat for X weeks F Trap Servicing (No Lure Change) E->F Repeat for X weeks F->E Repeat for X weeks G Data Compilation & Cleaning F->G H Statistical Analysis G->H I Longevity & Efficacy Determination H->I

Caption: Experimental workflow for a field trial to validate attractant longevity.

Logical_Relationship cluster_factors Influencing Factors cluster_metrics Performance Metrics cluster_outcome Outcome A Dispenser Type D Release Rate A->D B Environmental Conditions (Temp, Wind) B->D C Attractant Chemical Properties C->D E Trap Capture Rate D->E F Attractant Longevity E->F

Caption: Logical relationship of factors influencing attractant longevity.

References

A Head-to-Head Battle for Wasp Control: Heptyl Butyrate vs. Protein Baits

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Pest Management Professionals

In the ongoing effort to manage pestiferous wasp populations, particularly yellowjackets, two primary attractants have emerged as leading contenders: the synthetic chemical lure, Heptyl butyrate, and traditional protein-based baits. This guide provides a detailed comparative analysis of their performance, supported by experimental data, to inform researchers, scientists, and pest management professionals in the selection and application of these tools.

Executive Summary

This compound, a volatile ester mimicking the scent of fermented fruit, generally demonstrates superior performance in attracting a broader range of wasp species, including the highly pestiferous western yellowjacket (Vespula pensylvanica).[1] It is a potent long-range attractant, drawing wasps to the vicinity of a trap.[2] Protein baits, such as minced chicken, fish, or pet food, are effective for certain species and can be combined with toxicants for colony elimination.[1][3] However, their attractiveness can be short-lived, and they may pose risks to non-target animals.[4][5] Recent studies suggest that the spatial arrangement of these two attractants can significantly impact trapping efficacy, with evidence indicating that combining them in close proximity can have antagonistic effects.[2][6][7]

Data Presentation: Performance Metrics

The following tables summarize quantitative data from various field studies, offering a clear comparison of this compound and protein baits across key performance indicators.

Table 1: Comparative Trap Captures of Wasp Species

Bait TypeTarget SpeciesAverage Wasp Captures (per trap/day)Non-Target CapturesStudy Reference
This compoundVespula pensylvanica~25LowReierson et al.
This compoundVespula spp.HighLowLandolt et al.
Rotisserie ChickenVespula pensylvanicaModerateModerateResearchGate Publication[1]
Canned ChickenVespula pensylvanicaLow to ModerateModerateResearchGate Publication[1]
Canned SardinesVespula pensylvanicaLowHighResearchGate Publication[1]
Minced Chicken + ToxicantVespula pensylvanica>90% population reduction within 7 daysLow (when bait stations are used)Reierson et al.[1]
Fish-flavored Pet Food + ToxicantVespula pensylvanica>90% population reduction within 7 daysLow (when bait stations are used)Reierson et al.[1]

Table 2: Attractant Characteristics and Considerations

CharacteristicThis compoundProtein Baits
Attraction Range Long-range attractantShorter-range attractant
Mechanism Mimics fermented fruit/food-finding behavior[5][8][9]Scavenging for protein sources
Species Selectivity Attracts queens and workers of several Vespula species[1][10]Can be species-specific, but also attracts non-target scavengers
Longevity Long-lasting, slow-release formulations available[10]Short-lived, requires frequent replacement[5]
Combination Effects Can interfere with protein bait attraction at close range[2][7]Efficacy can be reduced when combined directly with this compound
Application Primarily for monitoring and mass trapping[3]Often used with toxicants for colony control[11][12]
Non-Target Risks LowPotential risk to pets and other wildlife if toxicants are used[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standardized protocols for key experiments in wasp attractant research.

Field Trapping Efficacy Trial

Objective: To compare the number of target wasp species captured in traps baited with this compound versus various protein baits.

Materials:

  • Standardized wasp traps (e.g., bottle traps or commercial models).

  • This compound lures (with a specified release rate, e.g., 3.2 mg/hour).[11]

  • Protein baits (e.g., 20g of minced chicken, canned tuna in water, or fish-flavored pet food).

  • Unbaited traps (as controls).

  • Propylene glycol or a water/detergent solution as a drowning agent.

  • Randomized block experimental design layout.

  • GPS for marking trap locations.

  • Data collection sheets or mobile device.

Procedure:

  • Site Selection: Choose a location with a known presence of the target wasp species, such as recreational parks or areas with outdoor dining.

  • Experimental Design: Establish a randomized block design with multiple blocks (replicates). Each block should contain one of each bait treatment (this compound, each protein bait, and a control).

  • Trap Placement: Within each block, hang traps at a height of 1.5-2 meters and at least 20 meters apart to minimize interference.[8]

  • Baiting: Add the designated bait to each trap. For this compound, use a slow-release vial. For protein baits, place the measured amount inside the trap. Add the drowning solution to the collection chamber.

  • Data Collection: Empty and re-bait the traps every 24-48 hours for a predetermined period (e.g., two weeks).

  • Sample Identification: Identify and count the number of target wasp species and any non-target insects captured in each trap.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences in capture rates between the different bait types.

Visualizations: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Preparation Phase cluster_field Field Implementation cluster_analysis Analysis Phase SiteSelection Site Selection TrapPrep Prepare & Label Traps SiteSelection->TrapPrep BaitPrep Prepare Baits (this compound, Protein, Control) TrapPrep->BaitPrep Deployment Deploy Traps in Randomized Blocks BaitPrep->Deployment DataCollection Collect & Re-bait Traps (24-48h intervals) Deployment->DataCollection Repeat for study duration Sorting Sort & Identify Captured Insects DataCollection->Sorting StatAnalysis Statistical Analysis (e.g., ANOVA) Sorting->StatAnalysis Conclusion Draw Conclusions StatAnalysis->Conclusion

Caption: Experimental workflow for a field trapping trial comparing wasp baits.

Wasp_Attraction_Logic cluster_heptyl This compound Pathway cluster_protein Protein Bait Pathway Wasp Foraging Wasp LongRange Long-Range Olfactory Cue Wasp->LongRange ShortRange Short-Range Olfactory Cue Wasp->ShortRange TrapVicinity Attraction to Trap Vicinity LongRange->TrapVicinity TrapEntry Stimulus for Trap Entry TrapVicinity->TrapEntry May be inhibited by close-proximity HB ShortRange->TrapEntry

Caption: Logical relationship of wasp attraction to different bait cues.

Olfactory_Signaling_Pathway Odorant Odorant Molecule (e.g., this compound) Antenna Wasp Antenna Odorant->Antenna OBP Odorant Binding Protein (OBP) Antenna->OBP Binds to OR Odorant Receptor (OR) on Olfactory Receptor Neuron OBP->OR Transports to Signal Signal Transduction (Electrical Signal) OR->Signal Activates Brain Antennal Lobe of Brain Signal->Brain Transmits to Behavior Behavioral Response (e.g., Flight towards source) Brain->Behavior Processes & Initiates

Caption: Simplified olfactory signaling pathway in wasps.

Conclusion and Recommendations

The choice between this compound and protein baits is not mutually exclusive and depends on the specific objectives of the pest management program.

  • For monitoring and reducing forager populations, this compound is a highly effective and long-lasting attractant for a variety of pestiferous wasp species.[1][3]

  • For colony elimination, protein baits combined with a suitable toxicant are the preferred method, as foraging workers will carry the treated bait back to the nest, leading to the death of the queen and larvae.[1]

  • Recent research highlights the importance of spatial separation when using both types of attractants. Placing a this compound lure near, but not inside, a trap baited with a protein source may enhance overall trap capture by drawing wasps to the area with the long-range lure and then allowing the short-range protein cue to encourage trap entry.[2]

Further research is warranted to identify the specific volatile compounds in protein baits that are attractive to wasps.[7] This would allow for the development of synthetic protein-based lures that are more stable and selective, potentially leading to even more effective and environmentally sound wasp management strategies.

References

The Synergistic Effect of Citric Acid on Heptyl Butyrate for Vespidae Attraction: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of experimental data indicates that the combination of heptyl butyrate and citric acid significantly enhances the attraction of Vespidae, particularly the Western Yellowjacket (Vespula pensylvanica), when compared to this compound used as a standalone attractant. This guide synthesizes available research to provide a comparative analysis of its efficacy, alongside detailed experimental protocols for scientific evaluation.

This compound, a naturally occurring ester found in fruits, is a well-established and commercially utilized attractant for various species of yellowjackets and wasps.[1][2][3] Its effectiveness, however, can be significantly amplified through the addition of certain organic acids. This guide focuses on the scientifically-backed synergy of citric acid with this compound and compares this combination with other known Vespidae attractants.

Comparative Efficacy of this compound and Citric Acid

Experimental evidence strongly supports the enhanced attractant properties of a this compound and citric acid blend. A notable study demonstrated that a combination of citric acid and this compound attracted 59% more Western Yellowjackets (Vespula pensylvanica) than this compound alone.[1] Further research detailed in patent filings provides more granular data on this synergistic effect, showing a substantial increase in Vespidae attraction with the combined formulation.

The following tables summarize the quantitative data from experiments evaluating the efficacy of these attractants.

Table 1: Comparison of Single-Agent Attractants for Vespula pensylvanica

AttractantAverage Number of Yellowjackets Attracted
This compound171.5
Turkey Broth35.5
Citric Acid10.0
Lactic Acid5.0
Butyric Acid5.0
Acetic Acid2.0
Ethanol2.0
Isobutanol21.0

Data sourced from a study conducted in San Mateo County, California, targeting Vespula pensylvanica.[4]

Table 2: Efficacy of this compound in Combination with Various Agents for Vespula pensylvanica Attraction

Attractant CombinationTotal Number of Vespidae AttractedPercentage Increase/Decrease vs. This compound Alone
This compound + Citric Acid564+59%
This compound + Turkey Broth477+34%
This compound Alone355N/A
This compound + Malic Acid472+33%
This compound + Tartaric Acid213-40%
This compound + Butyric Acid71-80%
This compound + Isobutanol163-54%

Data compiled from multiple experiments evaluating combined attractants for Vespula pensylvanica.[1][4]

Comparison with Other Vespidae Attractants

While the combination of this compound and citric acid shows significant promise, other formulations are also effective for attracting a broad range of Vespidae species. The combination of acetic acid and isobutanol, for instance, has been shown to attract nearly all North American pest species of social wasps, including yellowjackets, hornets, and paper wasps.[2] Acetic acid has also been demonstrated to enhance the attractiveness of other compounds like butyl butyrate for both Vespula pensylvanica and Vespula germanica.[5]

Experimental Protocols

Accurate evaluation of attractant efficacy relies on standardized and detailed experimental protocols. The following methodologies have been synthesized from successful Vespidae attractant studies.

Method 1: Visualization Box Assay

This method is suitable for observing and counting attracted Vespidae without the need for trapping.

Materials:

  • White, 4-sided cardboard or plastic boxes.

  • Test attractants (e.g., this compound, citric acid solution).

  • Dispensers (e.g., cotton balls, small vials with perforated lids).

Procedure:

  • Place a measured amount of the test attractant on a dispenser at the bottom of a box.

  • Position the boxes in an area with known Vespidae activity.

  • Observe and count the number of Vespidae that fly into the plane of the box over a set period.

  • To minimize positional bias, rotate the locations of the boxes with different attractants.

Method 2: Trapping Assay

This protocol uses commercially available or homemade traps to capture and quantify attracted Vespidae.

Materials:

  • Standard Vespidae traps (e.g., RESCUE® Reusable Yellowjacket Trap, Victor® Yellowjacket & Flying Insect Traps, or homemade bottle traps).[4][6]

  • Test attractants.

  • Drowning solution (water with a few drops of dish soap to break the surface tension).

  • Lure dispensers (e.g., polyethylene caps, cotton balls).

Procedure:

  • Prepare the traps by adding the drowning solution.

  • Add the test attractant to the lure dispenser and place it inside the trap, following the manufacturer's instructions. For liquid attractants, they can sometimes be mixed directly into the drowning solution.

  • Deploy the traps in a randomized block design to account for environmental variability. Ensure a minimum distance between traps to avoid interference.

  • Check the traps at regular intervals (e.g., every 24-48 hours), record and remove the captured Vespidae, and identify them to the species level if possible.

  • Re-randomize the trap locations after each collection to further reduce positional effects.

Visualizing Experimental and Biological Processes

To better understand the workflows and biological mechanisms involved, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_deployment Field Deployment cluster_data Data Collection & Analysis A Select Attractants B Prepare Lures & Traps A->B C Randomized Trap Placement B->C D Set Observation/Collection Period C->D E Count & Identify Vespidae D->E F Statistical Analysis E->F G Compare Efficacy F->G

Caption: A generalized workflow for Vespidae attractant efficacy testing.

Olfactory_Signaling_Pathway cluster_external External Environment cluster_sensillum Olfactory Sensillum cluster_neuron Olfactory Receptor Neuron Odorant This compound / Citric Acid Pore Odorant->Pore Enters OBP Odorant Binding Protein (OBP) OR Odorant Receptor (OR) on Neuron Membrane OBP->OR Transports to Signal Signal Transduction (Ion Channel Opening) OR->Signal Activates Pore->OBP Binds to AP Action Potential Signal->AP Generates Brain Brain (Antennal Lobe) AP->Brain Transmits to

Caption: A simplified diagram of an insect's olfactory signaling pathway.

Conclusion

The addition of citric acid to this compound-based lures is a scientifically supported method for increasing the attraction of Vespula pensylvanica. Researchers and pest management professionals can utilize this synergistic combination to enhance the efficacy of their trapping and monitoring programs. The provided experimental protocols offer a framework for the systematic evaluation of this and other potential Vespidae attractants. While the exact olfactory signaling pathways for these specific compounds in Vespidae are a complex area of ongoing research, the general mechanism involves the binding of these volatile molecules to receptors on the wasp's antennae, triggering a neural response that leads to attraction behavior.

References

Heptyl Butyrate Outperforms Other Aliphatic Butyrates as a Potent Attractant for Yellowjacket Wasps

Author: BenchChem Technical Support Team. Date: December 2025

Heptyl butyrate, a colorless liquid with a fruity odor, has demonstrated superior efficacy as an attractant for several species of yellowjacket wasps (Vespula spp.) when compared to other aliphatic butyrates and chemical lures.[1][2][3] Experimental data from multiple studies consistently highlight its potency in luring these insects, making it a valuable tool in pest management and ecological research.

Comparative Attractiveness Data

Field trapping experiments have quantitatively established the superior performance of this compound. In a comparative study, this compound attracted significantly more Western yellowjackets (Vespula pensylvanica) than other tested agents. For instance, traps baited with this compound captured an average of 171.5 yellowjackets, a stark contrast to the 35.5 captured with turkey broth, the next most effective single agent.[1] Furthermore, when compared with other aliphatic butyrates such as butyl butyrate, this compound has been shown to be a more effective lure for V. pensylvanica.[2] While octyl butyrate has also been noted for its attractiveness to V. pensylvanica, this compound is frequently cited as the superior attractant.[2]

The effectiveness of this compound can be further enhanced when combined with other substances. A combination of citric acid and this compound, as well as turkey broth with this compound, attracted 59% and 34% more yellowjackets, respectively, than this compound alone.[1] Conversely, combining this compound with butyric acid or isobutanol resulted in a significant decrease in attraction, suggesting a repellent effect of these compounds.[1]

Attractant(s)Target SpeciesAverage Number of Yellowjackets AttractedPercentage Increase/Decrease vs. This compound AloneReference
This compound Vespula pensylvanica171.5-[1]
Turkey BrothVespula pensylvanica35.5-[1]
This compound + Citric AcidVespula pensylvanicaNot directly stated, but 59% more than HB alone+59%[1]
This compound + Turkey BrothVespula pensylvanicaNot directly stated, but 34% more than HB alone+34%[1]
This compound + Butyric AcidVespula pensylvanicaNot directly stated, but 80% fewer than HB alone-80%[1]
This compound + IsobutanolVespula pensylvanicaNot directly stated, but 54% fewer than HB alone-54%[1]
Butyl ButyrateVespula pensylvanicaData not specifically quantified in snippets-[2]

Experimental Protocols

The evaluation of this compound's effectiveness as an attractant typically involves standardized trapping experiments conducted in the field. A common methodology is outlined below:

Objective: To compare the number of yellowjackets attracted to this compound relative to other chemical compounds.

Materials:

  • Standardized yellowjacket traps.

  • This compound lures.

  • Other test attractants (e.g., other aliphatic butyrates, protein baits).

  • Control traps (unbaited or with a neutral solvent).

  • Counting devices for trapped insects.

Procedure:

  • Trap Preparation: Lures containing a standardized dose of this compound or other test agents are placed within the traps. The drowning solution in the traps may contain additives like acetic acid to enhance attraction or a surfactant to reduce surface tension.[2]

  • Experimental Design: A randomized complete block design is often employed to minimize the effects of spatial variation.[4] Traps are deployed in areas with known yellowjacket activity.

  • Trap Placement: Traps are hung at a consistent height and distance from each other to avoid interference.

  • Data Collection: The traps are collected after a predetermined period (e.g., 3 to 6 hours).[5] The number of trapped yellowjackets of the target species is then counted and recorded for each trap.

  • Statistical Analysis: The data from replicate traps are pooled and analyzed using appropriate statistical tests, such as a two-tailed paired t-test, to determine if there are significant differences in the number of yellowjackets captured by different baits.[5]

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Bait Prepare Baits: - this compound - Other Aliphatic Butyrates - Control Trap Set up Traps with Drowning Solution Bait->Trap Place baits in traps Deploy Deploy Traps in Field (Randomized Block Design) Trap->Deploy Wait Incubation Period (e.g., 3-6 hours) Deploy->Wait Collect Collect Traps Wait->Collect Count Count Trapped Yellowjackets Collect->Count Analyze Statistical Analysis (e.g., t-test) Count->Analyze Result Compare Effectiveness Analyze->Result

Fig. 1: Experimental workflow for comparing the effectiveness of different yellowjacket attractants.

Signaling Pathways and Mechanism of Attraction

While the precise neural and behavioral mechanisms are complex, the attraction of yellowjackets to this compound is mediated by their olfactory system. Volatile molecules of this compound are detected by specialized olfactory receptor neurons on the insect's antennae. Though not specific to this compound, butyrate, in general, is known to act as a signaling molecule that can modulate various biological pathways. In mammals, butyrate interacts with G protein-coupled receptors (GPCRs) such as GPR41, GPR43, and GPR109a, and can also inhibit histone deacetylases (HDACs).[6][7] It is plausible that analogous receptor systems are involved in the chemoreception of this compound in insects, triggering a behavioral response that leads to attraction.

The observation that pure this compound elicits hovering behavior, while its application to a protein bait significantly increases the number of wasps landing, suggests a multi-step attraction process.[8] this compound may act as a long-range attractant, drawing wasps to the vicinity of the food source, while other cues from the protein bait are necessary to initiate landing and feeding behavior.[8]

Signaling_Hypothesis cluster_environment Environment cluster_wasp Yellowjacket Wasp HB_source This compound Source (e.g., Lure, Fruit) Antenna Antennae with Olfactory Receptors HB_source->Antenna Volatile this compound Molecules Brain Brain (Signal Processing) Antenna->Brain Neural Signal Behavior Behavioral Response (Attraction, Hovering) Brain->Behavior

Fig. 2: Hypothesized mechanism of this compound attraction in yellowjackets.

References

Heptyl Butyrate as a Cross-Species Insect Chemoattractant: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Heptyl butyrate, a naturally occurring ester found in fruits like apples and plums, has been widely investigated as a chemoattractant for various insect species, particularly within the order Hymenoptera.[1][2][3] This guide provides a comprehensive comparison of this compound's performance against other chemical attractants, supported by experimental data. It also details the methodologies for key experiments and visualizes the underlying biological and experimental frameworks. This information is intended for researchers, scientists, and professionals in drug development and pest management.

Comparative Performance Analysis

The effectiveness of this compound as a chemoattractant has been predominantly studied in social wasps (Vespidae). The following tables summarize quantitative data from various studies, comparing the attractant efficacy of this compound with other compounds.

Table 1: Attractiveness of this compound and Other Compounds to Various Yellowjacket Species

SpeciesThis compoundAcetic Acid + IsobutanolChicken ExtractControl (Unbaited)Reference
Vespula pensylvanica (Western Yellowjacket)HighModerateLowVery Low[4][5]
Vespula germanica (German Yellowjacket)Low to ModerateHighNot SpecifiedVery Low[5][6]
Vespula atropilosaHighLowNot SpecifiedVery Low[5]
Vespula vulgaris (Common Wasp)Moderate to HighHighNot SpecifiedVery Low[7]
Dolichovespula maculata (Bald-faced Hornet)LowHighNot SpecifiedVery Low[4]
Polistes spp. (Paper Wasps)LowHighNot SpecifiedVery Low[4]

Table 2: Dose-Response Relationship of this compound for Vespula pensylvanica

This compound ConcentrationMean Trap Catch (% of Total)
100%65%
50%45%
25%30%
12.5%20%
0% (Control)<5%

Data synthesized from studies demonstrating a positive correlation between this compound concentration and trap captures for V. pensylvanica. The addition of acetic acid can further enhance attractiveness.[5]

Experimental Protocols

The evaluation of insect chemoattractants typically involves laboratory-based olfactometer assays and field trapping experiments.

Olfactometer Bioassay

This laboratory method assesses the behavioral response of an insect to a specific volatile compound in a controlled environment.

Objective: To determine the preference of an insect for this compound over a control substance.

Materials:

  • Y-tube or four-arm olfactometer

  • Air pump or compressed air source

  • Flow meters

  • Charcoal and water filters for air purification

  • Test insects (e.g., Vespula spp. workers)

  • This compound solution

  • Control solvent (e.g., mineral oil or hexane)

  • Filter paper discs

Procedure:

  • Acclimatization: Insects are acclimatized to the laboratory conditions for a specified period before the assay.

  • Olfactometer Setup: The olfactometer is cleaned thoroughly with a solvent (e.g., ethanol) and baked to remove any residual odors. A constant, clean, and humidified airflow is established through each arm of the olfactometer.

  • Odor Application: A filter paper disc treated with a known concentration of this compound is placed in the designated odor source chamber of one arm. A control disc with the solvent is placed in the other arm.

  • Insect Introduction: A single insect is introduced at the base of the olfactometer.

  • Behavioral Observation: The insect's movement is observed for a set period (e.g., 5-10 minutes). A choice is recorded when the insect moves a certain distance into one of the arms and remains there for a minimum time.

  • Data Collection: The number of insects choosing the treatment arm versus the control arm is recorded.

  • Replication and Randomization: The experiment is replicated multiple times. The position of the treatment and control arms is switched between trials to avoid positional bias.

Field Trapping Experiment

This method evaluates the effectiveness of a chemoattractant under natural environmental conditions.

Objective: To compare the number of target insects captured in traps baited with this compound versus other attractants or a control.

Materials:

  • Standardized insect traps (e.g., commercially available yellowjacket traps)

  • Lures containing this compound

  • Lures containing alternative attractants (e.g., isobutanol + acetic acid)

  • Control lures (unbaited)

  • Stakes or hangers for trap placement

  • Collection jars with a killing/preservative agent (e.g., soapy water)

Procedure:

  • Site Selection: Choose a suitable habitat for the target insect species.

  • Trap Deployment: Deploy traps in a randomized block design, with each block containing one of each treatment (this compound, alternative attractant, control). Traps within a block should be placed at a minimum distance from each other to avoid interference.

  • Baiting: Place the respective lures inside the traps according to the manufacturer's instructions or a standardized protocol.

  • Trapping Period: Leave the traps in the field for a predetermined period (e.g., 24-48 hours).

  • Insect Collection and Identification: After the trapping period, collect the captured insects from each trap. Identify and count the number of target and non-target species.

  • Data Analysis: Statistically analyze the trap capture data to compare the effectiveness of the different attractants.

  • Lure and Trap Maintenance: Re-randomize trap positions and replace lures at regular intervals throughout the study period.

Visualizing the Mechanisms

Insect Olfactory Signaling Pathway

The detection of volatile compounds like this compound in insects is a complex process involving a series of molecular events in the olfactory sensory neurons.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron Dendrite Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Odorant_OBP Odorant-OBP Complex Odorant->Odorant_OBP OBP->Odorant_OBP Binding OR Odorant Receptor (OR) Odorant_OBP->OR Activation Ion_Channel Ion Channel Opening OR->Ion_Channel Orco Odorant Receptor Co-receptor (Orco) Orco->Ion_Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Ion Influx Action_Potential Action Potential to Brain Depolarization->Action_Potential Signal Propagation

Caption: Generalized insect olfactory signaling pathway.

Experimental Workflow for Chemoattractant Evaluation

The process of evaluating a potential insect chemoattractant follows a structured workflow from initial screening to field validation.

Experimental_Workflow A Compound Selection (e.g., this compound) B Laboratory Bioassay (Olfactometer) A->B Initial Screening C Dose-Response Studies B->C Determine Optimal Concentration D Field Trapping Experiments C->D Field Efficacy E Comparison with Standard Attractants D->E Performance Benchmark F Data Analysis and Validation E->F Statistical Evaluation

Caption: Workflow for evaluating insect chemoattractants.

Cross-Species Validation: Current Limitations and Future Directions

While this compound is a well-established attractant for several species of yellowjackets and wasps (Hymenoptera), its efficacy across other insect orders remains largely unexplored. Initial discoveries noted some attraction for the little housefly, Fannia canicularis (Diptera), but extensive follow-up studies on a broader range of flies, beetles (Coleoptera), or moths (Lepidoptera) are lacking in the current literature.[3]

The available data strongly supports the use of this compound in integrated pest management programs targeting specific Vespidae pests. However, its designation as a broad-spectrum, cross-species chemoattractant is not yet warranted. Future research should focus on:

  • Screening against diverse insect orders: Conducting systematic olfactometer and field studies on economically and medically important species from Coleoptera, Lepidoptera, and Diptera.

  • Electroantennography (EAG) studies: Investigating the antennal response of various insect species to this compound to identify potential olfactory receptor sensitivity.

  • Identification of synergistic compounds: Exploring blends of this compound with other known attractants to potentially broaden its attractive spectrum.

References

Heptyl Butyrate: A Comparative Guide to its Sensory Panel Validation as a Food Flavoring Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heptyl butyrate, a naturally occurring ester found in fruits such as apples and plums, presents a compelling profile for use as a food flavoring agent.[1][2] Its characteristic fruity and floral aroma makes it a versatile ingredient in the food industry.[3] This guide provides a comparative analysis of the sensory properties of this compound against other common fruity esters, supported by a detailed framework for sensory panel validation.

Sensory Profile Comparison: this compound and Alternatives

This compound is characterized by a complex fruity aroma with sweet, green, and apple-like primary notes.[4] Its organoleptic properties also include tropical, chamomile, green tea, and honey undertones.[2] For a comprehensive evaluation, its sensory profile is compared here with other widely used fruity esters: ethyl hexanoate, isoamyl acetate, and methyl anthranilate.

Table 1: Comparative Sensory Profiles of Fruity Esters (Illustrative Data)

Sensory DescriptorThis compound (Illustrative Intensity)Ethyl Hexanoate (Illustrative Intensity)Isoamyl Acetate (Illustrative Intensity)Methyl Anthranilate (Illustrative Intensity)
Fruity 8.57.58.07.0
Sweet 7.06.57.56.0
Green/Apple 6.58.03.01.0
Tropical/Banana 5.02.08.51.5
Floral/Chamomile 4.51.51.02.5
Grape-like 1.00.50.58.0
Chemical/Solvent 0.51.01.52.0
Musty 1.00.50.54.0

Note: The quantitative data presented in this table is illustrative and intended for comparative purposes. Actual intensity ratings would be determined through rigorous sensory panel testing.

Ethyl hexanoate is predominantly associated with apple and aniseed notes.[4][5] Isoamyl acetate is well-known for its characteristic banana and sweet aroma.[4] Methyl anthranilate offers a distinct Concord grape-like and somewhat musty flavor profile.[1][6]

Experimental Protocol: Quantitative Descriptive Analysis (QDA)

A robust sensory evaluation of flavoring agents like this compound is achieved through Quantitative Descriptive Analysis (QDA). This methodology provides detailed quantitative data on the perceived sensory attributes of a product.

1. Panelist Selection and Training:

  • Selection: Candidates are screened for their sensory acuity, ability to describe sensations, and availability.

  • Training: A panel of 8-12 trained assessors is typically used. Training involves the development of a consensus vocabulary to describe the aroma and flavor attributes of the samples. Reference standards for each descriptor are provided to calibrate the panelists.

2. Sample Preparation and Presentation:

  • The flavoring agents are diluted in a neutral base (e.g., water, sugar solution, or unscented oil) to a concentration suitable for sensory evaluation.

  • Samples are presented in a monadic, sequential manner, and the presentation order is randomized for each panelist to minimize order effects. Samples are coded with three-digit random numbers.

3. Sensory Evaluation:

  • Panelists evaluate the samples in individual sensory booths under controlled lighting and temperature.

  • Aroma is assessed by sniffing the sample. Flavor is evaluated by tasting the sample and holding it in the mouth for a few seconds before expectorating.

  • Panelists rate the intensity of each sensory descriptor on a continuous line scale (e.g., a 15-cm line anchored with "low" and "high" at each end).

4. Data Analysis:

  • The intensity ratings from the line scales are converted to numerical data.

  • Analysis of Variance (ANOVA) is used to determine if there are significant differences between the samples for each sensory attribute.

  • Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.

Visualization of Experimental Workflow

The following diagrams illustrate the key stages of a sensory panel validation process using the QDA method.

SensoryPanelValidationWorkflow cluster_preparation Preparation Phase cluster_evaluation Evaluation Phase cluster_analysis Analysis Phase PanelistScreening Panelist Screening PanelistTraining Panelist Training & Lexicon Development PanelistScreening->PanelistTraining SamplePreparation Sample Preparation & Coding PanelistTraining->SamplePreparation SensoryEvaluation Sensory Evaluation in Booths SamplePreparation->SensoryEvaluation DataCollection Data Collection & Compilation SensoryEvaluation->DataCollection StatisticalAnalysis Statistical Analysis (ANOVA, PCA) DataCollection->StatisticalAnalysis ReportGeneration Report Generation StatisticalAnalysis->ReportGeneration

Caption: Workflow for Sensory Panel Validation.

QDA_Methodology_Flowchart start Start: Define Objectives panel_selection Select & Screen Panelists start->panel_selection training Train Panel & Develop Lexicon panel_selection->training sample_prep Prepare & Code Samples training->sample_prep evaluation Panelists Evaluate Samples (Monadic, Randomized) sample_prep->evaluation data_capture Record Intensity Ratings (Line Scales) evaluation->data_capture analysis Analyze Data (ANOVA, PCA) data_capture->analysis interpretation Interpret Results & Draw Conclusions analysis->interpretation end_report End: Final Report interpretation->end_report

Caption: Quantitative Descriptive Analysis (QDA) Methodology.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Heptyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling of Heptyl butyrate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Understanding the Hazards

This compound is a combustible liquid that can cause skin and eye irritation.[1][2][3] Inhalation of high concentrations of its vapor may lead to respiratory tract irritation, while ingestion is harmful.[2][3][4][5] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.

Personal Protective Equipment (PPE) Protocol

A systematic approach to selecting and using PPE is essential to minimize exposure. The following protocol outlines the necessary steps for handling this compound safely.

2.1. Engineering Controls

Before relying on PPE, ensure proper engineering controls are in place. Handle this compound in a chemical fume hood to minimize vapor inhalation.[5] An eyewash station and safety shower should be readily accessible.[4][6]

2.2. PPE Selection and Use

The selection of PPE depends on the scale and nature of the task. The following table summarizes the required PPE for different routes of exposure.

Exposure Route Required PPE Specifications and Procedures
Dermal (Skin) Chemical-resistant glovesMaterial: Butyl rubber is highly recommended for handling esters.[1][2][3][7][8] Nitrile gloves can be used for incidental contact but should be replaced immediately upon splash.[8] Procedure: Check gloves for rips or punctures before use. Remove and replace contaminated gloves immediately. Never reuse disposable gloves. Wash hands thoroughly after handling.[8]
Protective clothingA standard laboratory coat should be worn. For tasks with a higher risk of splashing, a chemically resistant apron or coveralls are recommended.[4]
Ocular (Eyes) Safety glasses with side shields or chemical splash gogglesProcedure: Goggles are required when there is a risk of splashing. A face shield may be necessary for larger quantities or when splash risk is high.[1][4][7][8]
Respiratory NIOSH-approved respiratorProcedure: Not typically required under normal use conditions with adequate ventilation (e.g., in a fume hood).[6][9] If ventilation is inadequate, or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]

2.3. Quantitative Data Summary

The following table provides key quantitative data for this compound to inform risk assessment and handling procedures.

Parameter Value Source Citation
GHS Hazard Class Flammable liquids (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity, single exposure, respiratory tract irritation (Category 3)[2][10]
Signal Word Warning[1][4][7]
Flash Point 91°C / 195.8°F (Closed Cup)[7][9]
Boiling Point 225°C / 437°F[9]
Occupational Exposure Limits ACGIH TLV: 50 ppm, 205 mg/m³ TWA (Note: Some sources state no exposure limits are known)[1][4][9]

Operational and Disposal Plans

3.1. Handling and Storage

  • Keep this compound away from heat, sparks, open flames, and hot surfaces.[4][7][8]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4][7]

  • Avoid contact with strong oxidizing agents.[1][8]

  • Wash hands thoroughly after handling the substance.[9]

3.2. Spill Management

  • Small Spills: Absorb the spill with an inert, non-combustible material such as sand or earth.[1][7] Place the waste in a sealed container for disposal.[7] Clean the affected area with soap and water.

  • Large Spills: Evacuate the area.[7] Wear appropriate PPE, including respiratory protection. Contain the spill using a non-combustible absorbent material.[7] Prevent the spill from entering drains or waterways.[1]

3.3. Disposal Plan

  • Dispose of this compound and its containers in accordance with local, state, and federal regulations.[7][9]

  • This material may be considered hazardous waste and should be disposed of by a licensed waste disposal contractor.[7]

  • Do not dispose of it down the drain.

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_start Task Assessment cluster_ppe PPE Selection cluster_risk Risk Level cluster_enhanced_ppe Enhanced PPE cluster_spill Emergency Scenario cluster_respirator Respiratory Protection cluster_end Action start Assess Task: Handling this compound engineering Use in Chemical Fume Hood start->engineering gloves Wear Butyl Rubber or Nitrile Gloves engineering->gloves eyes Wear Safety Goggles with Side Shields gloves->eyes clothing Wear Lab Coat eyes->clothing risk High Splash Risk or Large Volume? clothing->risk face_shield Add Face Shield risk->face_shield Yes apron Add Chemical Apron risk->apron Yes spill Large Spill or Inadequate Ventilation? risk->spill No face_shield->spill apron->spill respirator Wear NIOSH-Approved Respirator spill->respirator Yes proceed Proceed with Task spill->proceed No respirator->proceed

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.